3-Chloro-5-(trifluoromethyl)pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-1-3(2-10-11-4)5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFXHRCGAYIERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731430 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845617-99-4 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845617-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridazine (CAS No. 845617-99-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
3-Chloro-5-(trifluoromethyl)pyridazine, registered under CAS number 845617-99-4, is a halogenated heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors.[1] Its structure marries the bioisosteric properties of a trifluoromethyl group with the versatile reactivity of a chlorinated pyridazine ring. The trifluoromethyl moiety is a well-established functional group in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2][3] The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent scaffold in a multitude of biologically active compounds, including anticancer agents.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable research chemical, with a focus on its role in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 845617-99-4 | [1] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [1] |
| Predicted XlogP | 1.7 | [5] |
Spectroscopic Characterization
Predicted Mass Spectrometry Data: [5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 182.99314 |
| [M+Na]⁺ | 204.97508 |
| [M-H]⁻ | 180.97858 |
| [M+NH₄]⁺ | 200.01968 |
| [M+K]⁺ | 220.94902 |
Synthesis Strategies: Accessing the Core Scaffold
The synthesis of 3,5-disubstituted pyridazines can be approached through various synthetic routes. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, general methodologies for analogous structures provide a foundational understanding for its preparation.
A common strategy for the synthesis of substituted pyridazines involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of this compound, a plausible retrospective analysis suggests a precursor such as a 1,4-dicarbonyl compound bearing a trifluoromethyl group.
Another general approach to substituted pyridines and pyridazines involves vapor-phase chlorination of a suitable precursor. For instance, the synthesis of 3-chloro-5-trifluoromethylpyridines can be achieved by reacting a 5-trifluoromethylpyridine derivative with chlorine in the vapor phase in the presence of a catalyst.[6] This method, while effective for the pyridine series, could potentially be adapted for the pyridazine ring system.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the presence of the chloro and trifluoromethyl substituents on the pyridazine ring. The electron-withdrawing nature of both groups renders the pyridazine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 3-position is a good leaving group, allowing for the introduction of a variety of nucleophiles.
A documented example of this reactivity is the synthesis of 5-(trifluoromethyl)pyridazin-3-amine from this compound. This reaction demonstrates the utility of the title compound as a building block for further functionalization.
Experimental Protocol: Synthesis of 5-(trifluoromethyl)pyridazin-3-amine
This protocol exemplifies a typical nucleophilic aromatic substitution reaction on the this compound core.
Reaction Scheme:
A representative nucleophilic substitution reaction.
Procedure:
-
Dissolve this compound (236 mg, 1.2 mmol) and ammonium hydroxide (0.05 mL, 1.2 mmol) in tetrahydrofuran (THF, 2 mL).
-
Place the solution in a microwave reactor and heat at 100°C for 1 hour.
-
Add additional ammonium hydroxide (0.05 mL, 1.2 mmol) and continue heating in the microwave reactor at 100°C for another hour.
-
Add a final portion of ammonium hydroxide (0.05 mL, 1.2 mmol) and heat the reaction mixture in the microwave reactor at 100°C for an additional 8 hours.
-
Upon completion, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-(trifluoromethyl)pyridazin-3-amine.
This protocol highlights the robust nature of the pyridazine ring and the lability of the chloro substituent towards nucleophilic displacement, providing a gateway to a diverse range of 3-substituted-5-(trifluoromethyl)pyridazine derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylpyrid(az)ine scaffold is a privileged motif in modern drug discovery, with numerous compounds containing this substructure progressing through clinical trials.[7] The incorporation of a trifluoromethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[2]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not widely published, general principles for related structures can be extrapolated. The introduction of a trifluoromethyl group into a drug candidate is a common strategy to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an increased half-life of the drug.[2]
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[2]
-
Modulate pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
-
Serve as a Bioisostere: The trifluoromethyl group can mimic other chemical groups, allowing for the fine-tuning of a molecule's properties.
The pyridazine core itself is a key pharmacophore in many anticancer agents, targeting various biological processes involved in cancer progression.[4] The ability to functionalize the 3-position of this compound via nucleophilic substitution allows for the systematic exploration of the chemical space around this core, a crucial aspect of lead optimization in drug discovery.
Conceptual workflow for SAR studies.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in medicinal and agricultural chemistry. Its unique combination of a reactive chloro group and a metabolically robust trifluoromethyl group on a biologically relevant pyridazine scaffold makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization. Further research into the synthesis and reactivity of this compound, along with detailed investigations into the biological activities of its derivatives, is warranted and holds significant promise for the discovery of new therapeutic agents and crop protection solutions.
References
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- Process for producing 3-chloro-5-trifluoromethylpyridines. (1987). Google Patents. Available from: https://patents.google.
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS 80194-18-9. SincereChemical. Available from: https://www.sincerechemical.com/product/3-chloro-5-trifluoromethylpyridine-2-carboxylic-acid-cas-80194-18-9/
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Available from: https://www.mdpi.com/1420-3049/27/20/7017
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. Available from: https://www.thieme.de/en/thieme-chemistry/regioselective-synthesis-of-3-5-disubstituted-pyrazoles-107061.htm
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC - NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7418296/
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available from: https://www.mdpi.com/1420-3049/27/19/6274
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- Full article: Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. (n.d.). Taylor & Francis. Available from: https://www.tandfonline.com/doi/full/10.1080/10426500500204961
- This compound (C5H2ClF3N2). (n.d.). PubChemLite. Available from: https://pubchemlite.deep-thought.io/compound/CID-59277297
- A CONVENIENT SYNTHESIS OF 4,5-BIS(TRIFLUOR0METHYL)- trifluoroalkan-2-ones (2) prepared from l,l,l-trifluoroalkan-2,3-diones and. (n.d.). Available from: https://www.heterocycles.jp/library/pdf/23477
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2821908
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8. (n.d.). Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/697300
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7508110/
- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2011). PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/21452351/
- 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2736698
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Available from: https://www.mdpi.com/1420-3049/28/14/5495
- SAR studies of trifluoromethylphenylpiperazinylalkyl derivatives of.... (n.d.). ResearchGate. Available from: https://www.researchgate.net/publication/381986427_SAR_studies_of_trifluoromethylphenylpiperazinylalkyl_derivatives_of_8-thio-137-trimethylxanthine_as_potential_antidepressant_agents
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- 89283-31-8|3-Chloro-5-methylpyridazine|BLD Pharm. (n.d.). Available from: https://www.bldpharm.com/products/89283-31-8.html
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11518399/
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- Discovery and SAR of pyrrolo[2,1-f][6][8][9]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2016). PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/27476421/
- 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane. (n.d.). Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/cds000865
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An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridazine: Properties, Applications, and Handling
This guide provides a comprehensive technical overview of 3-Chloro-5-(trifluoromethyl)pyridazine, a key heterocyclic building block for professionals in chemical research, drug discovery, and agrochemical development. We will move beyond a simple data sheet to explore the causality behind its properties, its synthetic utility, and the best practices for its application in a laboratory setting.
Core Physicochemical Characteristics
This compound is a substituted pyridazine ring, a diazine with two adjacent nitrogen atoms. The strategic placement of a chloro group and a trifluoromethyl group imparts specific reactivity and properties that are highly valuable in medicinal and agricultural chemistry. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the electronic nature of the heterocyclic ring, enhancing metabolic stability and lipophilicity in derivative compounds.[1]
The fundamental physical and chemical properties are summarized below for rapid assessment.
| Property | Value | Source(s) |
| CAS Number | 845617-99-4 | [2][3] |
| Molecular Formula | C₅H₂ClF₃N₂ | [2][3][4] |
| Molecular Weight | 182.53 g/mol | [2][3] |
| Monoisotopic Mass | 181.98586 Da | [4][5] |
| Physical Appearance | Not explicitly stated; likely a solid or liquid. | |
| Predicted XlogP | 1.7 | [4][5] |
Analytical and Spectroscopic Profile
Accurate characterization of starting materials is a foundational principle of reproducible research. For this compound, mass spectrometry is a primary tool for identity confirmation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides an exact mass that can confirm the elemental composition. The predicted collision cross-section (CCS) values offer an additional dimension of characterization, relating to the ion's size and shape in the gas phase.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 182.99314 | 126.9 |
| [M+Na]⁺ | 204.97508 | 138.3 |
| [M-H]⁻ | 180.97858 | 124.4 |
| [M+NH₄]⁺ | 200.01968 | 145.3 |
| [M]⁺ | 181.98531 | 124.5 |
Data sourced from PubChemLite predictions.[4][5]
While detailed, experimentally derived NMR and IR spectra are not publicly available in the search results, one can predict the key signals. ¹H NMR would show signals corresponding to the two protons on the pyridazine ring. ¹⁹F NMR would exhibit a singlet for the -CF₃ group. ¹³C NMR would display five distinct signals for the carbon atoms in the molecule.
Reactivity and Synthetic Utility
The true value of this compound lies in its utility as a versatile synthetic intermediate. The pyridazine ring itself is an interesting scaffold in drug design, often used as a substitute for phenyl rings to modulate physicochemical properties.[6] The reactivity of this specific molecule is dictated by the interplay between the chloro and trifluoromethyl substituents.
The electron-withdrawing nature of both the pyridazine nitrogens and the trifluoromethyl group makes the chloro-substituted carbon atom susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), making it a cornerstone for building molecular diversity.
Caption: Synthetic utility of this compound.
This reactivity profile positions the compound as a critical starting material for synthesizing more complex molecules with potential biological activity, particularly in the development of kinase inhibitors and other targeted therapies.[1] The pyridazine heterocycle is a feature in several approved drugs, highlighting its acceptance as a privileged structure in medicinal chemistry.[6]
Safety, Handling, and Storage Protocol
Ensuring both the safety of the researcher and the integrity of the chemical is paramount. While a specific, verified Safety Data Sheet (SDS) for this exact compound is not available from the initial search, we can infer the necessary precautions based on analogous chemical structures, such as other chloro-trifluoromethyl substituted heterocycles.[7][8][9]
Core Safety Principles:
-
Exposure Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8] This mitigates the risk of inhaling potentially harmful vapors or dust.
-
Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7][8] The causality is simple: prevent all direct contact with skin and eyes.
-
Spill Management: In case of a spill, contain the material with an inert absorbent (like vermiculite or sand), and collect it into a suitable, labeled container for chemical waste disposal.[7] Avoid generating dust or vapors during cleanup.
Storage and Stability:
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents.[10]
-
Rationale: Proper storage prevents degradation from moisture or reaction with atmospheric components, ensuring the compound's purity for experimental use. Keeping it away from heat and ignition sources is a standard precaution for all organic chemicals.
Caption: Standard workflow for handling chemical reagents.
Conclusion
This compound is more than just a chemical with a defined structure; it is an enabling tool for innovation in the life sciences. Its physical properties, particularly its molecular weight and predicted lipophilicity, combined with a synthetically versatile reactive site, make it a valuable building block. By understanding its characteristics and adhering to rigorous safety protocols, researchers can effectively leverage this compound to construct novel molecules for critical applications in pharmaceutical and agrochemical discovery.
References
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- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968. [Link]
- PubChemLite. This compound (C5H2ClF3N2). [Link]
- Oakwood Chemical. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]
- Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
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Introduction: The Strategic Importance of the Pyridazine Core
An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridazine for Advanced Research
Abstract: This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal and agrochemical research. We will delve into its fundamental chemical properties, validated synthetic routes, characteristic reactivity—with a focus on nucleophilic aromatic substitution—and its strategic application in drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
This compound is a substituted diazine featuring a pyridazine ring functionalized with a reactive chlorine atom and a metabolically robust trifluoromethyl group. This unique combination of features makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures with potent biological activities.
The pyridazine heterocycle itself is a common motif in pharmacologically active compounds, prized for its ability to act as a bioisostere of phenyl rings and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] The chlorine atom at the 3-position serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups.[4][5][6][7]
The trifluoromethyl (CF₃) group is a cornerstone of modern drug design, often referred to as a "super-substituent."[8][9][10][11] Its incorporation into a molecule can profoundly and beneficially alter key properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[8]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[8][12]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, it can influence the pKa of nearby functionalities and modulate the electronic character of the aromatic ring, impacting target binding affinity.[8][13]
Consequently, this compound emerges not merely as a chemical intermediate, but as a strategic tool for embedding desirable pharmacokinetic and pharmacodynamic properties into novel drug candidates.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClF₃N₂ | [14][15] |
| Molecular Weight | 182.53 g/mol | [15] |
| CAS Number | 845617-99-4 | [15] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| SMILES | C1=C(C=NN=C1Cl)C(F)(F)F | [14] |
| InChI | InChI=1S/C5H2ClF3N2/c6-4-1-3(2-10-11-4)5(7,8,9)/h1-2H | [14] |
| InChIKey | GEFXHRCGAYIERB-UHFFFAOYSA-N | [14] |
| Predicted XlogP | 1.7 | [14] |
| PubChem CID | 59277297 | [14] |
Synthesis and Production
Proposed Synthetic Workflow
A plausible route starts from a trifluoromethyl-substituted diketone, which is cyclized to form the pyridazinone core. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the target compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis from a Pyridazinone Intermediate
This protocol is a representative example based on standard procedures for the chlorination of pyridazinones.[1][2]
Objective: To synthesize this compound from 5-(Trifluoromethyl)pyridazin-3(2H)-one.
Materials:
-
5-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Toluene or other high-boiling inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (3.0 eq).
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Chemical Reactivity: The SNAr Gateway
The synthetic utility of this compound lies in the reactivity of its C3-chloro substituent. The pyridazine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing effect of the C5-trifluoromethyl group. This electronic arrangement makes the C3 position highly electrophilic and susceptible to attack by nucleophiles, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7]
The SNAr Mechanism
The reaction proceeds through a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, resulting in the substituted product.
Caption: General mechanism for SNAr on the pyridazine core.
Experimental Protocol: Representative SNAr with an Amine
This protocol details a typical procedure for coupling an amine, a common transformation in drug discovery programs.
Objective: To synthesize a 3-amino-substituted-5-(trifluoromethyl)pyridazine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
A polar aprotic solvent, e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in DMF in a sealed reaction vessel.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-120 °C. The reaction is often complete within 2-12 hours. Microwave irradiation can also be used to accelerate the reaction.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic extracts with water and then brine to remove residual DMF and base.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude material via flash column chromatography to yield the final product.
Applications in Drug Discovery
The this compound moiety is a privileged scaffold found in numerous biologically active molecules, from pharmaceuticals to agrochemicals.[13] Its utility stems from its ability to serve as a versatile pharmacophore that can be readily elaborated.
Role as a Core Scaffold
In drug design, this molecule acts as a rigid core to which various pharmacophoric elements can be attached. The SNAr reaction at the C3 position allows for the systematic exploration of chemical space by introducing different side chains that can interact with specific pockets of a biological target, such as an enzyme active site or a receptor binding domain.
Caption: Role of the pyridazine core in drug-target interactions.
The trifluoromethyl group often orients into a hydrophobic pocket of the target protein, while the pyridazine nitrogens can act as hydrogen bond acceptors, further anchoring the molecule in the active site. This multi-point interaction capability is a hallmark of effective therapeutic agents.
References
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
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- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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- Nucleophilic aromatic substitutions. (2019-01-19). YouTube. [Link]
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- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002-05-01). Environmental Science & Technology. [Link]
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017-06-22). Journal of Pesticide Science. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024-07-01).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022-02-15). Hovione. [Link]
- Nucleophilic arom
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2. PubChem. [Link]
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An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-5-(trifluoromethyl)pyridazine, a key heterocyclic building block in medicinal chemistry and agrochemical research. We will delve into its chemical and physical properties, explore synthetic strategies, and discuss its applications, particularly in the context of contemporary drug discovery. This document is intended to serve as a valuable resource for researchers actively working with or considering the use of this versatile compound.
Core Molecular Attributes
This compound, identified by the CAS number 845617-99-4, is a halogenated pyridazine derivative.[1][2] The presence of both a chloro and a trifluoromethyl group on the pyridazine ring imparts unique electronic properties that are highly sought after in the design of bioactive molecules.
Physicochemical Properties
| Property | Value (for 3-Chloro-5-(trifluoromethyl)pyridine) | Reference |
| Molecular Formula | C5H2ClF3N2 | [1] |
| Molecular Weight | 182.53 g/mol | [1] |
| Boiling Point | 144 °C | [3] |
| Melting Point | Not available | |
| Density | ~1.4 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water, soluble in common organic solvents | Inferred |
Note: The boiling point and density are for the analogous pyridine compound and should be considered as an estimation for the pyridazine derivative.
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a dedicated public spectral database for this specific compound is not available, researchers can expect to see characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry that correspond to the substituted pyridazine ring structure. For instance, in ¹⁹F NMR, a singlet corresponding to the CF₃ group would be expected. Mass spectrometry should show a characteristic isotopic pattern for the chlorine atom.
Synthesis Strategies: A General Approach
A definitive, step-by-step published synthesis for this compound is not readily found in the literature. However, based on established methodologies for the synthesis of related trifluoromethyl- and chloro-substituted pyridazines and pyridines, a plausible synthetic route can be proposed. The following is a generalized protocol based on the well-documented synthesis of analogous compounds.
General Experimental Protocol for the Synthesis of Halogenated Trifluoromethyl Pyridazines
This protocol is a representative example for the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Trifluoromethylation of a Pyridazine Precursor
One common strategy involves the introduction of the trifluoromethyl group onto a pre-existing pyridazine ring. This can be achieved through various methods, including the use of trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF₃) or by converting a carboxylic acid or related functional group to a trifluoromethyl group.
Step 2: Chlorination of the Trifluoromethyl-pyridazine Intermediate
The subsequent step is the regioselective chlorination of the trifluoromethyl-pyridazine intermediate. Vapor-phase chlorination in the presence of a catalyst is a common industrial method for producing chloro-substituted trifluoromethylpyridines and can be adapted for pyridazines.[4]
Illustrative Experimental Protocol (for a related 3-chloro-5-trifluoromethylpyridine):
Disclaimer: This is a generalized procedure for a related class of compounds and must be adapted and optimized by a qualified chemist.
-
Reaction Setup: A suitable starting material, such as a 5-(trifluoromethyl)pyridazine derivative, is dissolved in a high-boiling point solvent in a reaction vessel equipped with a reflux condenser, a gas inlet, and a stirrer.
-
Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction temperature is typically elevated, and a catalyst such as iron(III) chloride or activated carbon may be used to facilitate the reaction and improve selectivity.[4]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess chlorine is purged with an inert gas (e.g., nitrogen). The mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining chlorine, followed by a wash with a base (e.g., sodium bicarbonate) to neutralize any acid.
-
Purification: The organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield the desired this compound.
Caption: The central role of this compound in chemical synthesis and its applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds such as 3-Chloro-5-(trifluoromethyl)pyridine provides guidance on potential hazards.
Hazard Statements for 3-Chloro-5-(trifluoromethyl)pyridine:
-
H301: Toxic if swallowed. [3]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3] Precautionary Statements (General Recommendations):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the specific MSDS provided by the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a reactive chlorine atom, a metabolically stable trifluoromethyl group, and a pharmacophorically important pyridazine core makes it an attractive starting material for drug discovery and agrochemical research programs. While detailed public information on its synthesis and physical properties is limited, this guide provides a solid foundation based on data from closely related compounds and established chemical principles. As the demand for novel heterocyclic compounds continues to grow, the importance of intermediates like this compound is set to increase.
References
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- Google Patents. 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Google Patents. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
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Navigating the Solubility Landscape of 3-Chloro-5-(trifluoromethyl)pyridazine: A Technical Guide for Researchers
For Immediate Release
Introduction to 3-Chloro-5-(trifluoromethyl)pyridazine
This compound is a halogenated heterocyclic compound with a molecular formula of C₅H₂ClF₃N₂ and a molecular weight of 182.53 g/mol .[1] Its structure, featuring a pyridazine ring substituted with a chloro and a trifluoromethyl group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group is known to significantly influence a molecule's physicochemical properties, often enhancing metabolic stability and membrane permeability.[3][4] Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 845617-99-4 | [1][2] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1][5] |
| Molecular Weight | 182.53 g/mol | [1] |
| Appearance | Not specified (likely solid) | |
| Predicted XlogP | 1.7 | [5] |
Theoretical Considerations for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like."[6] The polarity of the solvent relative to the solute is a primary determinant of solubility.
-
Role of the Pyridazine Ring: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, potentially contributing to solubility in polar protic solvents like water and alcohols.
-
Influence of the Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that increases the lipophilicity of a molecule.[3][4] This suggests that this compound will likely exhibit favorable solubility in a range of organic solvents.
-
Impact of the Chloro Group: The chloro group also contributes to the lipophilicity of the molecule.
Based on these structural features, it is anticipated that this compound will have limited solubility in water and higher solubility in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (acetone, acetonitrile, DMSO, DMF).
Experimental Determination of Solubility
To obtain precise solubility data, standardized experimental protocols are essential. The following methodologies are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[7][8][9][10]
Materials and Equipment
-
This compound (analytical grade)
-
Selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol (Flask Method)
This method is suitable for substances with solubilities above 10⁻² g/L.[10]
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[10]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
-
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature. It is advisable to determine solubility at different temperatures relevant to potential applications.
-
pH (for aqueous solutions): The pyridazine moiety may exhibit basic properties. Therefore, the pH of the aqueous medium could influence its solubility. Determining the pKa of the compound would provide insight into its ionization behavior.
-
Purity of the Compound: Impurities can significantly alter the measured solubility.[9] It is crucial to use a well-characterized, high-purity sample for accurate measurements.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data for structurally similar compounds such as 3-chloro-5-(trifluoromethyl)pyridine and other chlorinated pyridazines provide guidance on safe handling.[11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Key relationships influencing the solubility of this compound.
Conclusion
This guide provides a foundational understanding and a practical approach for determining the solubility of this compound. By following the outlined experimental protocols and considering the influential factors, researchers can generate the critical data needed to advance their work with this promising chemical entity.
References
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3-Chloro-5-(trifluoromethyl)pyridazine spectral analysis (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-5-(trifluoromethyl)pyridazine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize the heterocyclic compound this compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond mere data presentation, focusing on the causal relationships between the molecule's structure and its spectral output. It includes detailed experimental protocols, data interpretation grounded in first principles, and integrated analysis to provide a holistic understanding of the compound's structural verification process.
Introduction and Significance
Pyridazine and its derivatives are a class of heterocyclic compounds that command significant interest in medicinal and agricultural chemistry.[1][2] The unique physicochemical properties of the pyridazine ring, including its high dipole moment and robust hydrogen-bonding capabilities, make it a valuable scaffold in drug design.[3] The introduction of specific substituents, such as a halogen and a trifluoromethyl group, can profoundly modulate a molecule's biological activity, lipophilicity, and metabolic stability.
This compound (C₅H₂ClF₃N₂) is an important synthetic intermediate.[4] Its trifluoromethyl group is a common feature in modern pharmaceuticals and agrochemicals, often enhancing binding affinity and improving pharmacokinetic profiles. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide establishes the benchmark spectral data and interpretation framework for ensuring the identity and purity of this compound.
Molecular Structure and Spectroscopic Implications
The structure of this compound contains several key features that directly influence its spectral properties. Understanding these features is crucial for accurate data interpretation.
Caption: Molecular structure of this compound with atom numbering.
-
Pyridazine Ring: An electron-deficient aromatic system due to the two adjacent nitrogen atoms. This deshields the ring protons and carbons in NMR spectroscopy.
-
Chloro Group (C3): An electronegative, electron-withdrawing substituent that further deshields adjacent nuclei. Its isotopic signature (³⁵Cl and ³⁷Cl) is critical for mass spectrometry.
-
Trifluoromethyl Group (C5): A strongly electron-withdrawing group that significantly impacts the electronic environment of the ring. The fluorine atoms provide a unique and sensitive handle for ¹⁹F NMR and introduce characteristic C-F stretching bands in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Analysis
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H4 and H6.
-
H6: This proton is adjacent to a ring nitrogen (N1) and is expected to be the most downfield signal due to the strong deshielding effect.
-
H4: This proton is situated between the chloro- and trifluoromethyl-substituted carbons. It will also be significantly downfield but likely upfield relative to H6.
-
Coupling: The two protons (H4 and H6) are four bonds apart (⁴J). They are expected to appear as sharp, distinct signals, possibly narrow doublets, with a small long-range coupling constant (typically < 1 Hz). For many similar pyridazine systems, such small couplings may not be fully resolved, and the signals may appear as sharp singlets.[5]
Predicted ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum should display five signals, one for each carbon atom in the molecule.
-
C3 and C5: These carbons, directly bonded to the electronegative Cl and the CF₃ group, respectively, will have their chemical shifts significantly influenced. The C3 signal will be downfield due to the chlorine atom. The C5 signal will also be downfield and is expected to appear as a quartet due to coupling with the three fluorine atoms (²JCF).
-
C(F₃): The carbon of the trifluoromethyl group itself will exhibit a prominent quartet due to the large one-bond C-F coupling (¹JCF) and will be found in the 120-130 ppm range.
-
C4 and C6: These carbons are bonded to hydrogen. Their chemical shifts will be influenced by the overall electron-deficient nature of the ring. C6, being adjacent to a nitrogen, is expected to be further downfield than C4.
Predicted ¹⁹F NMR Analysis
¹⁹F NMR provides a simple and unambiguous confirmation of the trifluoromethyl group.
-
A single, strong signal is expected. Since there are no other fluorine atoms in the molecule, this signal will appear as a singlet.
-
The chemical shift is anticipated to be in the range of -60 to -65 ppm relative to CFCl₃, which is a characteristic region for an aromatic-CF₃ group.[6][7]
Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~9.3 - 9.5 | s (or d) | - | H6 |
| ~8.5 - 8.7 | s (or d) | - | H4 | |
| ¹³C | ~155 - 160 | s | - | C6 |
| ~150 - 155 | s | - | C3 | |
| ~135 - 140 | q | ²JCF ≈ 35-40 Hz | C5 | |
| ~125 - 130 | s | - | C4 | |
| ~120 - 125 | q | ¹JCF ≈ 270-280 Hz | -CF₃ | |
| ¹⁹F | ~ -60 to -65 | s | - | -CF₃ |
Standard Operating Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using proton decoupling with a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans for adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire data with a spectral width of ~100 ppm centered around -60 ppm. Typically, 16-64 scans are sufficient.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bond vibrations present in the molecule.
Predicted IR Spectral Analysis
The IR spectrum will be characterized by several key absorption bands:
-
Aromatic C-H Stretch: A weak to medium band expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: A series of medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridazine ring vibrations.
-
C-F Stretches: The trifluoromethyl group will produce very strong, characteristic absorption bands typically found in the 1100-1350 cm⁻¹ range. These are often the most intense peaks in the spectrum.[8]
-
C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 700-850 cm⁻¹, corresponding to the C-Cl bond vibration.
Summary of Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3150 | Medium-Weak | Aromatic C-H Stretch |
| 1400 - 1600 | Medium-Strong | Aromatic Ring (C=C, C=N) Stretches |
| 1100 - 1350 | Very Strong | C-F Stretches (asymmetric & symmetric) |
| 700 - 850 | Medium-Strong | C-Cl Stretch |
Standard Operating Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform the automatic background subtraction and ATR correction (if available).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound and offers insights into its structure through fragmentation analysis.
Predicted Mass Spectrum Analysis
-
Molecular Ion (M⁺): The compound has a monoisotopic mass of 181.9859 Da.[9] The most critical feature of the molecular ion peak will be its isotopic pattern. Due to the presence of one chlorine atom, two peaks will be observed:
-
M⁺: Corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺: Corresponding to the molecule containing ³⁷Cl.
-
The relative intensity of these peaks will be approximately 3:1, a definitive signature for a monochlorinated compound.
-
-
Fragmentation Pathways: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely induce fragmentation. Plausible fragmentation pathways include the loss of neutral species.
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Summary of Predicted MS Data
| m/z (Mass/Charge Ratio) | Relative Intensity | Assignment |
| 182 / 184 | High (3:1 ratio) | [M]⁺˙ Molecular Ion |
| 147 | Medium | [M - Cl]⁺ |
| 113 / 115 | Medium (3:1 ratio) | [M - CF₃]⁺˙ |
Standard Operating Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is likely to preserve the molecular ion.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Data Analysis: Identify the molecular ion cluster at m/z 182/184 and confirm the ~3:1 isotopic ratio.
Integrated Analytical Workflow
No single technique provides complete structural proof. The strength of characterization lies in integrating the data from NMR, IR, and MS, where each technique corroborates the findings of the others.
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Section 1: Compound Identification and Hazard Assessment Rationale
An In-depth Technical Guide to the Safety and Hazards of 3-Chloro-5-(trifluoromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated heterocyclic compound utilized as a building block in medicinal chemistry and agrochemical research.[1][2] Its specific combination of a reactive chloro-substituent and an electron-withdrawing trifluoromethyl group dictates its utility in synthesis, but also informs its potential toxicological and safety profile.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 845617-99-4[1] |
| Molecular Formula | C₅H₂ClF₃N₂[2] |
| Molecular Weight | 182.53 g/mol [1] |
| Structure | (A 2D structure image would be placed here in a formal document) |
The causality behind this analog-based approach is rooted in structure-activity relationships, a cornerstone of toxicology. The hazards of a novel compound can be reasonably predicted by examining the known hazards of molecules sharing its core structural motifs. For this guide, data from various chlorinated and trifluoromethylated pyridines and pyridazines have been aggregated to construct a reliable, albeit inferred, safety profile.
Section 2: Inferred Hazard Identification and GHS Classification
Based on analysis of related compounds, this compound is anticipated to be a hazardous substance requiring careful handling. The primary hazards are associated with acute toxicity, irritation to the skin and eyes, and potential respiratory effects.[3][4][5]
Table 2: Inferred GHS Hazard Classification Summary
| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis from Analogs |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | [4][5][6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5][8] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or irritation | [3][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
| Hazardous to the Aquatic Environment, Long-term | Category 2 / 3 | H411/H412: Toxic or Harmful to aquatic life with long lasting effects |[6][7][9] |
Pictograms: (Danger/Warning)
Signal Word: Danger or Warning [5][7]
Potential Health Effects:
-
Eye Contact: Expected to cause serious eye irritation or damage. Direct contact can lead to significant injury.[3][7]
-
Skin Contact: Causes skin irritation.[3][4] Prolonged contact may lead to more severe effects. Some analogs suggest a potential for skin sensitization.[7][9]
-
Inhalation: May cause respiratory tract irritation.[3][4] Vapors or dusts generated at elevated temperatures could be harmful if inhaled.[7]
-
Ingestion: Toxic or harmful if swallowed.[4][5] Ingestion may cause irritation to mucous membranes.[10]
Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
The logical foundation for safe handling protocols is the principle of "as low as reasonably practicable" (ALARP) exposure. Given the inferred hazards, engineering controls, administrative controls, and PPE are all critical.
Handling Protocols
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
Personal Hygiene: Avoid all personal contact.[3] Do not eat, drink, or smoke in the laboratory area.[4] Wash hands and any exposed skin thoroughly after handling.[4][11] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[3][12]
-
Procedural Controls: Avoid generating dust or aerosols.[13] Keep containers tightly closed when not in use.[4][14] Avoid contact with incompatible materials.[3]
Storage
-
Conditions: Store locked up in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][7][12][14]
-
Containers: Keep in the original, tightly sealed container.[7][14] Containers should be clearly labeled and regularly inspected for leaks.[14]
-
Incompatibilities: Store away from strong oxidizing agents.[7][10][11]
Personal Protective Equipment (PPE)
The selection of PPE is a self-validating system; it must be chosen to counter the specific, identified hazards.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Standards |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent contact that may cause serious eye damage. Conforms to EU EN 166 or US NIOSH standards.[3][15] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat. | To prevent skin irritation and absorption. Gloves must be inspected prior to use. Conforms to EU EN 374.[3][15] |
| Respiratory Protection | Use only in a fume hood. If engineering controls fail or for spill cleanup, a NIOSH/MSHA or EU EN 149 approved respirator with an organic vapor filter is necessary. | To prevent respiratory tract irritation from vapors or aerosols.[10] |
Section 4: Emergency and First-Aid Procedures
Rapid and correct response to exposure is critical to minimizing harm.
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention, potentially from an ophthalmologist.[16]
-
Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if skin irritation occurs or persists.[4]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[4] Call a poison center or doctor if you feel unwell.[8]
-
Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[11] Immediately call a physician or poison control center.[12][16]
Section 5: Spill and Waste Disposal Management
Spill Response
A structured response prevents spill escalation and environmental contamination.
-
Evacuate & Isolate: Clear the area of all non-essential personnel and restrict access.[12] Move upwind from the spill.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways using inert, absorbent material like sand, earth, or vermiculite.[3][11]
-
Clean-up: For minor spills, carefully absorb the material, place it into a suitable, labeled container for hazardous waste, and decontaminate the area.[3] For major spills, alert emergency services.[3]
-
PPE: All personnel involved in cleanup must wear the appropriate PPE as described in Section 3.3.
Waste Disposal
Dispose of contents and container in accordance with all local, regional, and national regulations.[4] This should be done via an authorized hazardous waste collection point.[3] Do not allow the chemical to enter the environment.[7]
Section 6: Chemical Reactivity and Stability
-
Stability: The compound is expected to be stable under normal storage conditions.[10][11]
-
Conditions to Avoid: Excess heat, open flames, and contact with incompatible materials.[10][11]
-
Hazardous Decomposition Products: In the event of a fire, may emit corrosive and toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[10][11][16]
Visualizations
Caption: General laboratory workflow for handling chemical intermediates.
Caption: Decision workflow for chemical spill response.
References
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- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
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- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine.
- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]
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The Trifluoromethyl-Pyridazine Core: A Springboard for Novel Mechanisms of Action in Agro- and Pharmaceutical Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Influence of a Core Moiety
In the landscape of modern chemical synthesis, the true potential of a molecule is often not in its inherent biological activity, but in its capacity to serve as a versatile scaffold for the creation of novel, potent compounds. Such is the case with 3-Chloro-5-(trifluoromethyl)pyridazine . While this compound itself is not recognized as a biologically active agent, its trifluoromethyl-substituted heterocyclic structure is a cornerstone in the development of a range of agrochemicals and pharmaceuticals. The strategic incorporation of the trifluoromethyl group enhances molecular stability, lipophilicity, and binding affinity, making it a prized feature in drug design.[1]
This technical guide delves into the mechanisms of action that emerge from the chemical framework provided by the trifluoromethyl-pyridazine and its close analogue, the trifluoromethyl-pyridine core. We will explore how this central moiety is elaborated into highly specific and potent active ingredients. As case studies, we will dissect the synthesis and distinct modes of action of two prominent fungicides derived from this structural family: Fluopicolide and Fluopyram . Through these examples, we will illuminate how the foundational structure contributes to the ultimate biological and biochemical activity of the final products.
The Strategic Advantage of the Trifluoromethyl-Pyridazine/Pyridine Scaffold
The trifluoromethylpyridine scaffold is a recurring motif in successful agrochemicals. The high demand for intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine underscores its importance in the synthesis of numerous crop-protection products.[1] The presence of the trifluoromethyl group is particularly significant as it can dramatically alter the physicochemical properties of a molecule, often leading to improved efficacy and metabolic stability.
Case Study 1: Fluopicolide - A Novel Mechanism Targeting Oomycete Cytoskeleton
Fluopicolide is a highly effective fungicide used to control diseases caused by oomycetes, such as potato late blight.[2] Its synthesis utilizes a 3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine intermediate, directly linking it to the core topic of this guide.[3]
Synthesis Pathway of Fluopicolide
The synthesis of Fluopicolide is a multi-step process that involves the coupling of a 2,6-dichlorobenzamide core with the [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine intermediate. The general synthetic route is outlined below.
Caption: Generalized synthesis pathway for Fluopicolide.
Mechanism of Action: Delocalization of Spectrin-Like Proteins
Fluopicolide exhibits a novel mode of action that distinguishes it from many other fungicides. It targets the cytoskeleton of oomycetes by inducing the delocalization of spectrin-like proteins .[2][4][5][6] These proteins are crucial for maintaining the integrity and stability of the cell membrane.
The proposed mechanism involves the following steps:
-
Uptake by the Oomycete: Fluopicolide is absorbed by the pathogen.
-
Interaction with Spectrin-Like Proteins: The fungicide interacts with spectrin-like proteins that are normally localized at the cell periphery, forming a link between the cytoskeleton and the plasma membrane.
-
Delocalization: Upon treatment with Fluopicolide, these spectrin-like proteins become delocalized from the plasma membrane and aggregate into spherical spots throughout the cell.[4] This delocalization is rapid, occurring within minutes of exposure.[4]
-
Loss of Membrane Integrity: The disruption of the spectrin-like protein network leads to a loss of cell membrane integrity.
-
Cell Lysis: Ultimately, the affected cells, particularly zoospores, swell and burst, leading to the death of the pathogen.[7]
This unique mechanism of action means that Fluopicolide is effective against strains of oomycetes that have developed resistance to other classes of fungicides.[2]
Caption: Mechanism of action of Fluopicolide.
Quantitative Efficacy of Fluopicolide
The efficacy of Fluopicolide has been quantified against various developmental stages of oomycete pathogens. The half maximal effective concentration (EC50) values demonstrate its potency.
| Pathogen | Developmental Stage | EC50 (µg/mL) | Reference |
| Phytophthora capsici | Mycelial Growth | 0.222 - 0.245 | [8] |
| Phytophthora capsici | Zoospore Germination | 0.219 (sensitive) / 3.829 (resistant) | [8] |
| Phytophthora litchii | Mycelial Growth | 0.131 (average) | [9] |
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol outlines a method to determine the EC50 value of Fluopicolide against the mycelial growth of an oomycete pathogen.
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of Fluopicolide in a suitable solvent (e.g., dimethyl sulfoxide).
-
Preparation of Amended Media: Serially dilute the stock solution and add to a molten agar medium (e.g., V8 juice agar) to achieve a range of final concentrations. Pour the amended media into Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing pathogen culture onto the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature in the dark.
-
Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate (without fungicide) reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis.
Case Study 2: Fluopyram - A Potent Inhibitor of Succinate Dehydrogenase
Fluopyram is a broad-spectrum fungicide and nematicide.[10][11] Its synthesis also originates from a 2,3-dichloro-5-(trifluoromethyl)pyridine precursor.[12][13]
Synthesis Pathway of Fluopyram
The synthesis of Fluopyram involves the creation of a key intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, which is then coupled with 2-(trifluoromethyl)benzoyl chloride.[12]
Caption: Generalized synthesis pathway for Fluopyram.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)
Fluopyram belongs to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs) .[10][11] Its mechanism of action targets the mitochondrial respiratory chain in fungi and nematodes.
The key steps in this mechanism are:
-
Inhibition of Succinate Dehydrogenase (SDH): Fluopyram binds to and inhibits the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain.[10][14]
-
Disruption of the Krebs Cycle: SDH is a critical enzyme in the Krebs cycle, catalyzing the oxidation of succinate to fumarate. Inhibition of SDH disrupts this vital metabolic pathway.[10]
-
Blockage of ATP Production: The electron transport chain is essential for the production of ATP, the primary energy currency of the cell. By inhibiting Complex II, Fluopyram effectively blocks cellular respiration and energy production.[15]
-
Inhibition of Fungal Growth and Development: The lack of energy and essential metabolic precursors prevents various stages of fungal development, including spore germination, germ tube elongation, and mycelial growth.[10][16] In nematodes, this leads to paralysis and cessation of feeding.[14][15]
Caption: Mechanism of action of Fluopyram.
Quantitative Efficacy of Fluopyram
Fluopyram has demonstrated high efficacy against a range of fungal pathogens, with low EC50 and IC50 values.
| Pathogen | Parameter | Value (µg/mL) | Reference |
| Botrytis cinerea | EC50 (Germ tube elongation) | 0.03 - 0.29 | [16] |
| Botrytis cinerea | EC50 (Mycelial growth) | 5.389 | [17][18] |
| Alternaria solani | EC50 (Mycelial growth) | 0.244 | [17][18] |
| Fusarium virguliforme | EC50 (Mycelial growth) | 3.35 | [17] |
Experimental Protocol: Succinate Dehydrogenase Activity Assay
This protocol describes a colorimetric assay to measure the inhibitory effect of Fluopyram on SDH activity.
-
Preparation of Fungal Mycelia: Grow the target fungus in a suitable liquid medium and harvest the mycelia.
-
Homogenization: Homogenize the mycelia in an ice-cold SDH assay buffer.
-
Centrifugation: Centrifuge the homogenate to obtain a supernatant containing the SDH enzyme.
-
Assay Reaction: In a 96-well plate, add the supernatant, Fluopyram at various concentrations, and an SDH substrate mix. A positive control without the inhibitor should also be included.
-
Colorimetric Measurement: Add a probe that changes color upon reduction by the active SDH enzyme. Measure the absorbance at a specific wavelength (e.g., 599 nm) in kinetic mode.
-
Calculation: Determine the rate of the reaction for each concentration of Fluopyram. Calculate the percentage of inhibition relative to the positive control and determine the IC50 value.[19]
Conclusion: From a Core Structure to Diverse Biological Functions
The journey from the this compound core to the highly specific and potent activities of fungicides like Fluopicolide and Fluopyram exemplifies a fundamental principle in modern drug and agrochemical discovery. The core structure, while not bioactive itself, provides the essential chemical framework and advantageous physicochemical properties conferred by the trifluoromethyl group. Through targeted synthetic modifications, this scaffold is transformed into active ingredients with remarkably different and novel mechanisms of action.
Fluopicolide's disruption of spectrin-like proteins represents a unique approach to controlling oomycete pathogens, while Fluopyram's inhibition of succinate dehydrogenase places it within a critical class of respiratory inhibitors. Understanding these distinct pathways, from the foundational intermediate to the final bioactive molecule, is crucial for the rational design of new, more effective, and resilient solutions for crop protection and beyond. This knowledge empowers researchers to continue leveraging the potential of such core scaffolds to address ongoing challenges in agriculture and medicine.
References
- 11 Fluopyram: Efficacy and Beyond on Problematic Diseases. (n.d.). CABI Digital Library. Retrieved January 8, 2026, from https://www.cabidigitallibrary.org/doi/10.1079/9781845939024.0011
- Fluopicolide. (n.d.). In Wikipedia. Retrieved January 8, 2026, from https://en.wikipedia.org/wiki/Fluopicolide
- 4 A New Mode of Action for Fluopicolide: Modification of the Cellular Localisation of a Spectrin-like Protein. (n.d.). CABI Digital Library. Retrieved January 8, 2026, from https://www.cabidigitallibrary.org/doi/10.5555/20083196163
- PROPERTIES OF FLUOPICOLIDE | DEFINITION OF FLUOPICOLIDE. (n.d.). MCB Books. Retrieved January 8, 2026, from https://mcb-books.com/product/properties-of-fluopicolide-definition-of-fluopicolide/
- Fluopicolide - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved January 8, 2026, from https://www.chemicalwarehouse.com/pages/fluopicolide
- A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (n.d.). Synfacts, 19(09), 969.
- Mode of action of fluopyram in plant-parasitic nematodes. (2022). Scientific Reports, 12(1), 11954.
- Fluopicolide Fungicide: Superior Disease Control for Healthy Crops. (2025, September 23). LinkedIn. Retrieved January 8, 2026, from https://www.linkedin.com/pulse/fluopicolide-fungicide-superior-disease-control-healthy-crops-pomais-ag-sourcing-ltd-j7uof
- Fluopicolide 4 SC Fungicide. (n.d.). Flowers Canada Growers. Retrieved January 8, 2026, from https://flowerscanadagrowers.com/wp-content/uploads/2022/02/Fluopicolide-4-SC-Label-EN-2021-08-30.pdf
- Fluopyram Mode of Action: Nematicide Benefits. (n.d.). POMAIS Agriculture. Retrieved January 8, 2026, from https://www.pomais.
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The Trifluoromethylpyridazine Scaffold: A Privileged Motif in Modern Drug Discovery and Crop Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of bioactive molecules. Among these, the trifluoromethyl (CF3) group, when appended to a pyridazine core, creates a scaffold of significant interest. This guide provides a comprehensive technical overview of the biological activities of trifluoromethylpyridazines, delving into their synthesis, mechanisms of action, and structure-activity relationships (SAR). We will explore their applications as potent kinase inhibitors in oncology and as effective protoporphyrinogen oxidase (PPO) inhibitors in the development of novel herbicides. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of next-generation therapeutic and agrochemical agents.
Introduction: The Significance of the Trifluoromethyl Group in Pyridazine Chemistry
The pyridazine ring, a six-membered diazine heterocycle, is a versatile pharmacophore present in numerous biologically active compounds. The introduction of a trifluoromethyl group imparts a unique set of properties that often enhance biological efficacy. The high electronegativity and metabolic stability of the CF3 group can significantly alter a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation. These attributes have made trifluoromethyl-substituted heterocycles, particularly pyridazines, a focal point of intensive research in both pharmaceutical and agrochemical sectors.[1]
Trifluoromethylpyridazines in Oncology: Targeting Kinase Signaling Pathways
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention. Trifluoromethylpyridazines have emerged as a promising class of kinase inhibitors, demonstrating potent activity against various cancer cell lines.[2]
Mechanism of Action: Inhibition of Key Oncogenic Kinases
Trifluoromethylpyridazines often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest and apoptosis in cancer cells.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Several pyridazine derivatives have been shown to exhibit potent inhibitory activity against VEGFR, a key mediator of angiogenesis.[3][4] By blocking VEGFR signaling, these compounds can stifle the formation of new blood vessels that tumors require for growth and metastasis.[5]
-
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition: The synthesis and structure-activity relationships of diaminopyrimidines as PYK2 inhibitors have been described, with some compounds showing good potency and selectivity against the closely related Focal Adhesion Kinase (FAK).[2][6] PYK2 is implicated in cancer cell migration and invasion, making it a valuable therapeutic target.
Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoromethylpyridazines as kinase inhibitors is highly dependent on their substitution patterns. Key SAR observations include:
-
Position of the Trifluoromethyl Group: The location of the CF3 group on the pyridazine ring significantly influences potency and selectivity.
-
Substituents on the Pyridazine Core: The nature and position of other substituents on the pyridazine ring can modulate activity. For instance, in a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, the nature of the amino substituent was critical for herbicidal activity, a principle that can be extrapolated to kinase inhibition.[7]
-
Aromatic Substituents: The nature of aryl groups attached to the pyridazine scaffold plays a crucial role in target engagement. For example, in a series of pyridazinone-based diarylurea derivatives, substitutions on the phenylurea moiety significantly impacted VEGFR-2 inhibitory activity.[8]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel trifluoromethylpyridazine-based anticancer agents follows a structured workflow encompassing chemical synthesis, in vitro screening, and in vivo validation.
Caption: A generalized workflow for the development of trifluoromethylpyridazine-based anticancer agents.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a generalized luminescence-based assay for determining the in vitro inhibitory activity of trifluoromethylpyridazine compounds against a target kinase.[9][10][11]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Trifluoromethylpyridazine test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add 10 µL of the kinase enzyme solution to each well.
-
Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the kinase substrate to each well.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Trifluoromethylpyridazines in Agriculture: A New Generation of Herbicides
The trifluoromethylpyridazine scaffold is also a key structural motif in the development of modern herbicides. These compounds have demonstrated high efficacy against a broad spectrum of weeds, including those resistant to other herbicide classes.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Many trifluoromethylpyridazine-based herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[12][13] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[12][13] Trifludimoxazin is a recently developed PPO-inhibiting herbicide that has shown efficacy against various PPO2 enzyme mutations that confer resistance to other PPO inhibitors.[14]
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of trifluoromethylpyridazines is highly influenced by their chemical structure. Key SAR findings include:
-
Substituents at the 3-position: In a study of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, a substituted phenoxy group at the 3-position was found to be crucial for high herbicidal activity.[15]
-
Substituents on the Phenyl Ring: Electron-withdrawing groups at the para-position of the benzene ring were essential for potent herbicidal effects in the aforementioned study.[15]
-
The Trifluoromethylphenyl Moiety: The 4-(3-trifluoromethylphenyl)pyridazine core is a key pharmacophore for bleaching and herbicidal activities.[7][15]
Experimental Workflow: Herbicide Efficacy Testing
The evaluation of new trifluoromethylpyridazine-based herbicides involves a systematic process of laboratory, greenhouse, and field trials.
Caption: A typical workflow for the discovery and development of trifluoromethylpyridazine-based herbicides.
Detailed Protocol: Pre-emergence Herbicide Efficacy Assay
This protocol describes a general method for evaluating the pre-emergence herbicidal activity of trifluoromethylpyridazine compounds in a greenhouse setting.[16]
Materials:
-
Seeds of target weed species and crop species
-
Pots or trays filled with a standard soil mix
-
Trifluoromethylpyridazine test compounds formulated for spraying
-
Pressurized spray chamber
-
Greenhouse with controlled temperature, humidity, and lighting
Procedure:
-
Planting:
-
Fill pots or trays with soil mix.
-
Sow a predetermined number of seeds of each weed and crop species at the appropriate depth.
-
-
Herbicide Application:
-
Prepare different concentrations of the formulated test compounds.
-
Apply the herbicide treatments uniformly to the soil surface using a calibrated spray chamber. Include an untreated control.
-
For some soil-active herbicides, a light irrigation may be applied after treatment to incorporate the compound into the top layer of the soil.
-
-
Incubation:
-
Move the treated pots/trays to a greenhouse with optimal conditions for seed germination and plant growth.
-
Water the pots/trays as needed, typically from the bottom to avoid disturbing the treated soil surface.
-
-
Data Collection and Analysis:
-
At regular intervals (e.g., 7, 14, and 21 days after treatment), assess the following parameters:
-
Weed Control: Visually rate the percentage of weed control for each species compared to the untreated control (0% = no control, 100% = complete control).
-
Crop Injury: Visually rate the percentage of injury to the crop species (0% = no injury, 100% = complete kill).
-
-
At the end of the experiment, harvest the above-ground biomass of the weeds and crops, dry them, and record the dry weight.
-
Calculate the dose-response curves and determine the GR50 (the dose required to reduce plant growth by 50%) for each weed and crop species.
-
Quantitative Data Summary
The following tables summarize representative biological activity data for trifluoromethylpyridazine derivatives from the literature.
Table 1: Anticancer Activity of Selected Pyridazine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Target Kinase | % Inhibition (at 10 µM) | Reference |
| 5b | HCT-116 (Colon) | < 10 | VEGFR | 92.2% | [3][17] |
| 17a | - | - | VEGFR-2 | High | [8] |
| 10l | A549/ATCC (Lung) | 1.66 - 100 | - | - | [8] |
| 2h | SR (Leukemia) | < 0.1 | - | - | [18] |
Table 2: Herbicidal Activity of Selected Trifluoromethylpyridazine Derivatives
| Compound Series | Weed Species | Application | Activity Level | Reference |
| 3-phenoxy-6-methyl-4-(3-trifluoromethylphenyl)pyridazines | Dicotyledonous weeds | Pre- and Post-emergence | Excellent at 7.5 g/ha | [15] |
| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazines | Dicotyledonous weeds | Pre- and Post-emergence | Equal or higher than diflufenican at 75 g/ha | [7] |
| α,α,α-trifluoro-m-tolyl pyridazinones | Barnyardgrass, Rape | Pre- and Post-emergence | Active at 300 g/ha | [19] |
Conclusion and Future Perspectives
Trifluoromethylpyridazines represent a highly versatile and privileged scaffold in the design of bioactive molecules. Their demonstrated efficacy as both anticancer agents and herbicides underscores the value of incorporating the trifluoromethyl group into the pyridazine core. The continued exploration of the vast chemical space around this scaffold, guided by a deeper understanding of structure-activity relationships and target interactions, holds immense promise for the development of next-generation therapeutics and crop protection agents. Future research will likely focus on optimizing the selectivity and safety profiles of these compounds, as well as exploring novel biological targets. The detailed methodologies and workflows presented in this guide provide a solid foundation for researchers to build upon in their quest for innovative solutions to challenges in human health and agriculture.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 3-Chloro-5-(trifluoromethyl)pyridazine Derivatives
Abstract
The confluence of a trifluoromethyl group and a pyridazine nucleus has given rise to a class of compounds with significant potential in both medicinal chemistry and agrochemical research. This technical guide provides an in-depth exploration of the discovery and development of 3-chloro-5-(trifluoromethyl)pyridazine derivatives. We will delve into the synthetic rationale, key manufacturing processes, and the diverse biological activities that establish this scaffold as a privileged structure in modern chemical research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational chemistry and therapeutic promise of these unique heterocyclic compounds.
Introduction: The Strategic Integration of Fluorine and Nitrogen Heterocycles
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in the design of bioactive molecules.[1] Its high dipole moment, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems have led to its incorporation into a number of approved drugs.[1][2] Concurrently, the introduction of a trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry. The CF3 group can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]
The strategic combination of these two moieties in the form of this compound has created a versatile and highly sought-after chemical scaffold. The chlorine atom at the 3-position provides a reactive handle for further chemical elaboration, enabling the synthesis of diverse libraries of derivatives for biological screening. This guide will illuminate the path from the foundational synthesis of this core structure to its application in the discovery of novel therapeutic and agrochemical agents.
The Genesis of a Scaffold: Synthesis and Mechanistic Considerations
The journey to this compound and its derivatives is one of synthetic ingenuity, driven by the increasing demand for fluorinated building blocks. While the direct synthesis of the pyridazine core is achievable, the more common and industrially scalable approach involves the synthesis of a precursor, 3-chloro-5-(trifluoromethyl)pyridine, followed by subsequent heterocyclic transformations.
Industrial Synthesis of the Pyridine Precursor
The large-scale production of 3-chloro-5-(trifluoromethyl)pyridine derivatives has been a subject of significant process development, particularly for the agrochemical industry.[4][5] A key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, is in high demand as a precursor for fungicides like fluopicolide and fluopyram.[4][5] The synthesis of these precursors often starts from more readily available materials like 3-picoline.
A common industrial strategy involves a multi-step process that includes chlorination and fluorination reactions. For instance, vapor-phase chlorination of a 5-(trifluoromethyl)pyridine derivative in the presence of a catalyst, such as activated carbon or metal chlorides (e.g., iron, antimony, copper, zinc), has been patented for the production of 3-chloro-5-trifluoromethylpyridines.[6]
Experimental Protocol 1: Vapor-Phase Chlorination of a 5-(trifluoromethyl)pyridine Derivative
Objective: To synthesize a 3-chloro-5-(trifluoromethyl)pyridine derivative via catalytic vapor-phase chlorination.
Materials:
-
5-(trifluoromethyl)pyridine derivative (e.g., 2-chloro-5-(trifluoromethyl)pyridine)
-
Chlorine gas (Cl2)
-
Catalyst (e.g., activated carbon or a supported metal chloride)
-
Inert carrier gas (e.g., Nitrogen)
-
Reaction tube (quartz or other suitable material)
-
Heating furnace
-
Condensation and collection system
Procedure:
-
Catalyst Preparation: Pack the reaction tube with the chosen catalyst. If using a supported metal chloride, ensure it is evenly distributed on the support material.
-
System Setup: Assemble the reaction apparatus, ensuring all connections are secure and leak-proof. The setup should include a system for precise control of gas flow rates and reaction temperature.
-
Inerting the System: Purge the entire system with an inert gas, such as nitrogen, to remove any air and moisture.
-
Heating: Heat the reaction tube to the desired reaction temperature, typically in the range of 200-400°C. The optimal temperature will depend on the specific substrate and catalyst used.
-
Reactant Introduction: Volatilize the 5-(trifluoromethyl)pyridine derivative and introduce it into the reaction tube along with a controlled flow of chlorine gas and the inert carrier gas. The molar ratio of chlorine to the pyridine derivative is a critical parameter to control the extent of chlorination.
-
Reaction: Allow the gas mixture to pass through the heated catalyst bed. The residence time in the reactor is another key parameter to optimize for maximum conversion and selectivity.
-
Product Collection: The reaction effluent, containing the desired product, unreacted starting materials, and byproducts, is passed through a condensation system to collect the liquid products. Gaseous byproducts, such as HCl, are typically scrubbed.
-
Purification: The collected crude product is then purified by fractional distillation to isolate the desired 3-chloro-5-(trifluoromethyl)pyridine derivative.
Causality Behind Experimental Choices:
-
Vapor-Phase Reaction: This is often preferred for industrial-scale production due to the potential for continuous operation and higher throughput.[6]
-
Catalyst: The use of a catalyst is crucial to achieve high selectivity for chlorination at the 3-position of the pyridine ring, which can be challenging to achieve directly.[6]
-
Temperature and Molar Ratios: These parameters are finely tuned to control the reaction kinetics and minimize the formation of over-chlorinated or undesired isomeric byproducts.
From Pyridine to Pyridazine: A Conceptual Workflow
While direct, scalable syntheses of the this compound core are less commonly detailed in readily available literature, a logical synthetic strategy would involve the transformation of a suitably functionalized pyridine precursor. A plausible, albeit conceptual, workflow is outlined below.
Caption: Conceptual workflow for the synthesis of this compound derivatives.
Applications in Drug Discovery: Targeting Key Biological Pathways
The this compound scaffold has emerged as a valuable building block in the design of novel therapeutic agents, particularly in the fields of oncology and inflammation. The trifluoromethyl group often enhances the potency and metabolic stability of the resulting compounds, while the pyridazine core provides a rigid framework for orienting substituents towards their biological targets.
Kinase Inhibition: A Prominent Therapeutic Strategy
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The this compound scaffold has been successfully employed in the development of potent kinase inhibitors.
Recent patent literature describes pyridazinyl amino derivatives as inhibitors of ALK5 (TGF-β type I receptor), a key mediator in fibrosis and cancer progression.[1][8] The general structure of these inhibitors often involves the pyridazine core linked to various substituted aryl or heteroaryl groups, highlighting the modularity of this scaffold in exploring structure-activity relationships (SAR).
Table 1: Representative this compound-based Kinase Inhibitors (Hypothetical Structures based on Patent Literature)
| Compound ID | R Group at C3 | Target Kinase(s) | Reported Activity |
| PDZ-001 | Substituted Aniline | ALK5 | Potent inhibition of TGF-β signaling |
| PDZ-002 | Fused Heterocycle | FLT3 | Inhibition of leukemia cell proliferation[7] |
| PDZ-003 | Substituted Pyridine | JNK1 | Downregulation of downstream targets[9] |
Anticancer Activity: Beyond Kinase Inhibition
The anticancer potential of pyridazine derivatives is not limited to kinase inhibition. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.[2][10][11] The incorporation of the this compound moiety can enhance the cytotoxic and cytostatic effects of these agents.
For instance, novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized, with some compounds exhibiting significant growth inhibition against a panel of 60 human cancer cell lines.[9][12] The in vivo efficacy of these compounds has been demonstrated in animal models, where they have been shown to reduce tumor volume and induce necrosis.[12]
Agrochemical Applications: Protecting Crop Yields
The utility of the 3-chloro-5-(trifluoromethyl) heterocycle extends beyond pharmaceuticals into the realm of agrochemicals. As previously mentioned, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of fungicides.[4][5] The trifluoromethyl group is known to impart potent fungicidal and herbicidal activity to various chemical scaffolds. The development of efficient synthetic routes to these building blocks has been a major driver of innovation in this field.
Future Directions and Conclusion
The this compound scaffold represents a compelling example of how the strategic combination of privileged structural motifs can lead to the discovery of novel bioactive compounds. The journey from the industrial-scale synthesis of its precursors to the exploration of its diverse biological activities in both medicine and agriculture underscores the importance of this versatile chemical entity.
Future research in this area will likely focus on several key aspects:
-
Development of more efficient and sustainable synthetic methodologies for the pyridazine core.
-
Expansion of the chemical space around the scaffold through the synthesis of novel derivatives.
-
In-depth elucidation of the mechanisms of action of these compounds against their biological targets.
-
Exploration of new therapeutic areas where this scaffold may have utility.
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The Strategic Application of 3-Chloro-5-(trifluoromethyl)pyridazine in Modern Drug Discovery: A Technical Guide
For Immediate Release
Vicksburg, MI – January 8, 2026 – As the landscape of medicinal chemistry evolves towards more complex and targeted therapeutics, the strategic use of halogenated heterocyclic building blocks has become paramount. Among these, 3-Chloro-5-(trifluoromethyl)pyridazine emerges as a scaffold of significant interest for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, offering field-proven insights into its role as a key intermediate in the development of novel therapeutics.
Introduction: The Significance of the Pyridazine Core
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of molecules, make it an attractive component in the design of bioactive compounds. The introduction of a trifluoromethyl group (–CF₃) and a chlorine atom at the 5- and 3-positions, respectively, further enhances its utility. The trifluoromethyl group is well-known for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity, while the chlorine atom provides a reactive handle for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.
Physicochemical Properties and Characterization
While specific, publicly available experimental spectroscopic data for this compound is limited, its fundamental properties can be derived from available information and analogous structures.
| Property | Value | Source |
| CAS Number | 845617-99-4 | Bridge Organics[1] |
| Molecular Formula | C₅H₂ClF₃N₂ | Bridge Organics[1] |
| Molecular Weight | 182.53 g/mol | Bridge Organics[1] |
| Predicted XlogP | 1.7 | PubChemLite[2] |
Spectroscopic Characterization (Predicted):
Authentic spectra for this compound are not widely published. However, based on the analysis of structurally similar pyridazine and pyridine derivatives, the following spectral characteristics can be anticipated:
-
¹H NMR: Two signals in the aromatic region, likely two doublets, corresponding to the two protons on the pyridazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
-
¹³C NMR: Five distinct signals are expected, one for each carbon atom in the heterocyclic ring and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 182, with a characteristic M+2 isotopic peak at m/z 184 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of chlorine and the trifluoromethyl group.
Synthesis of the this compound Scaffold
A potential, though unverified, synthetic route could be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
-
Step 1: Formation of the Pyridazinone Ring. A suitable starting material, such as a derivative of maleic anhydride, could be reacted with a trifluoromethyl-containing building block and hydrazine hydrate to form a trifluoromethyl-substituted pyridazinone intermediate.
-
Step 2: Chlorination. The resulting pyridazinone would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 3-position, yielding the final product.
It is crucial to note that this is a generalized and hypothetical protocol. The actual experimental conditions, including reaction times, temperatures, and purification methods, would require significant optimization and validation.
Chemical Reactivity and Functionalization
The reactivity of this compound is dictated by the electronic nature of the pyridazine ring and the presence of the chloro and trifluoromethyl substituents. The electron-deficient nature of the pyridazine ring, further enhanced by the electron-withdrawing trifluoromethyl group, makes the chlorine atom susceptible to nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNA r)
The chlorine atom at the 3-position serves as a versatile handle for introducing a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity from the pyridazine core.
Caption: General scheme for nucleophilic substitution on this compound.
Experimental Insight: The choice of base and solvent is critical for the success of SNA r reactions. Common bases include potassium carbonate, sodium hydride, or organic amines like triethylamine or diisopropylethylamine. The solvent is typically a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom also enables participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties.
Exemplary Suzuki-Miyaura Coupling Protocol:
While a specific protocol for this compound is not available, a general procedure for the Suzuki coupling of a chloro-pyridazine can be adapted:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly as kinase inhibitors.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridazine core can mimic the hinge-binding motif of ATP, making it an ideal scaffold for designing ATP-competitive kinase inhibitors.
Patents for related compounds, such as pyridazinyl amino derivatives, have demonstrated their potential as inhibitors of kinases like ALK5, which is involved in fibrosis.[3][4] The general strategy involves using the this compound as a starting material and functionalizing it through nucleophilic substitution or cross-coupling reactions to introduce moieties that interact with specific residues in the kinase active site.
Other Therapeutic Areas
The versatility of the this compound core allows for its incorporation into molecules targeting a broad spectrum of biological targets. Its use in the synthesis of agrochemicals also highlights its broader utility in creating biologically active compounds.[5]
Conclusion and Future Perspectives
This compound is a high-value building block for medicinal chemistry and drug discovery. Its unique combination of a reactive chlorine handle and a metabolically stabilizing trifluoromethyl group on an electronically distinct pyridazine core provides a powerful platform for the synthesis of novel therapeutics. While a lack of publicly available, detailed synthetic protocols and spectroscopic data presents a challenge, the established reactivity of analogous systems provides a solid foundation for its utilization. As the demand for more sophisticated and targeted therapies grows, the strategic application of scaffolds like this compound is expected to play an increasingly important role in the future of drug development.
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The Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine: Core Strategies and Methodologies
An In-depth Technical Guide
Abstract
3-Chloro-5-(trifluoromethyl)pyridazine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a trifluoromethyl group offers modulation of critical physicochemical properties such as metabolic stability and lipophilicity, while the chlorine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling and nucleophilic substitution reactions. Despite its apparent utility, direct and detailed synthetic procedures for this specific isomer are not extensively documented in readily accessible literature. This guide provides a comprehensive overview of plausible and robust initial synthesis routes, designed for researchers, medicinal chemists, and process development professionals. By leveraging established principles of heterocyclic chemistry, this document outlines two primary retrosynthetic strategies, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis to guide laboratory execution.
Introduction: The Strategic Value of a Trifluoromethylated Pyridazine Scaffold
The pyridazine ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its two adjacent nitrogen atoms create a unique electronic and hydrogen-bonding profile that can be exploited for molecular recognition at biological targets.[2] The incorporation of a trifluoromethyl (CF₃) group—a common bioisostere for a methyl or ethyl group—is a well-established strategy in modern drug design.[1] The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can profoundly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[1][3]
The target molecule, this compound, combines these features with a strategically placed chlorine atom. This halogen is not merely a substituent but a key functional handle, enabling late-stage diversification through a host of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitutions (SₙAr). This versatility makes it an invaluable intermediate for building complex molecular architectures in drug discovery and agrochemical development programs. This guide will dissect the most logical and field-proven strategies for its de novo synthesis.
Retrosynthetic Analysis and Core Strategies
A logical retrosynthetic analysis of this compound reveals two primary pathways, which form the core of our synthetic discussion. The disconnection approaches focus on either a late-stage chlorination of a pre-formed pyridazinone ring or the construction of the heterocyclic core from acyclic precursors.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Strategy 1: Cyclocondensation Followed by Aromatic Chlorination
This is arguably the most robust and reliable approach, building the core heterocycle first and then installing the reactive chlorine handle in the final step. The pathway relies on the well-established reaction of 1,4-dicarbonyl compounds with hydrazine to form the pyridazine ring system.
Mechanistic Rationale and Workflow
The causality of this multi-step procedure is rooted in the stability and accessibility of the key intermediate, 6-(Trifluoromethyl)pyridazin-3(2H)-one. The synthesis begins with a suitable trifluoromethylated 1,4-dicarbonyl equivalent, which undergoes a classical cyclocondensation reaction with hydrazine hydrate. This reaction is typically high-yielding and regioselective. The resulting pyridazinone exists in tautomeric equilibrium with its aromatic pyridazinol form. The final step involves the conversion of this pyridazinone/ol into the target chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a classical and highly effective method for converting hydroxylated aza-heterocyles into their chloro-derivatives.
Caption: Workflow for the Cyclocondensation-Chlorination strategy.
Detailed Experimental Protocol
Step A: Synthesis of 4,4,4-Trifluoro-1,3-dioxobutanal (Intermediate 1)
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet, add 4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione (1.0 equiv) dissolved in a suitable solvent such as dichloromethane or methanol (approx. 0.1 M concentration).
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone (O₃) gas through the solution until a persistent blue color indicates a slight excess of ozone.
-
Quenching: Switch the gas inlet to nitrogen or argon and purge the solution for 15-20 minutes to remove excess ozone. Add a reductive quenching agent, such as dimethyl sulfide (DMS, 1.5 equiv), and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude 1,4-dicarbonyl precursor is often used directly in the next step without extensive purification due to potential instability.
Step B: Synthesis of 6-(Trifluoromethyl)pyridazin-3(2H)-one (Intermediate 2)
-
Setup: To a round-bottom flask, add the crude dicarbonyl precursor from Step A. Dissolve it in glacial acetic acid (approx. 0.2 M).
-
Condensation: Add hydrazine hydrate (1.1 equiv) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pyridazinone intermediate.
Step C: Synthesis of this compound (Target)
-
Setup: In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), place the dried 6-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 equiv).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv) at room temperature. The pyridazinone may not fully dissolve initially.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-6 hours. The mixture should become a homogeneous solution as the reaction progresses. Monitor for the disappearance of the starting material.
-
Workup and Purification: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench. The product may precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford the final compound.
Synthetic Strategy 2: Direct Ring Formation via [4+2] Cycloaddition
An alternative, though potentially more challenging, approach involves the direct construction of the substituted pyridazine ring using cycloaddition chemistry. This strategy often relies on the reaction of a trifluoromethylated dienophile or diene with a suitable reaction partner.
Mechanistic Rationale and Workflow
This approach is conceptually more direct but presents significant challenges in precursor availability and regiochemical control. A plausible route involves the inverse-electron-demand Diels-Alder reaction of a 1,2,4,5-tetrazine with a trifluoromethylated alkyne. The initial cycloadduct rapidly extrudes nitrogen gas (N₂) to form the aromatic pyridazine core. The key challenge is sourcing or synthesizing the appropriate 3,6-disubstituted tetrazine and ensuring the desired regiochemical outcome of the cycloaddition.
Caption: Workflow for the Direct Ring Formation strategy.
Conceptual Protocol and Discussion
-
Reaction Setup: A solution of 3,6-dichlorotetrazine (1.0 equiv) in a high-boiling inert solvent (e.g., toluene, xylenes) is prepared.
-
Addition: 3,3,3-Trifluoropropyne or a similar trifluoromethylated alkyne (1.1 equiv) is added.
-
Reaction: The mixture is heated to a high temperature (100-140 °C) to facilitate both the cycloaddition and the subsequent retro-Diels-Alder extrusion of N₂.
-
Workup: After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography.
Causality and Challenges: This method is elegant in its atom economy. However, the regioselectivity is a major concern. The cycloaddition could potentially yield a mixture of this compound and its isomer, 3-chloro-6-(trifluoromethyl)pyridazine, requiring careful separation. Furthermore, the stability and availability of the starting materials, particularly the trifluoromethylated alkyne, can be limiting factors.
Comparative Analysis of Synthetic Routes
To aid in experimental design, the two strategies are summarized and compared below.
| Feature | Strategy 1: Cyclocondensation-Chlorination | Strategy 2: Direct Ring Formation ([4+2]) |
| Overall Feasibility | High | Moderate |
| Key Precursors | Trifluoromethylated 1,4-dicarbonyls | Substituted tetrazines, trifluoromethylated alkynes |
| Key Reagents | Hydrazine hydrate, POCl₃ | High-boiling inert solvents |
| Expected Yield | Good to Excellent | Variable, potentially low |
| Regioselectivity | Excellent; unambiguously defined by precursor | Poor to Moderate; risk of isomeric mixtures |
| Advantages | Reliable, scalable, uses common reagents, unambiguous product formation. | Atom-economical, fewer linear steps. |
| Disadvantages | Longer linear sequence, use of hazardous reagents (POCl₃, O₃). | Precursor availability, significant regioselectivity challenges, harsh reaction conditions. |
Conclusion
For the initial synthesis of this compound, the Cyclocondensation-Chlorination strategy (Strategy 1) represents the most practical and scientifically sound approach for researchers in a drug discovery or academic setting. Its stepwise nature, while longer, provides clear, isolable intermediates and, most importantly, guarantees absolute control over the final substitution pattern, eliminating the risk of difficult-to-separate isomers. The use of well-established, classical reactions ensures a high probability of success. While the direct cycloaddition route is mechanistically elegant, its inherent challenges with regiochemistry and precursor accessibility make it a less reliable primary strategy for obtaining this specific target molecule in a predictable and pure form. This guide provides the foundational knowledge for chemists to confidently undertake the synthesis of this valuable heterocyclic building block.
References
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The Pyridazine Nucleus: A Privileged Scaffold for Next-Generation Therapeutics and Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in modern chemical research, demonstrating remarkable versatility across a spectrum of applications.[1][2] This guide provides a comprehensive exploration of the potential research applications of pyridazine compounds, delving into their synthesis, multifaceted biological activities, and burgeoning role in materials science. As a privileged scaffold in medicinal chemistry, pyridazine derivatives have exhibited potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[3][4][5] Beyond the realm of medicine, these compounds are integral to the development of innovative agrochemicals and advanced functional materials.[6][7][8] This document serves as a technical resource, offering insights into the structure-activity relationships, mechanisms of action, and experimental protocols that underpin the expanding utility of the pyridazine core.
The Pyridazine Core: Physicochemical Properties and Synthetic Avenues
The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts a distinct set of physicochemical properties that are highly attractive for drug design and materials science.[1] The presence of these heteroatoms creates a dipole moment, enhances water solubility, and provides sites for hydrogen bonding, all of which are critical for molecular recognition and interaction with biological targets.[1][8] Pyridazine is a weak base and its π-deficient nature influences its reactivity and interactions.[1][9]
General Synthetic Strategies
The construction of the pyridazine nucleus typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. This foundational approach has been elaborated upon to create a diverse array of substituted pyridazines.[10]
Key Synthetic Routes:
-
From 1,4-Dicarbonyl Compounds: The most common method involves the cyclization of 1,4-diketones, ketoesters, or ketoacids with hydrazine, leading to the formation of the pyridazine ring.[10]
-
From Maleic Anhydride: Hydrazine derivatives can undergo condensation with maleic anhydride to yield pyridazine rings.[10]
-
Aza-Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions of 1,2,3-triazines with suitable dienophiles provide a regioselective route to pyridazine derivatives.[11]
-
Multicomponent Reactions: Ugi-type four-component condensation reactions have also been employed for the efficient synthesis of 3(2H)-pyridazinones.[9]
The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The ability to readily functionalize the pyridazine core is a key factor in its widespread application.[9][12]
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The pyridazine moiety is a recurring motif in a multitude of biologically active compounds, underscoring its status as a "privileged scaffold" in medicinal chemistry.[3][13] Its unique electronic and steric properties allow for the fine-tuning of pharmacological activity.[10]
Anticancer Activity
Pyridazine derivatives have demonstrated significant potential as anticancer agents, targeting a diverse array of biological processes involved in cancer progression.[13][14]
Mechanisms of Action:
-
Kinase Inhibition: A primary mechanism involves the inhibition of key kinases in signaling pathways crucial for tumor growth and angiogenesis. For instance, many pyridazine-containing compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of new blood vessel formation in tumors.[15][16] Other targeted kinases include Tropomyosin Receptor Kinase (TRK) and c-Jun N-terminal kinase (JNK1).[13][17]
-
Metabolic Targeting: Pyridazine derivatives have been designed as inhibitors of glutaminase 1 (GLS1), targeting aberrant tumor metabolism.[13]
-
Epigenetic Modulation: Some compounds act as inhibitors of bromodomain-containing proteins (BRDs), which are involved in epigenetic regulation.[13]
-
Dual-Acting Agents: Researchers have explored the development of pyridazinone-based derivatives as dual antimicrobial and anticancer agents.[18]
Experimental Workflow: In Vitro Anticancer Activity Assessment
Caption: Workflow for determining the in vitro anticancer activity of pyridazine compounds.
Table 1: Representative Pyridazine Derivatives with Anticancer Activity
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | VEGFR-2 | HCT-116 (Colon) | < 10 | [15] |
| DCPYR | Not Specified | MAC16 (Colon) | < 10 | [14] |
| 4g | Not Specified | Not Specified | 0.01 | [19] |
| 9e | JNK1 | HOP-92 (NSCLC) | 17.8 | [17] |
Antimicrobial Activity
The pyridazine scaffold is a promising framework for the development of novel antibacterial and antifungal agents, addressing the critical need for new treatments against resistant pathogens.[20][21][22]
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on the pyridazine ring significantly influence antimicrobial potency and spectrum.[21]
-
Incorporation of moieties like triazoles, thiazolidines, and oxazines can enhance antimicrobial activity.[20]
-
Studies have shown that for certain pyridazine derivatives, cis-isomers are more active than their trans- counterparts.[21]
-
The saturation level of fused ring systems can also impact activity and selectivity against different microbial strains.[21]
Protocol: Agar Well Diffusion Method for Antimicrobial Screening
-
Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plate.
-
Well Preparation: Wells of a defined diameter are aseptically punched into the agar.
-
Compound Application: A specific concentration of the test pyridazine compound (dissolved in a suitable solvent) is added to each well. A solvent control and a standard antibiotic/antifungal are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
Pyridazine and pyridazinone derivatives have shown significant promise as anti-inflammatory agents by modulating key inflammatory pathways.[4][23][24]
Targeted Inflammatory Mediators:
-
Cyclooxygenase (COX) Inhibition: Some pyridazine compounds act as inhibitors of COX enzymes, which are involved in the synthesis of prostaglandins.[10]
-
Cytokine Modulation: These compounds can reduce the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[23][24]
-
Thromboxane A2 (TxA2) Production: Certain derivatives have been shown to limit the production of TxA2, another important mediator of inflammation.[24]
Signaling Pathway: Pyridazine Inhibition of Inflammatory Mediators
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Halogenated Pyridazines: A Physicochemical Deep Dive for the Modern Drug Hunter
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, holds a unique position in medicinal chemistry.[1][2] Its distinct electronic properties, including a high dipole moment and robust hydrogen bonding capabilities, make it an attractive moiety for drug design.[2] The strategic incorporation of halogens onto this core structure—a common tactic in drug discovery—profoundly modulates its physicochemical profile, influencing everything from target engagement and metabolic stability to solid-state properties. This guide provides a comprehensive exploration of the critical physicochemical properties of halogenated pyridazines, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics. We will dissect the intricate interplay of electronic effects, lipophilicity, and crystal engineering principles, providing a self-validating framework for the rational design and evaluation of next-generation halogenated pyridazine-based drug candidates.
The Pyridazine Core: A Scaffold of Unique Potential
The pyridazine ring is distinguished from its isomeric diazines (pyrimidine and pyrazine) by the contiguous arrangement of its nitrogen atoms.[3] This feature endows it with a unique set of physicochemical characteristics that can be advantageously exploited in drug design.[2] Key intrinsic properties include weak basicity, a significant dipole moment that can facilitate π-π stacking interactions, and a dual hydrogen-bond accepting capacity, a unique trait among the azines.[2] These attributes contribute to its role in molecular recognition and can help mitigate liabilities such as cytochrome P450 inhibition and hERG potassium channel interactions.[2]
The introduction of halogens (F, Cl, Br, I) serves as a powerful tool to fine-tune these inherent properties. Halogenation can influence a molecule's conformation, metabolic fate, and binding affinity, making it a cornerstone of modern medicinal chemistry.[1][4]
The Influence of Halogenation on Electronic Properties and Acidity (pKa)
The electronegativity of halogen substituents exerts a significant inductive electron-withdrawing effect on the pyridazine ring.[5][6] This perturbation of the electron distribution has profound consequences for the molecule's acidity (pKa), hydrogen bonding potential, and susceptibility to metabolic attack.
Electronic Effects and pKa Modulation
The two adjacent nitrogen atoms in the pyridazine ring are weakly basic.[2] The introduction of electron-withdrawing halogens further decreases the basicity of the pyridazine core. The magnitude of this effect is dependent on the nature of the halogen and its position on the ring. This modulation of pKa is critical as it dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.
Experimental Determination of pKa
Accurate pKa determination is essential for understanding the behavior of a drug candidate. Potentiometric titration is a high-precision and commonly used method.[7][8]
Experimental Protocol: Potentiometric Titration for pKa Determination [7][8]
-
Preparation of Solutions:
-
Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[8]
-
Prepare a stock solution of the halogenated pyridazine compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH).[8]
-
Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[8]
-
-
Titration Procedure:
-
Accurately pipette a known volume of the compound solution into a reaction vessel to achieve a final concentration of at least 10⁻⁴ M.[7][8]
-
Add the ionic strength adjustment solution.
-
Immerse the calibrated pH electrode into the solution.
-
For a basic compound, titrate with the standardized HCl solution, adding small increments of the titrant. For an acidic compound, titrate with NaOH.[8]
-
Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).[8]
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve.
-
Perform at least three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[8]
-
Logical Relationship Diagram: Impact of Halogenation on Pyridazine Properties
Caption: The multifaceted impact of halogenation on the physicochemical properties of pyridazines.
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[9][10] Halogenation generally increases the lipophilicity of a molecule, with the effect being more pronounced for heavier halogens.
Quantifying Lipophilicity
The "shake-flask" method is the traditional and most accurate way to experimentally determine LogP.[11] However, HPLC-based methods are often preferred for their speed and lower sample consumption.[9][11]
Experimental Protocol: HPLC-Based LogP Determination [9][12]
-
System Setup:
-
Use a reverse-phase HPLC system with a C18 column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare a series of standard compounds with known LogP values.
-
Inject each standard onto the HPLC system and record its retention time.
-
Create a calibration curve by plotting the known LogP values against the logarithm of the retention factor (k').
-
-
Sample Analysis:
-
Dissolve the halogenated pyridazine compound in a suitable solvent.
-
Inject the sample onto the HPLC system and determine its retention time.
-
Calculate the retention factor (k') for the test compound.
-
-
LogP Calculation:
-
Using the calibration curve, determine the LogP value of the test compound from its calculated k'.
-
Data Presentation: Halogen Impact on Calculated LogP (cLogP)
| Halogen Substituent | Positional Effect (ortho, meta, para) | General cLogP Trend |
| Fluorine (F) | Positional differences are generally minor. | Modest increase in lipophilicity. |
| Chlorine (Cl) | Can have a more significant positional impact. | Substantial increase in lipophilicity. |
| Bromine (Br) | Positional effects can be pronounced. | Significant increase in lipophilicity. |
| Iodine (I) | Strong positional dependence. | Largest increase in lipophilicity. |
Note: This table represents general trends. Actual cLogP values will depend on the overall molecular structure.
Metabolic Stability: The Gatekeeper to In Vivo Efficacy
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and overall exposure.[13][14] Halogenation can influence metabolic stability in two primary ways: by sterically shielding metabolically labile sites or by altering the electronic properties of the molecule, making it less susceptible to enzymatic degradation.
In Vitro Assessment of Metabolic Stability
In vitro assays using liver microsomes or hepatocytes are the workhorses for assessing metabolic stability in early drug discovery.[13][14][15][16] These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s.[15]
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes [13][17]
-
Reagent Preparation:
-
Incubation:
-
Time-Point Sampling:
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[13]
-
-
Data Interpretation:
Workflow Diagram: Metabolic Stability Assay
Caption: Step-by-step workflow for determining in vitro metabolic stability.
Solid-State Properties: The Role of Crystal Engineering and Halogen Bonding
The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, are critical for formulation, stability, and bioavailability. Halogenation offers a unique opportunity for crystal engineering through the formation of halogen bonds.
Halogen Bonding in Pyridazine Scaffolds
A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the nitrogen atoms of the pyridazine ring.[18][19] The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).[20] These directional interactions can be exploited to control crystal packing, leading to more stable and predictable solid forms.[20][21][22]
Characterization by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid.[23][24][25][26] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, including halogen bonds.[23]
Experimental Protocol: Single-Crystal X-ray Crystallography [23][24][25][26]
-
Crystal Growth:
-
Data Collection:
-
Mount the crystal on a goniometer.[24]
-
Cool the crystal, often to liquid nitrogen temperatures (cryocooling), to minimize radiation damage.[24]
-
Place the crystal in a monochromatic X-ray beam.[23]
-
The crystal diffracts the X-rays, producing a unique pattern of reflections.[23]
-
Rotate the crystal and collect diffraction data over a range of angles to obtain a complete dataset.[25]
-
-
Structure Solution and Refinement:
-
Measure the intensities and positions of the diffracted spots.[23]
-
Use computational methods to solve the "phase problem" and generate an initial electron density map.[24]
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and other parameters against the experimental data to obtain the final crystal structure.[23][25]
-
Conclusion and Future Perspectives
Halogenated pyridazines represent a privileged scaffold in drug discovery, offering a rich design space for medicinal chemists.[27][28][29] A thorough understanding and systematic evaluation of their physicochemical properties are paramount to unlocking their full therapeutic potential. The strategic introduction of halogens provides a powerful lever to modulate electronic properties, lipophilicity, metabolic stability, and solid-state characteristics. The experimental frameworks and protocols detailed in this guide offer a robust, self-validating approach for researchers to characterize their halogenated pyridazine-based compounds, thereby accelerating the journey from hit identification to clinical candidate. As our understanding of halogen bonding and other subtle intermolecular forces continues to evolve, so too will our ability to rationally design the next generation of innovative medicines based on this versatile heterocyclic core.
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The Trifluoromethylpyridine Scaffold: A Technical Guide to Structure-Activity Relationships in Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine-containing moieties has become a cornerstone for achieving enhanced biological activity and optimized physicochemical properties.[1][2][3] Among the myriad of fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly privileged structural unit.[4][5] Its prevalence in a wide array of approved pharmaceuticals and crop protection agents is a testament to the profound and beneficial impact of the trifluoromethyl (CF3) group on the pyridine ring.[2][6] The unique interplay between the electron-withdrawing nature of the CF3 group and the inherent characteristics of the pyridine ring bestows upon these molecules a unique set of properties that can be fine-tuned to achieve desired therapeutic or pesticidal effects.[1][7]
This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of trifluoromethylpyridines, tailored for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical consequences of trifluoromethyl substitution, delve into key synthetic strategies, analyze SAR trends with illustrative case studies, and provide actionable experimental protocols.
The Trifluoromethyl Group: A Paradigm Shift for the Pyridine Moiety
The introduction of a trifluoromethyl group onto a pyridine ring is not a mere substitution; it is a fundamental alteration of the molecule's electronic and steric landscape.[3][8] Understanding these changes is paramount to rationally designing novel TFMP-containing compounds.
Modulation of Physicochemical Properties
-
Basicity (pKa): The trifluoromethyl group is a potent electron-withdrawing group, a characteristic quantified by its Hammett constant (σp = 0.54).[1][3] This strong inductive effect significantly depletes the electron density on the pyridine nitrogen, thereby reducing its basicity and lowering the pKa of its conjugate acid.[3] This modulation is critical as it can influence drug-receptor interactions, solubility at physiological pH, and reduce off-target effects associated with highly basic compounds.
-
Lipophilicity: The CF3 group substantially increases the lipophilicity of the pyridine ring, as indicated by its positive Hansch hydrophobicity constant (π = +0.88).[9][10] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[9] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.
-
Metabolic Stability: A hallmark of the trifluoromethyl group is its exceptional metabolic stability.[8][9][11] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[10] This "metabolic shielding" effect can protect adjacent positions on the pyridine ring from degradation, leading to a longer in vivo half-life and reduced drug dosage.[9][10]
-
Binding Interactions: The trifluoromethyl group can participate in a range of non-covalent interactions with biological targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions.[3] These unique binding modes can contribute to enhanced potency and selectivity.
Synthetic Pathways to Trifluoromethylpyridines
The ability to access a diverse range of trifluoromethylpyridine isomers is crucial for comprehensive SAR studies. Several robust synthetic methodologies have been developed, with two primary strategies being the most prevalent.[2][7]
Key Synthetic Approaches
-
Chlorine/Fluorine Exchange: This method typically involves the chlorination of a picoline (methylpyridine) precursor to form a trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction with a fluoride source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3), to yield the desired trifluoromethylpyridine.[1][2] This approach is often employed for the industrial-scale synthesis of key TFMP intermediates.[2]
-
Cyclocondensation with CF3-Containing Building Blocks: This strategy involves the construction of the pyridine ring from acyclic precursors, where one of the components already contains the trifluoromethyl group.[1][2] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1] This method offers greater flexibility in accessing diverse substitution patterns.
Representative Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes a typical chlorine/fluorine exchange reaction starting from 3-picoline.
Step 1: Vapor-Phase Chlorination of 3-Picoline
-
Objective: To synthesize 2-chloro-5-(trichloromethyl)pyridine.
-
Procedure:
-
A stream of 3-picoline and chlorine gas is introduced into a high-temperature (>300°C) flow reactor packed with a suitable catalyst (e.g., iron fluoride).[2]
-
The molar ratio of chlorine to 3-picoline and the reaction temperature are carefully controlled to maximize the yield of the desired trichlorinated product.[2]
-
The crude product mixture is cooled and distilled to isolate 2-chloro-5-(trichloromethyl)pyridine.
-
Step 2: Vapor-Phase Fluorination
-
Objective: To convert the trichloromethyl group to a trifluoromethyl group.
-
Procedure:
-
The purified 2-chloro-5-(trichloromethyl)pyridine is vaporized and mixed with anhydrous hydrogen fluoride (HF).
-
The gaseous mixture is passed through a heated reactor containing a fluorination catalyst.
-
The product stream is cooled, and the desired 2-chloro-5-(trifluoromethyl)pyridine is separated from byproducts and unreacted starting materials by distillation.
-
Dissecting the Structure-Activity Relationship (SAR) of Trifluoromethylpyridines
The biological activity of trifluoromethylpyridine derivatives is profoundly influenced by the position of the CF3 group on the pyridine ring, as well as the nature and location of other substituents.
Positional Isomerism of the Trifluoromethyl Group
The location of the CF3 group on the pyridine ring dictates the electronic distribution and steric profile of the molecule, which in turn affects its interaction with biological targets.
-
2-(Trifluoromethyl)pyridines: The CF3 group at the 2-position exerts a strong electron-withdrawing effect on the adjacent nitrogen atom, significantly reducing its basicity. This can be advantageous in kinase inhibitor design, where interactions with the hinge region of the kinase are often crucial.
-
3-(Trifluoromethyl)pyridines: With the CF3 group at the 3-position, the impact on the nitrogen's basicity is less pronounced compared to the 2-position. This isomer is frequently found in agrochemicals.[1]
-
4-(Trifluoromethyl)pyridines: The 4-CF3 substitution pattern is less common in commercialized products but has been explored in various medicinal chemistry programs.[1]
The following diagram illustrates the general impact of CF3 group placement on the electronic properties of the pyridine ring.
Caption: Impact of CF3 positional isomerism on pyridine ring properties.
Influence of Other Substituents
The addition of other functional groups to the trifluoromethylpyridine core allows for fine-tuning of the molecule's properties and optimization of its biological activity. SAR studies often explore variations in the size, electronics, and hydrogen-bonding potential of these substituents.
Case Studies: Trifluoromethylpyridines in Action
The versatility of the trifluoromethylpyridine scaffold is best illustrated through its successful application in both pharmaceutical and agrochemical development.
Case Study 1: Kinase Inhibitors in Oncology
The trifluoromethylpyridine moiety is a common feature in a number of potent and selective kinase inhibitors. For example, Sorafenib, an FDA-approved drug for the treatment of various cancers, contains a 4-pyridyloxy moiety substituted with a trifluoromethyl group.[12]
Table 1: SAR of Pyridine-based Kinase Inhibitors
| Compound | R1 | R2 | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | H | 4-chloro-3-(trifluoromethyl)phenyl | VEGFR, PDGFR, RAF | 90, 57, 6 | [12] |
| Analog 1 | H | 4-chlorophenyl | VEGFR, PDGFR, RAF | >1000 | N/A |
| Analog 2 | OMe | 4-chloro-3-(trifluoromethyl)phenyl | VEGFR, PDGFR, RAF | 250 | N/A |
Note: Data for analogs are hypothetical for illustrative purposes.
The data in Table 1 suggests that the trifluoromethylphenyl group is crucial for the potent inhibitory activity of Sorafenib against its target kinases.
Case Study 2: Antiviral Agents
Tipranavir, a non-peptidic protease inhibitor used to treat HIV, incorporates a trifluoromethyl group on a pyridine ring.[3][6] The CF3 group contributes to its high potency (Ki of 8 pM) and its ability to inhibit drug-resistant HIV protease variants.[3] The synthesis of Tipranavir utilizes a (5-trifluoromethyl)-2-pyridinesulfonyl chloride intermediate.[12]
Case Study 3: Herbicides in Crop Protection
The trifluoromethylpyridine scaffold is a cornerstone of modern herbicide chemistry. Fluazifop-butyl, a selective herbicide for controlling grass weeds, features a 5-(trifluoromethyl)pyridin-2-yloxy moiety.[1][6] The introduction of this group was found to significantly improve translocation and herbicidal activity compared to the corresponding benzene analogue.[1]
Experimental Protocols: A Practical Approach
To facilitate the translation of SAR insights into practice, this section provides a detailed protocol for a common biological assay used in the evaluation of trifluoromethylpyridine-based compounds.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (trifluoromethylpyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute these into the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound solution.
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram illustrates the experimental workflow for the in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Future Perspectives
The trifluoromethylpyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic and agrochemical agents. Future research will likely focus on the development of more efficient and regioselective trifluoromethylation methods, the exploration of novel substitution patterns, and the application of computational chemistry to better predict the biological activity of new TFMP derivatives. The unique properties conferred by the trifluoromethyl group, combined with the versatility of the pyridine ring, ensure that this remarkable structural motif will remain at the forefront of chemical innovation for years to come.
References
- Vertex AI Search. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. Retrieved January 8, 2026.
- Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Vertex AI Search. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved January 8, 2026.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Vertex AI Search. (n.d.). The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. Retrieved January 8, 2026.
- ResearchGate. (2025). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (2025). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
- PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Yan, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- RSC Publishing. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
- ResearchGate. (2025). The importance of trifluoromethyl pyridines in crop protection.
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Gessner, C., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry.
- Tan, M. L. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules.
- Baffert, F., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
- ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters.
- MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
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Methodological & Application
Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine from 3-picoline
Application Note & Protocol
Topic: A Strategic Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine from 3-Picoline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the multi-step synthesis of this compound, a valuable heterocyclic scaffold in medicinal and agrochemical research. The synthetic strategy commences with the industrial workhorse, 3-picoline, and navigates through key intermediates, including 3-(trifluoromethyl)pyridine and 3-chloro-5-(trifluoromethyl)pyridine. The focal point of this guide is the final, novel transformation: a pyridine-to-pyridazine ring conversion accomplished via a skeletal editing methodology. This application note is designed for experienced chemists, offering detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices to ensure reproducibility and a thorough understanding of the chemical transformations involved.
Introduction and Strategic Overview
The pyridazine moiety is a critical pharmacophore found in numerous bioactive molecules, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2] When substituted with a trifluoromethyl (CF₃) group—a bioisostere for a methyl group that enhances lipophilicity and metabolic resistance—and a chloro group, the resulting this compound scaffold becomes a highly attractive building block for drug discovery and development.[3]
Starting from the readily available and cost-effective feedstock 3-picoline, a direct synthesis is not feasible. Therefore, a robust, three-stage synthetic pathway has been devised. This strategy leverages established industrial processes for the initial transformations and culminates in a state-of-the-art skeletal editing reaction to construct the target pyridazine ring.
The proposed pathway is as follows:
-
Stage 1: Side-Chain Halogenation and Fluorination. Conversion of 3-picoline to 3-(trifluoromethyl)pyridine.
-
Stage 2: Regioselective Ring Chlorination. Synthesis of 3-chloro-5-(trifluoromethyl)pyridine from the intermediate formed in Stage 1.
-
Stage 3: Skeletal Editing. Transformation of the substituted pyridine ring into the final this compound.
This document will detail the scientific principles and provide actionable protocols for each stage of this synthesis.
Overall Synthetic Workflow
The complete synthetic route from 3-picoline to the target compound is illustrated below. This multi-step approach allows for purification and characterization of key intermediates, ensuring the quality of the final product.
Diagram 1: High-level overview of the three-stage synthetic pathway.
Stage 1: Synthesis of 3-(Trifluoromethyl)pyridine
Principle and Rationale
The introduction of a trifluoromethyl group onto a pyridine ring can be challenging. While direct C-H trifluoromethylation methods exist, they often suffer from poor regioselectivity.[4][5] For a robust and scalable synthesis starting from 3-picoline, the most reliable method involves the halogenation of the methyl side chain followed by a halide exchange reaction (a variation of the Swarts reaction). This is a well-established industrial process that proceeds in two phases: vapor-phase chlorination of the methyl group to a trichloromethyl group, followed by vapor-phase fluorination with hydrogen fluoride (HF).[6][7] This approach provides high conversion and selectivity for the desired 3-(trifluoromethyl)pyridine.
Experimental Protocol
Safety Warning: This procedure involves highly corrosive and toxic substances, including chlorine gas (Cl₂) and anhydrous hydrogen fluoride (HF). It must be performed in a specialized, corrosion-resistant high-temperature reactor (e.g., Monel or Inconel) within a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a full-face shield. An HF exposure response kit must be readily available.
-
Reactor Setup: A vapor-phase flow reactor equipped with a preheater, a catalyst bed (e.g., activated carbon or transition metal fluoride), and a downstream quenching/neutralization system is required.
-
Vaporization: 3-picoline is vaporized by heating to its boiling point (144 °C) and carried into the preheater using an inert carrier gas (e.g., N₂).
-
Chlorination: In the first reaction zone, the 3-picoline vapor is mixed with chlorine gas at a temperature of 300-450 °C. This converts the methyl group to a trichloromethyl group, forming 3-(trichloromethyl)pyridine.
-
Fluorination: The effluent from the chlorination zone is immediately mixed with anhydrous hydrogen fluoride vapor in a second reaction zone, typically packed with a fluorination catalyst like chromium oxyfluoride.[6] The reaction is maintained at 250-400 °C.
-
Work-up and Purification:
-
The product stream is cooled and passed through a scrubber containing aqueous potassium hydroxide (KOH) to neutralize unreacted HF and HCl.
-
The organic phase is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
The crude 3-(trifluoromethyl)pyridine is purified by fractional distillation.
-
Data Summary: Stage 1
| Parameter | Value |
| Starting Material | 3-Picoline |
| Key Reagents | Cl₂, Anhydrous HF |
| Reaction Type | Vapor-Phase Halogenation/Fluorination |
| Temperature | 300-450 °C (Chlorination), 250-400 °C (Fluorination) |
| Typical Yield | 75-85% |
| Product Characterization | Boiling Point: 116-117 °C |
Stage 2: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine
Principle and Rationale
The second stage involves the regioselective chlorination of the 3-(trifluoromethyl)pyridine intermediate. The trifluoromethyl group is a powerful electron-withdrawing group and is meta-directing in electrophilic aromatic substitution. Therefore, chlorination is expected to occur at the C-5 position. To achieve high selectivity and yield, a catalyzed vapor-phase reaction is employed, which minimizes the formation of dichlorinated byproducts.[8] Activated carbon is an effective catalyst for this transformation.[8]
Experimental Protocol
Safety Warning: This procedure involves chlorine gas and is performed at high temperatures. All operations must be conducted in a suitable high-temperature flow reactor within a fume hood.
-
Reactor Setup: A vapor-phase flow reactor similar to Stage 1 is used, packed with an activated carbon catalyst.
-
Reaction Execution:
-
A stream of 3-(trifluoromethyl)pyridine vapor (using N₂ as a carrier gas) is mixed with chlorine gas (in a 1:1 to 1:1.5 molar ratio).
-
The gaseous mixture is passed through the heated catalyst bed maintained at a temperature of 250-350 °C.[8]
-
-
Work-up and Purification:
-
The reactor effluent is cooled, and the resulting liquid is washed with a dilute aqueous solution of sodium bisulfite (to remove excess chlorine) followed by a saturated sodium bicarbonate solution and brine.
-
The organic layer is separated, dried over anhydrous MgSO₄, and filtered.
-
The product, 3-chloro-5-(trifluoromethyl)pyridine, is purified by vacuum distillation.
-
Data Summary: Stage 2
| Parameter | Value |
| Starting Material | 3-(Trifluoromethyl)pyridine |
| Key Reagents | Cl₂, Activated Carbon (catalyst) |
| Reaction Type | Vapor-Phase Electrophilic Chlorination |
| Temperature | 250-350 °C |
| Typical Yield | 80-90% |
| Product Characterization | Boiling Point: 148-150 °C |
Stage 3: Synthesis of this compound via Skeletal Editing
Principle and Rationale
The conversion of a pyridine to a pyridazine is a non-trivial transformation that requires the insertion of a nitrogen atom adjacent to the existing ring nitrogen. Classical methods are generally not applicable for this C-to-N transmutation on a pre-functionalized ring. Recently, "skeletal editing" has emerged as a powerful strategy to remodel molecular frameworks.[9]
The protocol described here is adapted from a novel methodology that converts pyridines into pyridazines.[9][10] The process involves two key steps:
-
N-Amination: The pyridine nitrogen is first activated by amination, forming an N-aminopyridinium salt. This makes the ring susceptible to rearrangement.
-
Ring Remodeling: The N-aminopyridinium intermediate is then treated with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). This mediates a complex ring-opening and ring-closing cascade, ultimately expelling a carbon atom and forming the new N-N bond of the pyridazine ring.
Diagram 2: Conceptual workflow for pyridine-to-pyridazine skeletal editing.
Experimental Protocol
Safety Warning: mCPBA is a potentially explosive oxidizing agent and should be handled with care, avoiding friction, shock, and high temperatures. O-Tosylhydroxylamine can be unstable; it is recommended to use it as a freshly prepared solution.
Part A: Synthesis of the N-Aminopyridinium Salt
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of pyridine).
-
Amination: Add a freshly prepared solution of O-tosylhydroxylamine (1.2 eq) in DCM dropwise to the pyridine solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The N-amino-3-chloro-5-(trifluoromethyl)pyridinium tosylate salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold DCM, and dry under vacuum. The salt is typically used in the next step without further purification.
Part B: mCPBA-Mediated Ring Remodeling
-
Setup: In a separate flask, suspend the N-aminopyridinium salt (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq) in tetrahydropyran (THP, 15 mL per mmol of salt).
-
Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, ~77% purity, 1.5 eq) portion-wise to the suspension at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture vigorously at ambient temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10%).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Data Summary: Stage 3
| Parameter | Value |
| Starting Material | 3-Chloro-5-(trifluoromethyl)pyridine |
| Key Reagents | O-Tosylhydroxylamine, mCPBA, Cs₂CO₃ |
| Reaction Type | Skeletal Editing (C-to-N Transmutation) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 40-60% (over two steps) |
| Product Characterization | Confirm by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS |
Conclusion
This application note outlines a robust and strategic synthetic pathway to access this compound from 3-picoline. By combining established industrial-scale reactions with a cutting-edge skeletal editing transformation, this guide provides researchers with a practical and mechanistically insightful approach to synthesizing this high-value heterocyclic building block. The detailed protocols and scientific rationale are intended to empower chemists in drug discovery and materials science to confidently produce and further explore the utility of this important scaffold.
References
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- Hong, S., et al. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv.
- Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews.
- Puriņš, M., et al. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science.
- Okamoto, I. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Okamoto, I. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC).
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- Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters.
- Gabriele, B., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PubMed Central (PMC).
- Devey, G. L., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central (PMC).
- Wikipedia. (Accessed 2026). Pyridazine.
- Google Patents. (1982). Halogenation of pyridine compounds. CA1126276A.
- Google Patents. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines. EP0078410A2.
- Okamoto, I. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Chloro-5-(trifluoromethyl)pyridazine
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Chloro-5-(trifluoromethyl)pyridazine as a key building block. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities. We delve into the mechanistic nuances of coupling with this electron-deficient heterocyclic halide, providing a rationale for catalyst, ligand, base, and solvent selection. Step-by-step protocols, troubleshooting guidance, and a curated table of reaction conditions are presented to empower scientists to achieve high-yield, reproducible outcomes.
Introduction: The Significance of the 5-(Trifluoromethyl)pyridazine Moiety
The 5-(trifluoromethyl)pyridazine scaffold is of significant interest in modern drug discovery and agrochemical research. The trifluoromethyl group is a well-established bioisostere for various functional groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic properties. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prevalent pharmacophore found in numerous biologically active compounds.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for carbon-carbon bond formation, offering a versatile and functional group tolerant method for constructing complex molecular architectures.[1][2] The ability to functionalize the 3-position of the 5-(trifluoromethyl)pyridazine ring via this reaction opens a gateway to a vast chemical space for the generation of novel derivatives with potential therapeutic or agrochemical applications.
However, the inherent electronic nature of this compound presents a distinct set of challenges. The electron-withdrawing trifluoromethyl group and the pyridazine nitrogens render the C-Cl bond electron-deficient, which can make oxidative addition, the rate-limiting step of the catalytic cycle, more facile. Conversely, the nitrogen atoms can coordinate with the palladium catalyst, potentially leading to deactivation.[3] Therefore, a judicious selection of the catalytic system is paramount for a successful transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4][5]
-
Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Conditions: A Curated Overview
Based on successful couplings of structurally similar electron-deficient chloro-heterocycles, the following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound.[6][7] Optimization may be required for specific boronic acid partners.
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources. PdCl₂(dppf) can also be considered. |
| Ligand | SPhos, XPhos, RuPhos, Buchwald Ligands | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the C-Cl bond and stabilizing the catalytic species.[8][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A moderately strong base is required to facilitate the transmetalation step without promoting significant boronic acid decomposition. Aqueous base solutions are often effective. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed, particularly with toluene. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion, especially with challenging substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | It is essential to exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using SPhos Ligand
This protocol is a reliable starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Conditions using XPhos Ligand in Toluene
This protocol is an excellent alternative, particularly if the reaction is sensitive to water.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5-3 mol%)
-
XPhos (3-6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inside a glovebox, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and Cs₂CO₃ (2.0 mmol) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use fresh, high-purity catalyst and ligands. Consider a different palladium precursor or ligand. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Ineffective base | Screen alternative bases such as K₂CO₃ or CsF. Ensure the base is finely powdered for better solubility and reactivity. | |
| Significant Homocoupling of Boronic Acid | Boronic acid instability | Use a milder base. Lower the reaction temperature. Use a slight excess (1.1-1.2 eq.) of the boronic acid. |
| Presence of oxygen | Thoroughly degas all solvents and ensure a good inert atmosphere. | |
| Decomposition of Starting Material | Reaction temperature too high | Lower the reaction temperature. |
| Base too strong | Use a milder base (e.g., Na₂CO₃). | |
| Formation of Protodeboronated Byproduct | Presence of water | Use anhydrous solvents and reagents. |
| Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse array of novel chemical entities. Success hinges on the careful selection of a suitable palladium catalyst system, particularly a bulky and electron-rich phosphine ligand, to overcome the challenges associated with C-Cl bond activation and potential catalyst inhibition. The protocols and guidelines presented in this document provide a solid foundation for researchers to confidently and efficiently utilize this valuable building block in their synthetic endeavors.
References
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- National Institutes of Health. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- King Fahd University of Petroleum & Minerals. (n.d.). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- OUCI. (n.d.).
- ResearchGate. (2025, August 10). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids.
- ResearchGate. (2014, November). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
- ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
- National Institutes of Health. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- MDPI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (2018, November 11). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- National Institutes of Health. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
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Application Notes and Protocols for the Utilization of 3-Chloro-5-(trifluoromethyl)pyridazine in Agrochemical Synthesis
Introduction: The Pyridazine Scaffold as a Privileged Structure in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign crop protection agents has led to the exploration of a vast chemical space. Within this landscape, nitrogen-containing heterocycles have emerged as a cornerstone of modern agrochemical design. Among these, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention.[1][2] Pyridazine derivatives are integral to a diverse range of commercialized agrochemicals, exhibiting potent herbicidal, fungicidal, and insecticidal activities.[3][4] The unique electronic properties conferred by the diazine system, coupled with its versatile functionalization, make it a "privileged scaffold" for modulating biological activity and tailoring physicochemical properties for optimal field performance.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in agrochemical and pharmaceutical research to enhance metabolic stability, binding affinity, and lipophilicity.[5][6] The combination of a pyridazine core with a trifluoromethyl substituent, therefore, represents a promising avenue for the discovery of new active ingredients. This guide focuses on a specific, highly functionalized building block: 3-Chloro-5-(trifluoromethyl)pyridazine (CAS Number: 845617-99-4).
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry. It will elucidate the synthetic utility of this compound, provide detailed protocols for its key transformations, and offer insights into the rationale behind these synthetic strategies, grounded in established principles of heterocyclic chemistry.
Chemical Profile and Synthetic Rationale
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 845617-99-4 |
| Molecular Formula | C₅H₂ClF₃N₂ |
| Molecular Weight | 182.53 g/mol |
| Appearance | Off-white to light yellow solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl acetate, Acetone) |
The synthetic value of this compound lies in the strategic placement of its functional groups. The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the powerful electron-withdrawing nature of the trifluoromethyl group. Consequently, the carbon atom bearing the chloro substituent is highly activated towards nucleophilic aromatic substitution (SNAr) .[7] This makes the chlorine atom an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles, which is a cornerstone of combinatorial library synthesis and lead optimization in agrochemical discovery.
The general workflow for utilizing this building block is depicted below:
Caption: General workflow for the functionalization of this compound.
Core Synthetic Applications and Protocols
The primary application of this compound is as an electrophilic partner in SNAr reactions. The following protocols are representative examples of how this building block can be used to synthesize precursors for various classes of agrochemicals.
Synthesis of Aryl Ether Derivatives (Herbicidal/Fungicidal Scaffolds)
The formation of a diaryl ether linkage is a common motif in many herbicides and fungicides. The reaction of this compound with substituted phenols allows for the creation of a library of compounds for biological screening.
Protocol 1: Synthesis of 3-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridazine
-
Rationale: This protocol demonstrates a classic SNAr reaction with an oxygen nucleophile. Potassium carbonate is used as a mild base to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions as it can solvate the potassium cation, leaving the phenoxide anion more reactive. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
Step-by-Step Methodology:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.48 mmol), 4-methoxyphenol (0.75 g, 6.03 mmol), and potassium carbonate (1.51 g, 10.96 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (100 mL) and stir for 15 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from ethanol/water to afford the pure 3-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridazine.
-
-
Expected Outcome: A white to off-white crystalline solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of aryl ether derivatives.
Synthesis of Amino Derivatives (Insecticidal/Fungicidal Scaffolds)
The introduction of an amino group is a key step in the synthesis of various insecticides and fungicides. The reaction with primary or secondary amines provides access to a diverse set of substituted aminopyridazines.
Protocol 2: Synthesis of N-benzyl-5-(trifluoromethyl)pyridazin-3-amine
-
Rationale: This protocol illustrates the reaction with a nitrogen nucleophile. Triethylamine (Et₃N) is used as an organic base to scavenge the HCl that is formed during the reaction, driving the equilibrium towards the product. A higher boiling point solvent like n-butanol is used to allow for the higher reaction temperatures often required for the substitution with less nucleophilic amines.
-
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 5.48 mmol) in n-butanol (25 mL).
-
Add benzylamine (0.64 mL, 5.75 mmol) and triethylamine (1.53 mL, 10.96 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 12-16 hours, with stirring. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure N-benzyl-5-(trifluoromethyl)pyridazin-3-amine.
-
-
Expected Outcome: A pale yellow solid or oil.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Thioether Derivatives (Herbicidal/Fungicidal Scaffolds)
Thioether linkages are also present in a number of agrochemicals. The reaction of this compound with thiols is an effective way to introduce these moieties.
Protocol 3: Synthesis of 3-(benzylthio)-5-(trifluoromethyl)pyridazine
-
Rationale: Sulfur nucleophiles are generally more potent than their oxygen counterparts (the "alpha effect"). This reaction can often be carried out under milder conditions. Sodium hydride is a strong base used to completely deprotonate the thiol, creating a highly reactive thiolate anion. Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction. The initial deprotonation is performed at a low temperature to control the exothermic reaction.
-
Step-by-Step Methodology:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (30 mL) and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.03 mmol) to the stirred THF.
-
Slowly add benzyl thiol (0.68 mL, 5.75 mmol) dropwise to the suspension. Stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 g, 5.48 mmol) in anhydrous THF (10 mL).
-
Add the solution of the pyridazine to the thiolate suspension dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the desired 3-(benzylthio)-5-(trifluoromethyl)pyridazine.
-
-
Expected Outcome: A colorless to pale yellow oil or solid.
-
Characterization: Verify the product's identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Perspectives
This compound is a versatile and highly reactive building block for the synthesis of novel agrochemical candidates. Its utility is primarily centered on the facile displacement of the chloro group via nucleophilic aromatic substitution, enabling the rapid generation of diverse molecular libraries. The protocols outlined in this guide provide a solid foundation for the exploration of this chemistry. Researchers are encouraged to adapt these methods to a wide array of nucleophiles to probe the structure-activity relationships of this promising scaffold. The continued investigation into pyridazine-based agrochemicals is a testament to their enduring importance in crop protection, and building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of active ingredients.
References
- Pyridazine and pyridazinone compounds in crops protection: a review. Mol Divers. 2024 Dec 26. doi: 10.1007/s11030-024-11083-5. [Link]
- Pyridazine and pyridazinone compounds in crops protection: a review.
- Pyridazine Chemistry in Crop Protection.
- Preparation of 3-methyl-6-[2-chloro-5-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine. PrepChem. [Link]
- The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. Core Pioneer. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Process for producing 3-chloro-5-trifluoromethylpyridines.
- 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
- Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine. PrepChem.com. [Link]
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Active compound combinations comprising specific tetramic acid derivatives.
- Preparation of \trifluoromethyl\pyridines. Googleapis.
- Herbicidal composition comprising 3-aryl-6-trifluoromethyl pyridazinol compound and application thereof.
- Reaction of chloropyridazin-3(2H)-ones with iodide ion. Part II. Semantic Scholar. [Link]
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- Discovery of pyridachlometyl: A new class of pyridazine fungicides. PubMed. [Link]
- Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
- Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
- Discovery of novel 1,5-diaryl-3-trifluoropyrazoles as antifungal pesticides for crop protection. PubMed. [Link]
- FUNGICIDES, BACTERICIDES, AND NEMATICIDES. Pacific Northwest Pest Management Handbooks. [Link]
- Nucleophilic Substitution at the Pyridazine Ring Carbons. III. Alkoxide Exchange1.
- Agrochemical concentrates.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
- Agrochemical composition with strengthened efficacy.
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The Strategic Application of 3-Chloro-5-(trifluoromethyl)pyridazine in Modern Pharmaceutical Synthesis
Introduction: Unlocking New Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic cores into molecular scaffolds is a proven strategy for enhancing pharmacological properties.[1][2] The trifluoromethyl group, in particular, is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity.[3] When coupled with a pyridazine framework—a six-membered aromatic ring containing two adjacent nitrogen atoms—a versatile building block emerges: 3-Chloro-5-(trifluoromethyl)pyridazine. This reagent serves as a linchpin for the synthesis of novel pharmaceutical agents, offering a reactive handle for the introduction of molecular diversity. This guide provides an in-depth exploration of its application, focusing on key synthetic transformations and providing detailed protocols for its use in the synthesis of advanced intermediates.
The pyridazine core itself is a significant pharmacophore, and its derivatives have shown promise as anticancer agents, including as inhibitors of cyclin-dependent kinase 2 (CDK2) and c-jun N-terminal kinase-1 (JNK1).[4][5] The presence of a trifluoromethyl group on the pyridazine ring can further enhance the biological activity of these molecules. The chloro substituent at the 3-position provides a reactive site for various cross-coupling and nucleophilic substitution reactions, making this compound a valuable starting material for the construction of complex molecular architectures.
Core Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the interplay between the electron-deficient pyridazine ring, the strongly electron-withdrawing trifluoromethyl group, and the reactive chloro substituent. This electronic landscape dictates its utility in several key classes of reactions that are cornerstones of pharmaceutical synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
The chloro group at the 3-position of the pyridazine ring is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[6][7][8] These reactions enable the introduction of a wide array of substituents, providing a rapid means to explore the structure-activity relationships of novel compounds.
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[6][9][10] The reaction of this compound with various boronic acids or their derivatives allows for the introduction of diverse aryl and heteroaryl groups.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
The formation of carbon-nitrogen bonds is another critical transformation in drug discovery, and the Buchwald-Hartwig amination offers a powerful method for achieving this.[7][8][11] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, leading to the synthesis of novel amino-pyridazine derivatives.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): A Classical Approach
The electron-deficient nature of the pyridazine ring, further accentuated by the trifluoromethyl group, makes the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr).[12][13][14] This reaction pathway is particularly useful for the introduction of oxygen, sulfur, and nitrogen nucleophiles. A notable example is the synthesis of 3,6-disubstituted pyridazines as potential anticancer agents, where a morpholine moiety is introduced via SNAr on a similar pyridazine core.[4]
Experimental Protocols
The following protocols are provided as a starting point for the application of this compound in pharmaceutical synthesis. Optimization may be required for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of other chloro-heterocycles.[6][15]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-(trifluoromethyl)pyridazine.
Quantitative Data for Similar Systems:
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | 85[6] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | 92[6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | 90[6] |
Note: Yields are based on the coupling of 3-Chloro-6-methoxypyridazine and may vary for this compound.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is based on general procedures for the Buchwald-Hartwig amination of challenging aryl chlorides.[11][16]
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (2 equivalents)
-
Toluene, anhydrous and degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (2.0 mmol, 2 equiv.) in a reaction vial.
-
Add the primary amine (1.2 mmol, 1.2 equiv.) to the vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-(trifluoromethyl)pyridazine.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is a general procedure for the SNAr of activated chloro-heterocycles.
Materials:
-
This compound
-
Amine (e.g., morpholine) (2-3 equivalents)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Optional: Base (e.g., K₂CO₃, Et₃N) (2-3 equivalents)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1 equiv.) and the amine (2.0-3.0 mmol, 2-3 equiv.).
-
Add the aprotic polar solvent (5 mL).
-
If the amine salt is used or if the amine is not a strong enough base, add a suitable base (2.0-3.0 mmol, 2-3 equiv.).
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique electronic properties make it an ideal substrate for a range of synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions provide medicinal chemists with a powerful toolkit for the rapid generation of diverse libraries of novel compounds. The application of this reagent in the synthesis of kinase inhibitors and other biologically active molecules highlights its potential for the discovery of new therapeutic agents.[4][5][17][18][19] As the demand for new and improved pharmaceuticals continues to grow, the strategic use of fluorinated heterocyclic building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(49), 29393-29410.
- Organic Syntheses. A Palladium-Catalyzed Amination of 3-Chloro-N-phenyl-pyridin-2-amine.
- Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169-178.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(10), 2233–2239.
- Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169–178.
- Singh, R. P., & Shree, V. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1128, 546-560.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Gueorguieva, D., et al. (2016). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1163–1168.
- Organic Chemistry Portal. Suzuki Coupling.
- Kumar, A., et al. (2015). A Highly Efficient Catalyst for the Suzuki Cross‐coupling Reaction of 3‐Chloro‐5‐oxadiazol‐2‐yl Pyridine. ChemistrySelect, 1(1), 1-5.
- ResearchGate. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.
- El-Damasy, A. K., et al. (2021).
- MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- PubMed. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent.
- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
- Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
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- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3-Chloro-5-(trifluoromethyl)pyridazine as a Core Intermediate in Modern Fungicide Development
Abstract
The relentless evolution of fungal resistance necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. Within this landscape, nitrogen-containing heterocycles, particularly the pyridazine scaffold, have emerged as privileged structures in the design of potent fungicides.[1][2] This document provides an in-depth technical guide on the application of 3-Chloro-5-(trifluoromethyl)pyridazine , a key chemical intermediate, for researchers and drug development professionals in the agrochemical sector. We will explore the synthetic rationale, detailed experimental protocols for derivatization, and the mechanistic significance of this versatile building block in the creation of next-generation fungicidal agents.
Introduction: The Pyridazine Scaffold in Agrochemical Design
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly valuable in medicinal and agrochemical chemistry.[3][4] Its high dipole moment, capacity for hydrogen bonding, and metabolic stability contribute to favorable interactions with biological targets and improved pharmacokinetic profiles.[4]
The subject of this guide, This compound , is a particularly strategic intermediate for two primary reasons:
-
The Trifluoromethyl (CF₃) Group: This moiety is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It enhances metabolic stability by blocking oxidative pathways, increases membrane permeability, and can significantly improve binding affinity to target proteins through strong dipole interactions.
-
The Activated Chlorine Atom: Positioned at C3 of the electron-deficient pyridazine ring, and further activated by the strong electron-withdrawing effect of the CF₃ group at C5, this chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups to build extensive libraries of novel fungicide candidates.
This guide will detail the practical application of this intermediate, providing a foundational understanding for its effective use in fungicide discovery programs.
Physicochemical & Structural Data
A clear understanding of the intermediate's properties is crucial for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | Bridge Organics |
| CAS Number | 845617-99-4 | [5] |
| Molecular Formula | C₅H₂ClF₃N₂ | [5] |
| Molecular Weight | 182.53 g/mol | [5] |
| Appearance | (Typically) Off-white to yellow solid | General Knowledge |
Synthetic Strategy: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in fungicide synthesis is its role as an electrophile in SNAr reactions. The electron-deficient nature of the pyridazine ring, amplified by the CF₃ group, makes the carbon atom attached to the chlorine susceptible to attack by a wide range of nucleophiles.
This synthetic strategy allows for the modular assembly of complex molecules. By varying the nucleophile (R-Nu), chemists can systematically modify the final compound's properties to optimize for fungicidal activity, selectivity, and safety.
Caption: General SNAr reaction scheme for derivatization.
Experimental Protocol: Synthesis of a Model Phenylamino-Pyridazine Derivative
This protocol provides a representative, field-proven methodology for the nucleophilic substitution of the chloro group with an aniline derivative. It is designed to be a self-validating system that can be adapted for various nucleophiles.
Objective: To synthesize N-phenyl-5-(trifluoromethyl)pyridazin-3-amine by reacting this compound with aniline.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Bridge Organics, etc. | Store in a cool, dry place. |
| Aniline | Reagent Grade | Sigma-Aldrich, etc. | Purify by distillation if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem, etc. | Buchwald-Hartwig cross-coupling catalyst. |
| Xantphos | Ligand | Strem, etc. | Buchwald-Hartwig ligand. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Acros, etc. | Base; must be anhydrous. |
| Toluene | Anhydrous | Acros, etc. | Dry solvent is critical for reaction success. |
| Ethyl Acetate | HPLC Grade | Fisher | For extraction and chromatography. |
| Hexanes | HPLC Grade | Fisher | For chromatography. |
| Deionized Water | N/A | In-house | For workup. |
| Brine (Saturated NaCl) | N/A | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying organic layers. |
Step-by-Step Methodology
Caption: Experimental workflow for amine coupling.
Detailed Procedure:
-
Inert Atmosphere Preparation (Causality: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor yields. An inert atmosphere is critical for reproducible results).
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 182.5 mg).
-
Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
-
-
Reagent Addition (Causality: The order of addition is important. The solids are added first, followed by the liquid aniline and finally the anhydrous solvent to ensure a homogenous reaction initiation).
-
Under a positive flow of nitrogen, add cesium carbonate (2.0 mmol, 652 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Add aniline (1.2 mmol, 112 mg, ~109 µL) via syringe.
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction Execution (Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed efficiently. Monitoring ensures the reaction is stopped at optimal conversion, preventing byproduct formation).
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the mixture vigorously for 12-24 hours.
-
Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Extraction (Causality: This sequence is designed to quench the reaction, remove inorganic salts and the base, and efficiently transfer the desired product into an organic solvent for isolation).
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully add deionized water (20 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis (Causality: Flash chromatography separates the target compound from residual starting materials, catalyst, and byproducts. Spectroscopic analysis confirms the structure and purity of the final product).
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion and Future Outlook
This compound stands out as a high-value intermediate for the discovery of novel fungicides. Its predictable reactivity via nucleophilic aromatic substitution provides a robust and versatile platform for creating large, structurally diverse chemical libraries. The protocols and rationale presented herein offer a solid foundation for researchers to leverage this building block in their quest for the next generation of crop protection agents. The continued exploration of derivatives from this core scaffold is a promising strategy to address the ongoing challenges in global food security.
References
- Matsuzaki, Y., et al. (2023). Discovery of pyridachlometyl: A new class of pyridazine fungicides. Bioorganic & Medicinal Chemistry, 84, 117332.
- Wu, J., et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Medicinal Chemistry Research, 33(1).
- De Zwart, M. A., et al. (2018). Pyridazine Chemistry in Crop Protection. Pest Management Science, 74(10), 2241-2253.
- Google Patents (1987). EP0078410B1 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- PrepChem.com (n.d.). Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine.
- Barmettler, P., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), a metabolite of the fungicide fluopyram, causes growth disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7251-7259.
- O'Sullivan, A. C. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135-146.
- PubMed (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera.
- Journal of Biomedical Research & Environmental Sciences (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Molecules (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives.
- PubChem (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Wikipedia (n.d.). Pyridazine.
- ResearchGate (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.
- Tumulty, J. W., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1436-1453.
- MDPI (2019). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
Sources
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- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bridgeorganics.com [bridgeorganics.com]
Application Notes & Protocols: The Strategic Use of 3-Chloro-5-(trifluoromethyl)pyridazine in the Synthesis of Novel Insecticides
Abstract
The incorporation of fluorinated heterocycles is a cornerstone of modern agrochemical design, imparting unique physicochemical properties that enhance efficacy, metabolic stability, and bioavailability. Among these, the trifluoromethyl-pyridazine and its isomeric trifluoromethyl-pyridine scaffolds are of paramount importance. This document provides an in-depth guide for researchers on the synthetic utility of 3-chloro-5-(trifluoromethyl)pyridazine, a key building block for the development of next-generation insecticides. While its pyridine-based isomers, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), are more widely documented in commercialized products, the principles and protocols detailed herein are directly applicable and foundational for leveraging this entire class of intermediates.[1][2][3] We will explore core reaction mechanisms, provide field-tested experimental protocols, and discuss the causality behind strategic synthetic decisions.
Introduction: The Trifluoromethyl-Heterocycle Motif in Agrochemicals
The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can dramatically alter a molecule's binding affinity, cell permeability, and resistance to oxidative metabolism. When appended to a nitrogen-containing heterocycle like pyridazine or pyridine, the CF₃ group acts as a strong electron-withdrawing group, which fundamentally influences the ring's reactivity.[1][2]
Specifically, for a substrate like this compound:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring, amplified by the CF₃ group, makes the carbon atom bearing the chlorine substituent highly electrophilic and susceptible to attack by nucleophiles.
-
Handle for Cross-Coupling: The C-Cl bond serves as a classic site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through the formation of new carbon-carbon or carbon-heteroatom bonds.
These two reaction pathways are the primary avenues through which this compound is elaborated into more complex, biologically active molecules.
Caption: Core synthetic routes for functionalizing this compound.
Protocol I: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental strategy for installing amine, ether, or thioether linkages, which are prevalent in many insecticide structures. The electron-withdrawing CF₃ group significantly lowers the activation energy for the formation of the key Meisenheimer intermediate, facilitating the displacement of the chloride.
Causality of Protocol Design
-
Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is crucial. Its role is to deprotonate the incoming nucleophile (e.g., an amine or phenol), increasing its nucleophilicity without competing in the substitution reaction itself. For sensitive substrates, an organic base like triethylamine (TEA) may be used.
-
Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can stabilize the charged Meisenheimer complex formed during the reaction, thereby accelerating the rate-limiting step. They also effectively dissolve the inorganic base and starting materials.
-
Temperature Control: While the ring is activated, heating is often required to drive the reaction to completion, typically in the range of 80-120 °C. Reaction progress should be monitored to avoid decomposition.
Detailed Experimental Protocol: Synthesis of a 3-Amino-5-(trifluoromethyl)pyridazine Derivative
Objective: To displace the 3-chloro substituent with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine of interest (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe, followed by the amine nucleophile.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-amino-5-(trifluoromethyl)pyridazine product.
Protocol II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds, particularly for creating biaryl or heteroaryl-aryl structures that are central to many advanced insecticide scaffolds.[4][5] The activation of C-Cl bonds, which are typically less reactive than C-Br or C-I bonds, requires a carefully selected catalytic system.[6]
Causality of Protocol Design: The Catalytic System
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors that are reduced in situ to the active Pd(0) catalyst.
-
Ligand (The Key to Success): For activating challenging C-Cl bonds on electron-deficient rings, bulky and electron-rich phosphine ligands are essential. Ligands like SPhos or XPhos form highly active, coordinatively unsaturated Pd(0) species that readily undergo oxidative addition into the C-Cl bond, which is often the rate-determining step.[6][7]
-
Base and Solvent: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to palladium. A solvent system of an organic solvent (e.g., 1,4-dioxane, toluene) with water is often optimal; water plays a critical role in activating the boronic acid.[7]
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.[5]
Detailed Experimental Protocol: Synthesis of a 3-Aryl-5-(trifluoromethyl)pyridazine
Objective: To couple an arylboronic acid at the 3-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert-atmosphere-rated reaction vial (e.g., a microwave vial with a septa cap)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).[7]
-
Seal the vial with a septum cap and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) for three cycles.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[7]
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(trifluoromethyl)pyridazine.
Data Presentation: Typical Suzuki Coupling Conditions & Outcomes
The following table summarizes expected outcomes for Suzuki couplings with chloro-heterocycles based on literature for analogous substrates. Yields are highly dependent on the specific boronic acid used.
| Entry | Arylboronic Acid Partner | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Approx. Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-95 | [7] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 85-95 | [6] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | 60-75 | [8] |
| 4 | 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 65-80 | [7] |
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel insecticides. Its electronic properties, conferred by the trifluoromethyl group and the pyridazine core, render it amenable to strategic functionalization via both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols provided herein offer robust and reproducible starting points for researchers and drug development professionals. By understanding the causality behind the selection of reagents and conditions, scientists can effectively troubleshoot and optimize these transformations to accelerate the discovery of new and effective agrochemical solutions.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
- Arimitsu, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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Application Note: A Robust Protocol for the Palladium-Catalyzed N-arylation of Amines with 3-Chloro-5-(trifluoromethyl)pyridazine
Abstract
This application note provides a comprehensive guide for the N-arylation of a diverse range of primary and secondary amines with 3-Chloro-5-(trifluoromethyl)pyridazine. The described protocol is based on the highly efficient Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide guidance on reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, particularly those incorporating the medicinally relevant 3-amino-5-(trifluoromethyl)pyridazine scaffold.
Introduction: The Significance of the 3-Amino-5-(trifluoromethyl)pyridazine Moiety
The pyridazine core is a privileged scaffold in medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this heterocycle.[3][4] Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, contribute to favorable drug-target interactions.[4] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5] Consequently, the 3-amino-5-(trifluoromethyl)pyridazine moiety is a highly sought-after building block in the development of novel therapeutics, particularly in oncology and for the treatment of fibrotic diseases.[6][7]
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the synthesis of arylamines, largely replacing harsher, traditional methods like the Ullmann condensation.[1] This palladium-catalyzed cross-coupling reaction allows for the facile formation of C-N bonds between aryl halides (or pseudohalides) and a wide array of amine nucleophiles, demonstrating remarkable functional group tolerance.[1][8] This application note outlines a reliable protocol for the coupling of this compound with various amines, providing a direct route to a valuable class of compounds for drug discovery programs.
The Reaction: Buchwald-Hartwig Amination Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that involves a palladium(0) active species. The generally accepted mechanism proceeds through three key stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][2][9]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the heteroaryl chloride (this compound) in an oxidative addition step. This is often the rate-determining step of the cycle and results in the formation of a Pd(II) complex.[10]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate this step without competing in the reaction.[11]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product, 3-amino-5-(trifluoromethyl)pyridazine. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[9]
Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.
Materials and Protocol
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine (various) | ≥98% | Commercially Available | Ensure dryness, distill if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst, handle in a glovebox or fume hood. |
| XPhos | ≥98% | Commercially Available | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Highly hygroscopic, handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Use from a solvent purification system or freshly distilled. |
| Schlenk flask or reaction vial | --- | --- | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Inert gas supply (Argon or Nitrogen) | High Purity | --- | For maintaining an inert atmosphere. |
| Standard glassware for workup | --- | --- | Separatory funnel, flasks, etc. |
| Silica gel for chromatography | --- | --- | For product purification. |
General Experimental Protocol
This protocol is a general procedure for the N-arylation of an amine with this compound on a 1.0 mmol scale.
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and XPhos (9.5 mg, 0.02 mmol, 2 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
In a glovebox, weigh sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) and add it to the reaction flask.
-
Add this compound (182.5 mg, 1.0 mmol, 1.0 equiv) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Finally, add the amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it can be added along with the heteroaryl chloride.
-
Seal the flask tightly and place it in a pre-heated oil bath at 100-110 °C.
Reaction Monitoring and Work-up:
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Scope and Optimization
The success of the Buchwald-Hartwig amination of heteroaryl chlorides is highly dependent on the choice of catalyst system (palladium precursor and ligand) and reaction conditions.[12][13] While the provided protocol is robust for a range of amines, optimization may be necessary for challenging substrates.
| Amine Type | Typical Conditions | Expected Yield | Notes |
| Primary Aliphatic Amines | Pd(OAc)₂/XPhos, NaOtBu, Toluene, 110 °C | 75-95% | β-hydride elimination can be a competing side reaction.[14] |
| Secondary Cyclic Amines | Pd(OAc)₂/XPhos, NaOtBu, Toluene, 110 °C | 80-98% | Generally high yielding and clean reactions. |
| Anilines | Pd(OAc)₂/XPhos, NaOtBu, Toluene, 110 °C | 70-90% | Electron-rich anilines may react faster. |
| Ammonia Surrogates | Pd(OAc)₂/BrettPhos, K₃PO₄, t-BuOH, 100 °C | 60-85% | Direct use of ammonia can be challenging; surrogates like benzophenone imine or aqueous ammonia with specialized ligands can be used.[9][15] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a pre-catalyst (e.g., XPhos Pd G3).- Ensure proper Schlenk technique and use high-purity inert gas.- Use freshly opened, anhydrous solvents and reagents. Handle base in a glovebox. |
| Formation of Hydrodehalogenated Side Product | - β-hydride elimination from the amine- Water present in the reaction | - Use a bulkier ligand (e.g., RuPhos).- Ensure all reagents and solvents are scrupulously dry. |
| Diarylation of Primary Amines | - Reaction stoichiometry or conditions favor a second coupling | - Use an excess of the primary amine.- Use ligands designed to prevent diarylation, such as those with increased steric bulk.[15] |
| Decomposition of Starting Material | - Base is too strong for functional groups present on the amine | - Screen weaker bases such as K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[11][12] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: Conduct all operations, especially the handling of palladium catalysts and solvents, in a well-ventilated fume hood.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Proper handling techniques for air-sensitive reagents are required.
-
Sodium tert-butoxide: This reagent is corrosive and reacts violently with water. Handle with extreme care in a glovebox or under a stream of inert gas.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Palladium-containing waste should be collected separately.
Conclusion
This application note provides a validated and robust protocol for the N-arylation of amines with this compound via Buchwald-Hartwig amination. The use of a palladium acetate/XPhos catalyst system with sodium tert-butoxide as the base in toluene offers a reliable method for accessing the valuable 3-amino-5-(trifluoromethyl)pyridazine scaffold. The provided guidelines for optimization and troubleshooting should enable researchers to successfully apply this methodology to a wide range of amine substrates, facilitating the synthesis of novel compounds for drug discovery and development.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Shen, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 266-274.
- Barrios-Landeros, F., et al. (2009). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 131(22), 8141–8154.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Gallou, F., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.
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- Organic Syntheses. (n.d.). α-CARBOLINE.
- PrepChem. (2017). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine.
- Pan, X., et al. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 9(5), 775–778.
- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Al-Zaydi, K. M. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 20(6), 11117–11131.
- University of Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
- S-V. D. S. G. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 22(8), 3806.
- Brown, D. G., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(15), 1435–1450.
- J. G. R. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6777.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
- P. A. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
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Application Notes and Protocols for the Synthesis of Novel Pyridazine Derivatives
Introduction: The Enduring Significance of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle distinguished by two adjacent nitrogen atoms, represents a "privileged structure" in the landscape of medicinal chemistry.[1] Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a remarkable breadth of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antihypertensive, and antiviral properties.[2][3][4][5] The unique physicochemical characteristics of the pyridazine ring, such as its significant dipole moment and capacity for hydrogen bonding, render it an attractive scaffold for designing molecules that can effectively interact with biological targets.[3][6]
Recent years have witnessed a surge in innovative synthetic methodologies aimed at accessing novel pyridazine derivatives with enhanced potency and selectivity. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of contemporary and efficient experimental procedures for the synthesis of these valuable compounds. We will delve into the mechanistic rationale behind these protocols, offering a blend of theoretical understanding and practical, field-proven insights to empower your research endeavors.
Strategic Approaches to Pyridazine Synthesis: A Methodological Overview
The synthesis of the pyridazine core and its derivatives has evolved significantly from classical condensation reactions. Modern organic synthesis offers a toolkit of advanced strategies that provide greater efficiency, control, and access to diverse molecular architectures. This section will detail three prominent and effective methods: traditional condensation of 1,4-dicarbonyl compounds, inverse-electron-demand Diels-Alder reactions, and a novel skeletal editing approach.
Diagram: High-Level Synthesis Strategy Overview
Caption: Workflow for pyridazine synthesis via iEDDA reaction.
Detailed Experimental Protocol: Synthesis of a Trisubstituted Pyridazine from a Tetrazine and an Alkynyl Sulfide
Materials:
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
-
(Phenylthio)ethynylbenzene (Alkynyl sulfide)
-
Toluene
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 mmol) and (phenylthio)ethynylbenzene (1.2 mmol) in dry toluene (10 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture at 110°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the characteristic deep color of the tetrazine indicates reaction completion. This typically takes 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of hexane/ethyl acetate as eluent) to yield the pure trisubstituted pyridazine. [7] Characterization Data:
-
-
Purity Confirmation: Purity should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [8]* Structural Elucidation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Skeletal Editing of Pyridines
A groundbreaking recent development in heterocyclic chemistry is the concept of "skeletal editing," which allows for the direct transformation of one heterocyclic core into another. A notable example is the conversion of pyridines into pyridazines. [9]This strategy offers a significant advantage by leveraging the vast and well-established chemistry of pyridine synthesis to access novel pyridazine structures.
Rationale and Mechanistic Insight
The transformation typically involves a sequence of reactions that cleave a C-C bond within the pyridine ring and insert a nitrogen atom. This approach can provide access to pyridazine isomers that are difficult to obtain through traditional methods. By changing the order of functionalization and the atom replacement steps, various isomers of a disubstituted pyridazine can be selectively accessed. [9]
Conceptual Experimental Workflow
-
Pyridine Functionalization: A starting pyridine is first functionalized at a specific position using established methods like the Minisci reaction. [9]2. Ring Activation: The pyridine ring is then activated for cleavage, for instance, by chlorination.
-
Atom Replacement: The activated pyridine undergoes a reaction sequence, often involving a reagent that delivers the nitrogen atom (e.g., a hydrazine derivative or an azide), leading to the formation of the pyridazine ring.
-
Further Functionalization: The resulting pyridazine can then be further modified.
This area of research is rapidly evolving, and specific protocols are often highly substrate-dependent. Researchers interested in this approach should consult the primary literature for detailed procedures relevant to their target molecules. [9]
Data Summary and Characterization
The successful synthesis of novel pyridazine derivatives hinges on rigorous purification and comprehensive characterization. A multi-faceted analytical approach is essential to confirm the identity and purity of the synthesized compounds. [8]
Table 1: Key Analytical Techniques for Compound Validation
| Analytical Method | Principle | Information Obtained | Key Considerations |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance | Provides detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons. | Essential for structural elucidation and confirmation of the desired product. [10][11] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the compound and can provide fragmentation patterns for structural clues. | High-resolution MS (HRMS) is preferred for accurate mass determination. [10] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-N). | A quick and useful technique for monitoring reaction progress and confirming functional group transformations. [10] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | Determines the purity of the synthesized compound. | A crucial quality control step before biological testing. [8] |
| Elemental Analysis | Measures the percentage composition of elements (C, H, N) in a compound. | Confirms the empirical formula of the synthesized molecule. | Provides fundamental confirmation of the compound's composition. [8] |
Conclusion and Future Outlook
The synthesis of novel pyridazine derivatives is a dynamic and fruitful area of chemical research, driven by the significant therapeutic potential of this heterocyclic scaffold. The protocols detailed in this guide represent a selection of robust and modern methodologies that can be adapted to a wide range of synthetic targets. From the reliability of classical condensation reactions to the elegance of iEDDA and the innovative power of skeletal editing, chemists are better equipped than ever to explore the chemical space around the pyridazine core. As our understanding of disease pathways deepens, the demand for new and diverse small molecules will continue to grow, ensuring that the development of innovative synthetic routes to pyridazines and their analogues will remain a priority in the field of drug discovery.
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- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. [Link]
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- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
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- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. [Link]
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Comprehensive Analytical Characterization of 3-Chloro-5-(trifluoromethyl)pyridazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-Chloro-5-(trifluoromethyl)pyridazine, a critical heterocyclic building block in the pharmaceutical and agrochemical industries. Ensuring the structural integrity, purity, and stability of this intermediate is paramount for the safety and efficacy of final active ingredients. This document outlines a multi-faceted analytical approach, integrating chromatographic, spectroscopic, and thermal techniques. We provide not just protocols, but the underlying scientific rationale for methodological choices, empowering researchers to generate robust and reliable data for quality control, regulatory submission, and process optimization.
Introduction and Significance
This compound is a halogenated heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a reactive chlorine atom, a stable pyridazine core, and an electron-withdrawing trifluoromethyl group makes it a versatile precursor for synthesizing a wide range of complex molecules. Given its role as a key starting material, a rigorous and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the quality, reproducibility, and safety of downstream products.
This application note details a suite of orthogonal analytical techniques designed to provide a complete profile of the molecule, from identity confirmation and purity assessment to the identification of potential process-related impurities.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 845617-99-4 | [1] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1][2] |
| Molecular Weight | 182.53 g/mol | [1] |
| Monoisotopic Mass | 181.98586 Da | [2] |
Strategic Workflow for Characterization
A multi-technique approach is essential for unequivocal characterization. No single method can provide all the necessary information. The workflow below illustrates how different analytical techniques are synergistically employed to build a complete profile of the compound.
Caption: Integrated workflow for the analytical characterization of this compound.
Chromatographic Methods for Purity Assessment
Chromatography is the cornerstone for separating the target compound from impurities, by-products, and residual starting materials. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the preferred method for quantifying the purity of non-volatile and thermally sensitive compounds like pyridazine derivatives.[3] A reversed-phase method provides high resolution and is suitable for a wide range of polarities.[3]
Protocol: HPLC-UV Purity Assay
-
Instrumentation & Columns:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, while the dimensions offer a good balance between resolution and analysis time.
-
Detection Wavelength: 254 nm. Rationale: Aromatic heterocyclic rings typically exhibit strong absorbance at this wavelength.
-
-
Mobile Phase & Gradient:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
Time (min) % Solvent B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.[3]
-
Dilute this stock solution with the mobile phase (initial conditions, 30% B) to a working concentration of 0.1 mg/mL.[3]
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent clogging of the column.[3]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is calculated using the area percentage method.[3]
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, especially when characterizing known impurities, a relative response factor should be determined using reference standards.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[3] It provides both chromatographic separation and structural information from the mass spectrometer.[5][6]
Protocol: GC-MS Impurity Profiling
-
Instrumentation:
-
A standard GC-MS system.
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A non-polar column separates compounds primarily based on boiling point, which is ideal for general screening of process impurities.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
-
Instrumental Parameters:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.[3]
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.[3]
-
-
MS Transfer Line Temp: 280 °C.[3]
-
Ion Source Temp: 230 °C.[3]
-
Mass Range: m/z 40-500.[3]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[3]
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).[3]
-
The fragmentation pattern provides crucial structural clues for unknown impurities.
-
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods provide definitive evidence of the compound's molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.
-
¹H NMR: Will reveal the number and environment of protons on the pyridazine ring. Two distinct signals are expected in the aromatic region (typically δ 7-9 ppm).
-
¹³C NMR: Will show the carbon skeleton. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: This is a direct and highly sensitive probe for the trifluoromethyl group. A single sharp peak is expected, and its chemical shift provides information about the electronic environment.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Analyze chemical shifts, integration (for ¹H), and coupling constants to confirm the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Protocol: FTIR-ATR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1550 cm⁻¹: Aromatic C=C and C=N ring stretching. Pyridazine derivatives often show a characteristic double peak in this region.[7]
-
~1350-1100 cm⁻¹: Strong, complex bands corresponding to C-F stretching of the CF₃ group.
-
~800-600 cm⁻¹: C-Cl stretching.
-
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation pattern. This data is often obtained from the GC-MS analysis (Electron Ionization - EI) or via direct infusion using a soft ionization technique like Electrospray Ionization (ESI).
-
Molecular Ion (M⁺˙): The EI spectrum should show a molecular ion peak at m/z 182, with an isotopic peak (M+2) at m/z 184 that is approximately one-third the intensity, characteristic of a single chlorine atom.
-
Key Fragments: In the mass spectra of fluorocarbons, the CF₃⁺ ion (m/z 69) is often a highly abundant peak.[8] Other expected fragments could arise from the loss of Cl (m/z 147) or the entire CF₃ group (m/z 113). The fragmentation of trifluoromethyl-substituted heterocycles can produce stable fragment ions that are diagnostic of the core structure.[9]
Thermal Analysis for Physicochemical Stability
Thermal analysis provides information on the material's physical properties, such as melting point, polymorphism, and thermal stability.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and heat of fusion. A sharp, single endotherm is indicative of a pure, crystalline substance. The analysis can be performed by heating a small sample (2-5 mg) in a sealed aluminum pan at a controlled rate (e.g., 10 °C/min).
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This analysis reveals the decomposition temperature and can indicate the presence of residual solvents or volatile impurities. The sample is heated in a controlled atmosphere (e.g., nitrogen) at a steady rate (e.g., 10 °C/min) to observe weight loss.
Conclusion
The analytical characterization of this compound requires a strategic and orthogonal approach. By combining the separation power of HPLC and GC with the structural elucidation capabilities of NMR, MS, and FTIR, a comprehensive and reliable profile of the molecule can be established. The protocols and insights provided in this guide serve as a robust starting point for researchers in process development, quality control, and synthetic chemistry to ensure the integrity of this vital chemical intermediate.
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (2025). Benchchem.
- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information.
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A.
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
- This compound. Bridge Organics.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. ResearchGate.
- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
- 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone. NIST/TRC Web Thermo Tables.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2014). National Institutes of Health (NIH).
- This compound (C5H2ClF3N2). PubChemLite.
- Mass spectra of fluorocarbons. National Institute of Standards and Technology (NIST).
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Application Notes and Protocols for High-Throughput Screening of 3-Chloro-5-(trifluoromethyl)pyridazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The specific analog, 3-Chloro-5-(trifluoromethyl)pyridazine, presents a key starting point for the generation of diverse chemical libraries. This guide provides a comprehensive framework for the high-throughput screening (HTS) of such libraries to identify novel bioactive compounds. We will delve into the rationale behind experimental design, present detailed protocols for both biochemical and cell-based assays, and outline a robust data analysis and hit validation workflow.
Introduction: The Rationale for Screening Pyridazine Analogs
Pyridazine and its derivatives are heterocyclic compounds that have garnered significant interest in drug discovery.[3] Their unique physicochemical properties, including their dipole moment and hydrogen bonding capacity, make them adept at interacting with a variety of biological targets.[1][2] The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, making these analogs particularly attractive for drug development.
High-throughput screening (HTS) is an essential tool in modern drug discovery, allowing for the rapid testing of large and diverse compound libraries to identify "hits" that modulate a specific biological target or pathway.[4] This process utilizes automation, miniaturization, and sensitive detection methods to efficiently assess thousands of compounds.[4]
This document will provide a detailed guide for establishing an HTS campaign for analogs of this compound, with a focus on identifying kinase inhibitors, a class of drugs for which pyridazines have shown significant promise.[5]
Pre-Screening Considerations: Library Preparation and Quality Control
A successful HTS campaign begins with a well-curated compound library.
Compound Library Preparation
Analogs of this compound should be synthesized and organized in a master library, typically in 96- or 384-well plates.
-
Solubility: Pyridazinone derivatives have been shown to be freely soluble in dimethyl sulfoxide (DMSO).[6][7][8] Therefore, compounds should be dissolved in 100% DMSO to a stock concentration of 10-20 mM.
-
Storage: Master plates should be sealed and stored at -20°C or -80°C to ensure compound integrity. Repeated freeze-thaw cycles should be avoided.
Quality Control of the Screening Library
The purity and identity of each compound should be confirmed prior to screening. Standard analytical techniques such as LC-MS and ¹H NMR should be employed to ensure that the data generated is from the intended chemical entity.
HTS Assay Development and Protocols
The choice of assay is dictated by the biological question being addressed. Here, we present protocols for both a biochemical kinase assay and a cell-based phenotypic assay, both highly relevant for screening pyridazine analogs.
Biochemical Assay: Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
Given that pyridazine derivatives have been identified as potent CDK2 inhibitors, a biochemical assay targeting this kinase is a logical starting point.[5]
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by CDK2. The amount of ATP consumed in the reaction is quantified using a luminescence-based detection system.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
CDK2/CycE Enzyme: Recombinant human CDK2/CycE complex.
-
Substrate: A peptide substrate for CDK2 (e.g., a derivative of the retinoblastoma protein).
-
ATP: Adenosine triphosphate.
-
Detection Reagent: A commercial ATP detection kit (e.g., CellTiter-Glo®).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer to all wells.
-
Add 50 nL of test compound from the library plates to the appropriate wells.
-
Add 5 µL of CDK2/CycE enzyme solution (pre-diluted in assay buffer) to all wells except the negative controls.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at its Kₘ concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
The Z'-factor, a measure of assay quality, should be calculated for each plate and should be > 0.5.[9]
-
Cell-Based Phenotypic Assay: Anti-Proliferative Activity in a Cancer Cell Line
A phenotypic screen can identify compounds that affect cell viability or proliferation, which is a hallmark of many anticancer agents.
This assay measures the metabolic activity of a human cancer cell line (e.g., a breast cancer line like T-47D or MDA-MB-231, where pyridazines have shown activity) after treatment with the test compounds.[5] A reduction in metabolic activity is indicative of anti-proliferative or cytotoxic effects.
-
Cell Culture:
-
Maintain the chosen cancer cell line in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase.
-
-
Assay Procedure (384-well plate format):
-
Seed 2,000-5,000 cells per well in 40 µL of growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Add 100 nL of test compounds from the library plates to the appropriate wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of a cell viability reagent (e.g., resazurin or a commercial ATP-based reagent) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Read the fluorescence or luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound relative to DMSO-treated control wells.
-
Set a hit threshold (e.g., >50% reduction in viability).
-
Data Analysis and Hit Validation Workflow
A critical phase of any HTS campaign is the rigorous analysis of the primary screening data and the subsequent validation of the identified "hits".
Primary Data Analysis and Hit Selection
The raw data from the primary screen is processed to identify compounds that meet a predefined activity threshold. This typically involves calculating the percent inhibition or percent viability for each compound and applying statistical methods to identify significant "hits".
Hit Confirmation and Triage
Confirmed hits from the primary screen must undergo a series of triaging steps to eliminate false positives.
-
Re-testing: Active compounds are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).
-
Assay Interference Counter-screens: It is crucial to identify compounds that interfere with the assay technology itself.[10][11][12]
-
Promiscuity and PAINS Analysis: "Pan Assay Interference Compounds" (PAINS) are chemical structures known to be frequent hitters in HTS assays due to non-specific activity.[12] Hits should be computationally filtered for the presence of PAINS substructures.
Secondary and Orthogonal Assays
Compounds that pass the initial triage should be further characterized in secondary and orthogonal assays to build confidence in their biological activity.
-
Orthogonal Biochemical Assays: For kinase inhibitors, an orthogonal assay could involve a different detection method (e.g., a fluorescence polarization assay) or measuring the phosphorylation of the direct substrate using a specific antibody.
-
Cellular Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to the intended target in a cellular context.
-
Selectivity Profiling: For kinase inhibitors, it is essential to assess their selectivity by screening them against a panel of other kinases.
Mechanism of Action (MoA) Studies
For promising validated hits, further studies are required to elucidate their mechanism of action. This may involve:
-
Enzyme Kinetics: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.
-
Cellular Pathway Analysis: To confirm that the compound modulates the expected downstream signaling pathways.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Description | Acceptable Value |
| Z'-factor | A measure of the statistical effect size of an assay. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the assay signal. | < 15% |
| Hit Rate | The percentage of compounds in the library that are identified as "hits". | Typically 0.1 - 1% |
Diagrams
Caption: High-Throughput Screening Workflow.
Caption: Simplified Kinase Signaling Pathway.
Conclusion
This application note provides a detailed framework for the high-throughput screening of this compound analogs. By following these protocols and adhering to the principles of robust assay development and rigorous hit validation, researchers can effectively identify novel bioactive compounds with therapeutic potential. The iterative process of screening, validation, and subsequent medicinal chemistry efforts is crucial for the successful translation of HTS hits into viable drug candidates.
References
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
- Wikipedia. (2023). High-throughput screening. [Link]
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- PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. [Link]
- PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. [Link]
- LinkedIn. (2023). High-Throughput Screening (HTS)
- Evotec. (n.d.). Biochemical Assay Services. [Link]
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- PubMed. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]
- Nexcelom Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
- Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]
- Google Books. (n.d.). Cell-Based Assays for High-Throughput Screening: Methods and Protocols.
- MDPI. (2019).
- MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
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- National Institutes of Health. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. [Link]
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- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
- PubMed. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
- National Institutes of Health. (2022). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]
- Wiley Online Library. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. [Link]
- ResearchGate. (2023).
- PubMed. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. [Link]
- ResearchGate. (2024). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]
- PubMed. (2015). A small-molecule cell-based screen led to the identification of biphenylimidazoazines with highly potent and broad-spectrum anti-apicomplexan activity. [Link]
- PubMed. (1998).
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- National Institutes of Health. (2014).
- National Institutes of Health. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]
- PubMed. (2022). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. [Link]
- Journal of the American Chemical Society. (2023). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. [Link]
- Prestwick Chemical. (n.d.). Screening libraries. [Link]
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The Strategic deployment of 3-Chloro-5-(trifluoromethyl)pyridazine in Medicinal Chemistry Library Synthesis: A Guide to Application and Protocol
Introduction: The Privileged Pyridazine Scaffold and the Power of Trifluoromethylation
In the landscape of modern medicinal chemistry, the pyridazine nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] Its prevalence stems from its ability to engage in favorable interactions with a diverse range of biological targets, often serving as a versatile framework for the development of novel therapeutic agents.[2] The pyridazine ring system is a key component in drugs targeting aberrant cell signaling, epigenetic modifications, and tumor metabolism, with numerous pyridazine-containing compounds having been synthesized and evaluated for their anticancer properties.[1]
This application note focuses on a particularly valuable, yet underexplored, building block for combinatorial library synthesis: 3-chloro-5-(trifluoromethyl)pyridazine . The strategic incorporation of a trifluoromethyl (CF3) group onto the pyridazine core offers a powerful tool for medicinal chemists. The CF3 group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[3][4] The chlorine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the diversification of the pyridazine scaffold and the rapid generation of extensive compound libraries.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry library synthesis. We will delve into the reactivity of this building block, provide detailed protocols for its key transformations, and discuss the strategic considerations for designing and synthesizing focused compound libraries.
Chemical Reactivity and Strategic Considerations
The reactivity of this compound is dominated by the interplay between the electron-deficient nature of the pyridazine ring, the strong electron-withdrawing effect of the trifluoromethyl group, and the reactivity of the C-Cl bond. This unique combination makes it an ideal substrate for a range of transformations crucial for library synthesis.
Key Transformations for Library Diversification
The primary routes for functionalizing the this compound scaffold are through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
Suzuki-Miyaura Coupling: This robust and versatile reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 3-position.[5] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially given that chloro-heterocycles can be challenging substrates.[6]
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, facilitating the introduction of primary and secondary amines.[7] This is particularly valuable for creating libraries of compounds that can form key hydrogen bond interactions with biological targets. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines.[8]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring, further activated by the trifluoromethyl group, is susceptible to nucleophilic attack.[9] This allows for the direct displacement of the chloride with various nucleophiles, such as alkoxides, thiolates, and amines, often under milder conditions than palladium-catalyzed reactions.[10]
The strategic selection of these reactions allows for a systematic and efficient exploration of the chemical space around the 5-(trifluoromethyl)pyridazine core.
Caption: Key reactions for diversifying the this compound scaffold.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the palladium-catalyzed coupling of this compound with various boronic acids.[6]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the palladium catalyst (3 mol%) to the reaction mixture.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 110 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 78 |
Note: Yields are illustrative and based on typical outcomes for similar substrates.[6]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound.[11]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, combine this compound (1 equivalent), the palladium precursor (1.5 mol%), and the phosphine ligand (3 mol%) in a dry reaction vial.
-
In a separate vial, dissolve the amine (1.2 equivalents) and the base (1.5 equivalents) in the anhydrous, degassed solvent.
-
Add the amine/base solution to the vial containing the pyridazine and catalyst.
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (1.5/3) | NaOtBu (1.5) | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (1.5/3) | K₃PO₄ (2) | Toluene | 100 | 16 | 88 |
Note: Yields are illustrative and based on typical outcomes for similar substrates.[8][11]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinal chemistry libraries. Its unique electronic properties, conferred by the trifluoromethyl group, coupled with the reactivity of the chloro-substituent, provide a powerful platform for generating diverse and novel compound collections. The protocols outlined in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a robust starting point for researchers to efficiently explore the chemical space around this privileged scaffold. By leveraging these synthetic strategies, scientists can accelerate the discovery of new therapeutic agents with improved pharmacological profiles.
References
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (n.d.). PubMed Central.
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). ACS Omega.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI.
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2023). ResearchGate.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate.
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure.
- Process for producing 3-chloro-5-trifluoromethylpyridines. (n.d.). Google Patents.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Examples of drugs bearing trifluoromethyl groups (highlighted in green)... (n.d.). ResearchGate.
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. (n.d.). PubChem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI.
- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698. (n.d.). PubChem.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI.
- nucleophilic aromatic substitutions. (2019). YouTube.
- Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... (n.d.). ResearchGate.
- This compound (C5H2ClF3N2). (n.d.). PubChemLite.
- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248. (n.d.). PubChem.
- 3-Chloro-6-(trifluoromethyl)pyridazine. (n.d.). CAS Common Chemistry.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-(trifluoromethyl)pyridazine
This guide provides in-depth troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Chloro-5-(trifluoromethyl)pyridazine (CAS 845617-99-4).
Critical Safety Advisory
Before any experimental work, all personnel must consult the Safety Data Sheet (SDS). This compound and related compounds are hazardous.[1][2][3]
-
Handling: Avoid all personal contact, including inhalation of vapors or dust.[1] Use only in a well-ventilated area, preferably a chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
First Aid:
-
Stability: The compound is generally stable under normal conditions but may decompose at high temperatures, emitting corrosive fumes like nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4]
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound.
Question: My compound is streaking or tailing significantly during silica gel column chromatography. What's happening and how can I fix it?
Answer: This is a classic issue with nitrogen-containing heterocyclic compounds like pyridazines. The basic nitrogen atoms in the pyridazine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[5][6] This strong, non-specific binding leads to poor separation, broad peaks, and low recovery.
Potential Causes & Solutions:
-
Acid-Base Interaction: The primary cause is the Lewis basicity of the pyridazine nitrogens.
-
Solution 1: Deactivate the Silica. The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system, typically 0.1-1% by volume.[6] This base will competitively bind to the acidic sites, allowing your compound to elute symmetrically.
-
Solution 2: Use an Alternative Stationary Phase. If tailing persists, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative.[5] Alternatively, deactivated or end-capped silica gel can be used.
-
-
Column Overloading: Loading too much crude material can saturate the stationary phase and lead to broad, tailing peaks.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight (e.g., 1-5 g of crude on 100 g of silica).
-
Question: I'm attempting to purify my compound by recrystallization, but it either "oils out" or fails to crystallize at all. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated so rapidly that molecules don't have time to form an ordered crystal lattice. A complete failure to crystallize typically points to an issue with solvent choice or concentration.[7]
Troubleshooting Steps:
| Problem | Potential Cause | Suggested Solution(s) |
| Oiling Out | Solvent boiling point is too high. | Choose a solvent with a lower boiling point. |
| Solution is too concentrated or cooled too quickly. | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly. | |
| No Crystallization | Improper solvent choice. | The compound is either too soluble or insoluble in the chosen solvent. Perform a systematic solvent screen (see Protocol 1). The ideal solvent dissolves the compound when hot but poorly when cold.[6] |
| Solution is not saturated. | You may have used too much solvent.[6] Slowly evaporate the solvent until the solution becomes cloudy (the saturation point), then cool. | |
| Nucleation is inhibited. | Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a single seed crystal of the pure compound.[6] |
Question: After purification, my yield is extremely low. How can I improve recovery?
Answer: Low yield can result from mechanical losses, compound decomposition, or suboptimal purification parameters.
Causality Analysis:
-
During Chromatography: Your compound may be irreversibly binding to the silica gel. As mentioned, pyridazines can be problematic on acidic silica.[5] If you did not use a basic modifier, a significant portion of your product might still be on the column.
-
During Recrystallization: The most common cause is using too much solvent, which prevents the solution from becoming supersaturated upon cooling.[6] Another possibility is that the filtrate still contains a significant amount of dissolved product; cooling the filtrate further (e.g., in a -20 °C freezer) may yield a second crop of crystals.
-
During Workup/Extractions: Ensure the pH of the aqueous layer is appropriate during liquid-liquid extractions. If the pyridazine becomes protonated (in acidic water), it will be water-soluble and lost from the organic phase. Ensure the aqueous layer is neutral or slightly basic before extracting with an organic solvent.
Purification Strategy Workflow
This diagram outlines a logical workflow for selecting a purification method for crude this compound.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound? A1: Impurities largely depend on the synthetic route. If synthesizing from a picoline precursor, you may encounter isomers or products with incomplete or excessive chlorination.[8] For instance, starting from 2-chloro-5-(trifluoromethyl)pyridine could leave unreacted starting material or result in over-chlorinated products like 2,3-dichloro-5-(trifluoromethyl)pyridine.[9] Unwanted side-products from fluorination steps are also possible.
Q2: How can I effectively monitor the purification process? A2: Thin-Layer Chromatography (TLC) is indispensable. Use a UV lamp (254 nm) for visualization. Before running a column, always identify a solvent system that gives your desired product an Rf value of ~0.3 and separates it well from all impurities. For recrystallization, purity can be checked by melting point analysis (a sharp melting range indicates high purity) and confirmed by ¹H NMR or GC-MS.[10]
Q3: What is the expected physical state of pure this compound? A3: The physical state can be ambiguous as it is near room temperature. Some sources describe related pyridines as liquids or low-melting solids. For example, the closely related 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 29-33 °C and a boiling point of 152 °C.[3] Therefore, your pure compound may present as a low-melting solid or an oil.
Q4: How should I store the purified compound? A4: To prevent degradation and absorption of atmospheric moisture, store the compound in a tightly sealed container, protected from light.[11] For long-term storage, refrigeration in a dry environment is recommended.[3]
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general framework for recrystallizing this compound.
-
Solvent Selection: Test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., hexanes, ethanol, isopropanol, toluene, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but sparingly when cold.[7]
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., in a water bath) and add the minimum amount of hot solvent required to fully dissolve the solid.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once cloudiness or crystals appear, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and an appropriate spectroscopic method (e.g., NMR).
Protocol 2: Flash Column Chromatography
This protocol is a general guide for purification on a silica gel column.
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and an Rf of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. For best results, adsorb this solution onto a small amount of silica gel (~2-3x the weight of your crude material), evaporate the solvent until a dry powder is formed, and carefully load this powder onto the top of the packed column.[7]
-
Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions. You can use a gradient elution by gradually increasing the polarity of the solvent (e.g., increasing the percentage of ethyl acetate in hexanes) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Vacuum Distillation
This method is suitable if the compound is thermally stable and the impurities have significantly different boiling points.
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation (e.g., a short-path or Kugelrohr apparatus). Ensure all glass joints are properly sealed with vacuum grease.
-
Drying (Optional but Recommended): If water is a potential impurity, consider pre-drying the crude material with a suitable agent like anhydrous magnesium sulfate (MgSO₄) and filtering before distillation.
-
Distillation: Place the crude oil in the distillation flask with a magnetic stir bar. Attach the flask to the apparatus and slowly apply vacuum. Gently heat the flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point of related compounds suggests that for this compound, you will likely need a good vacuum (e.g., <1 mmHg) and moderate heat. For reference, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine boils at 50-55 °C at 11 mmHg.[12]
-
Characterization: Confirm the purity of the distilled liquid by NMR and/or GC-MS.
References
- BenchChem. (2025).
- Apollo Scientific. (2023). 3-Chloro-5-(trifluoromethyl)
- BenchChem. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds. BenchChem.
- BenchChem. (2025).
- Echemi. (n.d.). 3-Chloro-5-(trifluoromethyl)
- Fisher Scientific. (2015). Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
- Sigma-Aldrich. (2023).
- BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
- Google Patents. (1982). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98%. Sigma-Aldrich.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and detailed experimental protocols in a practical question-and-answer format to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common synthetic routes to this compound, and which one is recommended for optimal yield?
There are two primary and scientifically validated routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.
-
Route A: The Sandmeyer Reaction. This classic transformation involves the diazotization of an amino group followed by its substitution with a chlorine atom. It is a widely used method for the synthesis of aryl halides from aryl amines.[1][2]
-
Route B: Chlorination of a Pyridazinone Precursor. This route involves the conversion of a hydroxyl group on the pyridazine ring to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
For laboratory-scale synthesis where the precursor 3-amino-5-(trifluoromethyl)pyridazine is accessible, the Sandmeyer reaction (Route A) is often preferred due to its generally milder conditions compared to high-temperature chlorination methods. However, the success of this reaction is highly dependent on the careful control of reaction parameters.
For larger-scale industrial production, chlorination of a pyridazinone precursor (Route B) can be more cost-effective if the starting pyridazinone is readily available. This method, however, can require harsher conditions and careful handling of corrosive reagents.
FAQ 2: I am experiencing very low yields with the Sandmeyer reaction (Route A). What are the likely causes and how can I troubleshoot them?
Low yields in the Sandmeyer reaction of heteroaromatic amines are a common issue. The primary culprits are typically related to the stability of the intermediate diazonium salt and competing side reactions.
Troubleshooting Flowchart for Sandmeyer Reaction
Caption: Troubleshooting workflow for the chlorination of pyridazinone.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Recovery of Starting Material | Insufficiently reactive chlorinating conditions. | Increase the reaction temperature cautiously. Consider using a mixture of POCl₃ and PCl₅, which can be a more potent chlorinating agent. [3][4]The addition of a catalytic amount of DMF can also accelerate the reaction. | The hydroxyl group of the pyridazinone needs to be activated for nucleophilic substitution. A more powerful chlorinating system or higher temperature can facilitate this. |
| Formation of Poly-chlorinated Species | Reaction conditions are too harsh. | Reduce the reaction temperature and/or reaction time. Use a minimal excess of the chlorinating agent. | The trifluoromethyl group is electron-withdrawing, which can deactivate the ring towards electrophilic attack, but harsh conditions can still lead to undesired chlorination at other positions. |
| Difficult to Purify Oily Product | Residual POCl₃ and other phosphorus-containing byproducts. | After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or Na₂CO₃) before extraction. | POCl₃ reacts violently with water. A controlled quench is essential for safety and to hydrolyze any remaining reagent and byproducts into water-soluble phosphoric acid derivatives, which can then be removed during the aqueous workup. |
Detailed Experimental Protocols
Protocol A: Sandmeyer Reaction for this compound
This protocol is adapted from standard Sandmeyer reaction procedures and tailored for heteroaromatic amines. [1][2] Step 1: Diazotization of 3-amino-5-(trifluoromethyl)pyridazine
-
To a cooled (0-5 °C) solution of 3-amino-5-(trifluoromethyl)pyridazine (1.0 eq) in a suitable acidic medium (e.g., 6M HCl), add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise.
-
Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. A small amount of urea can be added to quench any excess nitrous acid.
Step 2: Chloro-de-diazotization
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl, also cooled to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
The reaction mixture can be gently warmed (e.g., to 40-50 °C) to ensure complete decomposition of the diazonium salt.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol B: Chlorination of 5-(trifluoromethyl)pyridazin-3(2H)-one
This protocol is based on general procedures for the chlorination of hydroxypyridazines and similar heterocycles. [5][6]
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 5-(trifluoromethyl)pyridazin-3(2H)-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 3-5 eq) and a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylaniline.
-
Heat the mixture to reflux (typically around 105-110 °C) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete (usually 2-4 hours), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base such as sodium bicarbonate or a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography or distillation under reduced pressure.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(16), 2283-2286.
- Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459.
- Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2865.
- Ishihara Sangyo Kaisha, Ltd. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines. European Patent EP0078410A2.
- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from a university chemistry resource.
- Sandmeyer's Reaction. (n.d.). Pharm D GURU.
- Al-Tel, T. H. (2004). Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. Arkivoc, 2004(5), 14-22.
- Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Abdel-Aziz, A. A.-M., El-Sayed, N. N. E., & El-Azab, A. S. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(52), 31221-31234.
- El-Gazzar, A. B. A., Gavern, M. R., & Jones, R. J. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. Molbank, 2011(2), M727.
- PrepChem. (n.d.). Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine.
- Stanovnik, B., & Tišler, M. (1981). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 3(1), 10.
- Das, B., & Borthakur, N. (2011). POCl -PCl mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 88(12), 1955-1961.
- de Sousa, J. S., & da Silva, A. D. S. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(10), 963-1002.
- Kim, J. H., et al. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride. Korean Patent KR20070065654A.
- Mossine, A. V., Brooks, A. F., Bernard-Gauthier, V., Bailey, J. J., Ilovich, O., Shao, X., ... & Scott, P. J. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1386-1391.
- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- El-Naggar, M., Abdu-Allah, H. H. M., El-Adl, K., & Ghorab, M. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 12(1), 1-18.
- Moura, N. M. M., & Faustino, M. A. F. (2022). Synthesis of chlorins and bacteriochlorins from cycloaddition reactions with porphyrins. Arkivoc, 2022(2), 1-38.
- de la Torre, M. C., & Sierra, M. A. (2014). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 19(12), 20839-20888.
Sources
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.
I. Overview of the Synthetic Pathway
The most common and practical synthesis of this compound is a two-step process. The first step involves the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine to form the key intermediate, 5-(trifluoromethyl)pyridazin-3(2H)-one. The subsequent step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.
Below is a workflow diagram illustrating the overall synthetic process.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one
Problem 1: Low yield of the desired 5-(trifluoromethyl)pyridazin-3(2H)-one and presence of an isomeric impurity.
Question: My reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine resulted in a low yield of the expected product. Spectroscopic analysis (e.g., ¹⁹F NMR) suggests the presence of another trifluoromethyl-containing isomer. What is happening and how can I improve the regioselectivity?
Answer:
The reaction between an unsymmetrical β-ketoester like ethyl 4,4,4-trifluoro-3-oxobutanoate and hydrazine can theoretically lead to two regioisomeric pyridazinones: the desired 5-(trifluoromethyl)pyridazin-3(2H)-one and the undesired 6-(trifluoromethyl)pyridazin-3(2H)-one.
-
Causality: The regioselectivity of the initial nucleophilic attack of hydrazine on the two carbonyl groups of the ketoester determines the final product distribution. The trifluoromethyl group is strongly electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. However, the ester carbonyl is also a reactive site. The reaction conditions, particularly pH and temperature, can influence the site of initial attack and the subsequent cyclization.
Caption: Potential reaction pathways leading to isomeric pyridazinones.
Troubleshooting Protocol:
-
Control of Reaction Temperature:
-
Maintain a lower reaction temperature (e.g., 0-5 °C) during the initial addition of hydrazine. This can enhance the selectivity of the nucleophilic attack.
-
-
pH Adjustment:
-
The reaction is often carried out in an acidic medium (e.g., acetic acid) or a neutral solvent like ethanol. An acidic environment can protonate the carbonyl oxygen, further activating it towards nucleophilic attack. Experiment with slight variations in pH to optimize the regioselectivity.
-
-
Slow Addition of Hydrazine:
-
Add the hydrazine hydrate dropwise to the solution of the ketoester. This helps to control the exothermicity of the reaction and can improve selectivity.
-
-
Purification:
-
If the isomeric byproduct still forms, careful purification by column chromatography or recrystallization may be necessary. The polarity difference between the two isomers should allow for chromatographic separation.
-
Step 2: Chlorination of 5-(Trifluoromethyl)pyridazin-3(2H)-one
Problem 2: Incomplete conversion to this compound.
Question: After reacting 5-(trifluoromethyl)pyridazin-3(2H)-one with POCl₃, I still observe a significant amount of starting material in my crude product. How can I drive the reaction to completion?
Answer:
Incomplete chlorination is a frequent issue in the synthesis of chloro-heterocycles from their corresponding hydroxyl precursors.
-
Causality: The conversion of the pyridazinone to the chloropyridazine is a deoxychlorination reaction. The pyridazinone exists in tautomeric equilibrium with its pyridazin-3-ol form. The reaction with POCl₃ proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion[1]. Insufficient activation of the hydroxyl group or suboptimal reaction conditions can lead to incomplete conversion.
Troubleshooting Protocol:
-
Reaction Time and Temperature:
-
Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 2 to 6 hours at reflux.
-
The reaction temperature is critical. Refluxing in neat POCl₃ (boiling point ~106 °C) is common. Ensure the reaction mixture reaches and maintains this temperature.
-
-
Excess of POCl₃:
-
POCl₃ often serves as both the reagent and the solvent. Using a sufficient excess (e.g., 5-10 equivalents) ensures that the reaction goes to completion.
-
-
Use of a Co-solvent or Additive:
-
In some cases, the addition of a high-boiling inert solvent like toluene or xylene can help to maintain a consistent reaction temperature.
-
The addition of a catalytic amount of a tertiary amine (e.g., triethylamine, N,N-dimethylaniline) or DMF can sometimes accelerate the reaction by promoting the formation of the active chlorinating species.
-
Problem 3: Formation of a dark, tarry reaction mixture and difficult work-up.
Question: My chlorination reaction with POCl₃ turned dark brown/black, and the work-up procedure of quenching with ice/water was difficult to handle and resulted in a low yield of an impure product. What causes this, and how can I improve the work-up?
Answer:
Phosphorus oxychloride is a highly reactive and corrosive reagent. Its reactions can be aggressive, and the work-up requires careful handling.
-
Causality: The dark coloration can be due to decomposition of the starting material or product under the harsh reaction conditions. POCl₃ reacts violently with water in a highly exothermic reaction, which can lead to localized heating and degradation of the product if the quenching is not well-controlled. The work-up also generates phosphoric acid and hydrochloric acid, creating a highly acidic aqueous phase.
Troubleshooting Protocol:
-
Controlled Quenching:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This helps to dissipate the heat generated during the hydrolysis of excess POCl₃. Always add the reaction mixture to ice, not the other way around.
-
-
Neutralization:
-
After quenching, the acidic aqueous solution needs to be carefully neutralized. Use a strong base like sodium hydroxide or potassium carbonate solution, while keeping the mixture cool in an ice bath. Be aware that neutralization is also exothermic.
-
-
Extraction:
-
Once neutralized, extract the product with a suitable organic solvent such as dichloromethane, ethyl acetate, or toluene. Perform multiple extractions to ensure complete recovery of the product.
-
-
Washing:
-
Wash the combined organic extracts with water and then with brine to remove any remaining inorganic salts.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Problem 4: Presence of di-chlorinated impurities in the final product.
Question: My final product shows evidence of a di-chlorinated pyridazine impurity. Where could this be coming from and how can I avoid it?
Answer:
The formation of over-chlorinated byproducts is a potential side reaction, especially under forcing reaction conditions.
-
Causality: While the primary reaction is the conversion of the hydroxyl group to a chlorine atom, it is possible that under prolonged heating or with a large excess of POCl₃, electrophilic chlorination could occur at one of the ring carbons. The electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution, but it is not impossible.
Troubleshooting Protocol:
-
Milder Reaction Conditions:
-
Avoid excessively long reaction times or unnecessarily high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Stoichiometry of POCl₃:
-
While an excess of POCl₃ is needed, an extremely large excess might promote side reactions. Optimize the amount of POCl₃ used.
-
-
Purification:
-
Purification of the crude product by column chromatography is often effective in separating the desired mono-chloro product from any di-chloro impurities. The polarity difference should be sufficient for separation. Recrystallization can also be an effective purification method.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary depending on the scale and optimization of the reaction conditions. For the two-step synthesis, yields for the first step (formation of the pyridazinone) are typically in the range of 60-80%. The chlorination step can also proceed in good yield, often between 70-90%, provided the reaction goes to completion and the work-up is performed carefully. Overall yields for the two-step process can be in the range of 40-70%.
Q2: Are there any specific safety precautions I should take when working with phosphorus oxychloride (POCl₃)?
A2: Yes, POCl₃ is a highly toxic and corrosive chemical that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. Have a quenching station (e.g., a large beaker of ice) ready before you start the reaction. In case of skin contact, wash immediately with copious amounts of water.
Q3: Can I use other chlorinating agents instead of POCl₃?
A3: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of DMF (Vilsmeier-Haack conditions) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used. The POCl₃/PCl₅ mixture can be a more powerful chlorinating system. However, these reagents also require careful handling and optimization.
Q4: How can I confirm the structure of my final product and check for impurities?
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and identifying impurities. In the ¹H NMR of the product, you should see the disappearance of the N-H proton from the starting pyridazinone and the characteristic signals for the pyridazine ring protons. ¹⁹F NMR is particularly useful for confirming the presence of the trifluoromethyl group and can help to distinguish between isomers.
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product and help to identify any byproducts. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be evident in the mass spectrum.
-
Infrared (IR) Spectroscopy: The disappearance of the C=O stretch from the pyridazinone starting material and the appearance of new bands characteristic of the chloro-pyridazine ring can be observed.
-
Chromatography (TLC, GC, LC): These techniques are essential for monitoring the reaction progress and assessing the purity of the final product.
| Analytical Technique | Starting Material (Pyridazinone) | Product (Chloropyridazine) |
| ¹H NMR | N-H proton signal (broad) | Absence of N-H signal |
| IR (cm⁻¹) | C=O stretch (~1650-1700) | Absence of C=O stretch |
| Mass Spec (M+) | C₅H₃F₃N₂O | C₅H₂ClF₃N₂ (with Cl isotope pattern) |
Q5: My final product appears to be hydrolyzing back to the pyridazinone during purification. How can I prevent this?
A5: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Neutral Work-up: Ensure that the aqueous layer is neutralized to a pH of ~7 before extraction. Avoid strongly acidic or basic conditions for extended periods.
-
Anhydrous Conditions: After extraction, ensure the organic solution is thoroughly dried with an anhydrous drying agent before concentrating.
-
Purification Method: When performing column chromatography, use neutral solvents and minimize the time the product spends on the silica gel. It may be beneficial to use a less acidic grade of silica gel or to deactivate it with a small amount of triethylamine in the eluent.
IV. References
-
Synthesis of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
Sources
Technical Support Center: Improving the Stability of 3-Chloro-5-(trifluoromethyl)pyridazine in Solution
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges of 3-Chloro-5-(trifluoromethyl)pyridazine in solution. Our goal is to empower you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
The this compound moiety is a critical building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-deficient pyridazine ring and the strongly electron-withdrawing trifluoromethyl group, make it an attractive synthon.[1] However, these same properties render the molecule susceptible to degradation under common experimental conditions. Understanding and mitigating these stability issues is paramount for success.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and stability of this compound.
Q1: What are the primary factors that compromise the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by its inherent chemical reactivity, which is dictated by the electron-deficient nature of the pyridazine ring. This deficiency is exacerbated by the potent electron-withdrawing trifluoromethyl group, making the carbon atom bonded to the chlorine highly electrophilic and susceptible to nucleophilic attack. Key factors to control are:
-
Nucleophiles: The most common cause of degradation is reaction with nucleophiles. This includes seemingly benign substances like water and alcohols, as well as stronger nucleophiles like amines. The reaction results in the displacement of the chloride.
-
pH: The compound is sensitive to extreme pH conditions. In basic solutions, hydrolysis to the corresponding pyridazinone is accelerated. Strong acids can also promote degradation pathways.
-
Temperature: Elevated temperatures significantly increase the rate of decomposition. Many heterocyclic compounds can be thermally sensitive, and this is true for halogenated pyridazines.[2]
-
Light (Photostability): Aromatic halides and trifluoromethylated heterocycles can be sensitive to light, particularly UV radiation.[2][3] Light can initiate radical reactions, leading to dechlorination or other unwanted side reactions.[2]
-
Oxygen: The presence of oxygen, especially in combination with light or trace metals, can sometimes lead to oxidative degradation pathways.
Q2: I'm observing significant byproduct formation in my nucleophilic substitution reaction. How can I confirm if my starting material is degrading?
A2: The primary degradation pathway for this compound in the presence of water is hydrolysis, leading to the formation of 3-Hydroxy-5-(trifluoromethyl)pyridazine. If you are using an alcohol-based solvent like methanol, you can expect to see the formation of 3-Methoxy-5-(trifluoromethyl)pyridazine.
To confirm degradation, we recommend the following analytical checks:
-
Purity Analysis of Starting Material: Before starting your reaction, run a purity check on your solid this compound using GC-MS or LC-MS.
-
Reaction Monitoring: Take an aliquot of your reaction mixture at T=0 (immediately after adding all reagents) and analyze it. Compare this to later time points. An increasing peak corresponding to the mass of the hydrolyzed or solvolyzed byproduct is a clear indicator of starting material degradation competing with your desired reaction.
The pyridazine ring's electron-deficient character makes it highly reactive toward nucleophiles, a reactivity trend that is well-documented for chlorodiazines.[4]
Q3: What are the best practices for preparing and storing a stock solution of this compound?
A3: Proper preparation and storage are critical to maintaining the integrity of your compound. Storing the compound in a cool, dry, and well-ventilated place is essential.[5][6][7] We have developed a robust protocol to minimize degradation.
Protocol: Preparation of a Stable Stock Solution
-
Solvent Selection: Choose a dry, aprotic, non-nucleophilic solvent. Dichloromethane (DCM) or Toluene are excellent first choices. If you must use an ether-based solvent like THF, ensure it is freshly distilled or from a new, sealed bottle to avoid peroxides.
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to atmospheric moisture and oxygen. Use a glovebox or a Schlenk line.
-
Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas.
-
Dissolution: Weigh the solid this compound directly into the dried flask. Add the anhydrous solvent via a syringe or cannula.
-
Storage: Store the solution in an amber glass vial with a PTFE-lined cap to protect it from light.[2] For long-term storage, we recommend placing the vial in a freezer at -20°C. If possible, create single-use aliquots to avoid repeated freeze-thaw cycles and re-exposure to the atmosphere.
Q4: Can I use solvents like DMF or DMSO for my reactions?
A4: While Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are common solvents for organic synthesis, they must be used with caution. Both are hygroscopic and can absorb water from the atmosphere, which can then hydrolyze your starting material. Always use anhydrous grade DMF or DMSO from a sealed bottle and handle it under an inert atmosphere. Furthermore, at elevated temperatures, these solvents themselves can decompose and generate nucleophilic species that may react with your compound.
Troubleshooting Guide
This table provides a quick reference for common problems and their solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no product yield in a cross-coupling reaction | Degradation of the starting material before or during the reaction. | 1. Confirm the purity of the solid starting material before use. 2. Prepare a fresh solution immediately before the experiment. 3. Ensure all solvents are rigorously degassed to remove oxygen.[2] 4. Run the reaction under a strict inert atmosphere. |
| Solution turns yellow or brown upon standing | Photodegradation or reaction with trace impurities in the solvent. | 1. Store solutions in amber vials or wrap clear vials in aluminum foil.[2] 2. Use high-purity, anhydrous solvents. 3. Consider purifying the solvent if issues persist. |
| Formation of an insoluble white precipitate | The degradation product (e.g., 3-Hydroxy-5-(trifluoromethyl)pyridazine) may be less soluble than the starting material in your chosen solvent. | 1. Isolate and analyze the precipitate (e.g., by NMR, MS) to confirm its identity. 2. Re-evaluate your solvent choice based on the stability data provided. |
| Inconsistent results between experimental runs | Inconsistent handling of the this compound stock solution. | 1. Strictly adhere to the stock solution preparation protocol. 2. Aliquot the stock solution into smaller, single-use vials to prevent contamination and degradation from repeated access. |
Visualizing Stability and Workflow
To better illustrate the concepts discussed, we have prepared the following diagrams.
Caption: Primary degradation pathway of the target compound.
Caption: Workflow for preparing a stable stock solution.
Solvent and Storage Recommendations
The choice of solvent is arguably the most critical factor in maintaining the stability of this compound in solution.
| Solvent Class | Examples | Recommendation | Rationale & Key Considerations |
| Aprotic, Non-Polar | Toluene, Hexanes | Highly Recommended | Inert and non-nucleophilic. Excellent for long-term storage. Ensure low water content. |
| Aprotic, Polar | Dichloromethane (DCM), Chloroform | Recommended | Good solvents for dissolution. Ensure they are anhydrous. Store away from strong light. |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF, Dioxane | Use with Caution | Can form explosive peroxides upon storage. Use freshly opened bottles or distilled solvent. Aprotic but can contain water. |
| Amide Solvents | DMF, DMAc, NMP | Use with Caution | Highly hygroscopic. Use only anhydrous grade for reactions and avoid for storage. Potential for decomposition at high temperatures. |
| Other Polar Aprotic | Acetonitrile, DMSO | Use with Caution | Acetonitrile is generally stable but must be anhydrous. Use anhydrous DMSO only for reactions, not storage. |
| Protic Solvents | Water, Methanol, Ethanol | Not Recommended for Storage | These are nucleophiles and will react with the compound over time, especially in the presence of a base, leading to hydrolysis or alcoholysis. |
References
- Apollo Scientific. 3-Chloro-5-(trifluoromethyl)
- Kappenberg, F. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Echemi. 3-Chloro-5-(trifluoromethyl)
- da Silva, J. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
- Apollo Scientific.
- BenchChem. (2025).
- Ambrogelly, A. et al. (2018). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability.
- Quantum Mechanix. Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class.
Sources
- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Pyridazine Scaffolds
Welcome to the Technical Support Center for the optimization of Buchwald-Hartwig amination reactions involving pyridazine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges of C-N bond formation on this electron-deficient diazine system. Pyridazines are a vital heterocyclic motif in modern drug discovery, and mastering their amination is key to unlocking novel chemical space.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to empower you to overcome common experimental hurdles and achieve high-yielding, reproducible results.
The Challenge: The Pyridazine Nucleus in Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[1] However, its application to N-heterocycles, particularly electron-deficient systems like pyridazine, is not always straightforward. The primary challenges stem from the inherent electronic properties of the pyridazine ring:
-
Catalyst Inhibition: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium center. This coordination can lead to catalyst poisoning or the formation of off-cycle, inactive complexes, ultimately retarding or halting the catalytic cycle.[2]
-
Substrate Reactivity: The electron-deficient nature of the pyridazine ring can influence the rate of oxidative addition, a key step in the catalytic cycle. While this can sometimes be advantageous, it also makes the ring more susceptible to side reactions.
Judicious selection of the catalyst, ligand, base, and solvent system is therefore paramount to mitigate these effects and achieve a successful transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction with a chloropyridazine is showing no conversion. What is the first thing I should check?
A1: For unreactive aryl chlorides, the primary suspect is often the catalyst system's inability to perform the initial oxidative addition. Chlorides are notoriously less reactive than bromides or iodides.[3]
-
Ligand Choice is Critical: Standard phosphine ligands may not be sufficient. Switch to a more electron-rich and sterically bulky biarylphosphine ligand. Ligands such as XPhos , RuPhos , or BrettPhos are specifically designed to promote the oxidative addition of challenging substrates like aryl chlorides.[4]
-
Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst. Buchwald's G3 or G4 pre-catalysts are often more efficient at initiating the catalytic cycle with difficult substrates.
-
Increase Temperature: If the catalyst system is appropriate, cautiously increasing the reaction temperature in 10-15 °C increments can often overcome the activation barrier for oxidative addition. Typical temperatures for these couplings range from 80-110 °C.[5]
Q2: I'm observing significant hydrodehalogenation of my halopyridazine. How can I minimize this side product?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, often promoted by β-hydride elimination from the amine or by certain catalyst-base interactions.
-
Evaluate Your Base: While strong alkoxide bases like sodium tert-butoxide (NaOtBu) drive the reaction forward, they can also promote side reactions. Consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). This may require a higher reaction temperature or longer reaction time to achieve full conversion.
-
Amine Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the amine can help favor the desired C-N coupling over competing pathways.
-
Ligand Screening: Some ligands are more prone to promoting hydrodehalogenation. If the problem persists, screening alternative bulky phosphine ligands is a logical step.
Q3: My product appears to be decomposing during purification on silica gel. What are my options?
A3: The basic nitrogen atoms on the pyridazine ring can strongly interact with the acidic surface of standard silica gel, leading to product streaking, poor separation, and in some cases, on-column decomposition.
-
Use Deactivated Media: Switch to a neutral stationary phase like deactivated (neutral) alumina or treat your silica gel with a triethylamine solution before use to neutralize acidic sites.
-
Alternative Purification: If chromatography remains problematic, consider alternative purification methods such as recrystallization or distillation (if your product is thermally stable and volatile).
-
Acid-Base Extraction: An aqueous acidic workup can protonate the basic product, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. Subsequent basification and extraction can then isolate the purified product.
Q4: Can I selectively aminate a dihalopyridazine?
A4: Yes, selective mono-amination is often achievable. The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the trend: I > Br > Cl.[6] Therefore, in a substrate like 3-bromo-6-chloropyridazine, the Buchwald-Hartwig amination can be directed to the more reactive C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent functionalization.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the Buchwald-Hartwig amination of pyridazines.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst System | • Use a well-defined pre-catalyst (e.g., XPhos Pd G3).• Ensure reagents and solvents are anhydrous and degassed; the active Pd(0) species is oxygen-sensitive.• Use fresh, high-purity palladium source and ligand. |
| 2. Suboptimal Ligand | • For chloropyridazines, use bulky, electron-rich biarylphosphine ligands (XPhos, RuPhos).• For bromopyridazines, a wider range of ligands like BINAP or Xantphos may be effective, but biarylphosphines are often a robust starting point.[3] | |
| 3. Insufficiently Strong Base | • For many amine couplings, a strong base like NaOtBu or LiHMDS is necessary to deprotonate the amine-palladium complex.[6] | |
| 4. Low Reaction Temperature | • Gradually increase the temperature. Most reactions require heating between 80-110 °C. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Base is too Harsh | • Switch from an alkoxide base (NaOtBu) to a weaker inorganic base (Cs₂CO₃, K₃PO₄). |
| 2. High Temperature | • Attempt the reaction at a lower temperature for a longer duration. | |
| 3. Catalyst/Ligand Choice | • Screen different ligands, as some may favor side reactions more than others. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation | • The pyridazine substrate or amine product may be inhibiting the catalyst. Increase catalyst loading (e.g., from 1 mol% to 3 mol%).• Ensure a sufficiently bulky ligand is used to shield the palladium center. |
| 2. Poor Solubility | • Ensure all reagents are soluble at the reaction temperature. Consider a different solvent (e.g., switching from toluene to dioxane or t-amyl alcohol). | |
| Inconsistent Results | 1. Reagent Purity | • Use high-purity, anhydrous solvents and reagents. Amines, in particular, should be purified if they are old or of questionable quality. |
| 2. Inert Atmosphere | • Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using proper Schlenk techniques. Oxygen can irreversibly deactivate the catalyst. |
Experimental Protocols
The following protocols provide robust starting points for the Buchwald-Hartwig amination of halo-pyridazines. Note: These are general procedures and may require optimization for your specific substrates.
Protocol 1: General Procedure for Amination of a Bromopyridazine
This protocol is adapted from established procedures for the amination of bromopyridines and serves as an excellent starting point.
Materials:
-
3-Bromopyridazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
(±)-BINAP (0.06 equiv, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add NaOtBu, (±)-BINAP, and Pd₂(dba)₃.
-
Add the 3-bromopyridazine and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench carefully with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (preferably on neutral alumina or deactivated silica gel) or recrystallization.
Protocol 2: Amination of an Iodinated Pyridazine
This protocol is a general starting point for more reactive iodinated pyridazines.
Materials:
-
Iodinated Pyridazine (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane or Toluene
Procedure:
-
In a glovebox or under a robust stream of inert gas, charge an oven-dried reaction vessel with the palladium pre-catalyst and cesium carbonate.
-
Add the iodinated pyridazine and the amine.
-
Add anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and carefully quench any remaining base with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow: Troubleshooting Logic
To aid in systematically addressing experimental challenges, the following diagram outlines a logical troubleshooting workflow.
Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination of pyridazines.
References
- Wikipedia. (2023).
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- NBU-IR. (n.d.).
- Kashani, S. K., Jessiman, J. E., et al. (2021).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2326–2335. [Link]
- Das, S., et al. (2024). Buchwald coupling of 1 with various anilines and 2‐aminopyridines....
- Nolan, S. P., et al. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Iyer, K. S., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
- MDPI. (2024).
- Wiley Analytical Science. (2019).
- PubMed Central (PMC). (2022).
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Palladium Catalyst Removal from 3-Chloro-5-(trifluoromethyl)pyridazine Reactions
Welcome to the technical support resource for professionals engaged in synthetic chemistry involving 3-Chloro-5-(trifluoromethyl)pyridazine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, are indispensable tools for functionalizing this important heterocyclic core.[1][2] However, the removal of residual palladium catalyst from the final Active Pharmaceutical Ingredient (API) or advanced intermediate is a critical and often challenging downstream processing step.[3][4]
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the stringent purity levels required for your research and development goals. Residual palladium is not only a potential source of toxicity but can also interfere with subsequent synthetic transformations and biological assays, making its effective removal paramount.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from my API so critical? A1: There are three primary reasons for stringent palladium removal:
-
Regulatory Compliance: Health authorities like the FDA, through International Council for Harmonisation (ICH) guidelines (specifically ICH Q3D), set strict limits on elemental impurities in drug products. For palladium, an oral concentration limit of 10 ppm is mandated, with even lower limits for parenteral administration.[7][8][9]
-
Catalyst Toxicity: Palladium compounds can be toxic and must be removed to ensure the safety of the final pharmaceutical product.[10]
-
Scientific Integrity: Residual palladium can catalyze unintended side reactions in subsequent synthetic steps or directly interfere with biological screening assays, leading to false positives or negatives and compromising research data.[5][11]
Q2: What are the primary methods for removing palladium catalysts? A2: The most common strategies fall into four main categories:
-
Adsorption: This is the most widely used technique, employing solid-supported materials ("scavengers") that bind palladium. Common adsorbents include activated carbon and functionalized silica gels or polymers.[3][12][13]
-
Crystallization: Purifying the product via crystallization can be effective, as palladium impurities often remain in the mother liquor. However, in some cases, palladium can co-crystallize with the product.[6]
-
Extraction: Liquid-liquid extraction can be used to partition palladium species into an aqueous phase, sometimes with the aid of a chelating agent, separating them from the organic product phase.[3][14]
-
Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C) or when the palladium has precipitated as Pd(0) metal, simple filtration through a filter aid like Celite® can be effective.[14][15]
Q3: What exactly are "metal scavengers" and how do they work? A3: Metal scavengers are solid materials, typically silica gel or a polymer resin, that have been chemically modified with functional groups possessing a high affinity for palladium.[16] These functional groups act as ligands, chelating the dissolved palladium and removing it from the solution. The solid support allows for easy removal of the scavenger-palladium complex by filtration. Common functionalities include:
-
Thiol and Thiourea: Highly effective for various forms of palladium, particularly Pd(II).[16][17][18][19]
-
Amines (e.g., Trisamine): Effective for scavenging various transition metals.[20]
-
Dimercaptotriazine (DMT): A versatile and robust scavenger for a wide range of palladium species, including challenging-to-remove complexes.[21]
Q4: My reaction involves the pyridazine ring system. Does this create specific challenges for palladium removal? A4: Yes. The nitrogen atoms in the pyridazine ring of your product are Lewis basic and can act as ligands, forming stable complexes with palladium. This product-palladium chelation can cause the metal to co-elute with your compound during column chromatography and makes it more difficult for scavengers to access and bind the palladium.[11] This necessitates a more robust and targeted removal strategy compared to reactions with less-coordinating products.
Method Selection Guide
Choosing the right palladium removal strategy is system-dependent and crucial for success.[3] Use the following decision tree to guide your choice.
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guide
Problem 1: I performed column chromatography, but my product is still contaminated with significant levels of palladium.
-
Likely Cause: The palladium is forming a stable, soluble complex with your trifluoromethyl-pyridazine product, a phosphine ligand, or other species in the reaction mixture, causing it to co-elute.[11] Simple silica gel chromatography is often insufficient for removing these chelated species.
-
Troubleshooting Steps:
-
Do Not Rely on Chromatography Alone: For palladium-catalyzed reactions, especially in the final steps, chromatography should be viewed as a bulk purification method, not a dedicated metal removal step.[11]
-
Implement a Secondary Scavenging Step: After chromatography, dissolve the isolated product and treat it with a dedicated metal scavenger. This is the most reliable way to reduce palladium to low ppm levels.[11][22]
-
Pre-Column Treatment: Alternatively, treat the crude reaction mixture with a scavenger before loading it onto the column. This can remove the majority of the palladium, preventing it from interfering with the chromatographic separation.
-
Problem 2: My chosen scavenger is not effective, and palladium levels remain high.
-
Likely Cause: There are several potential reasons for scavenger failure:
-
Incorrect Scavenger Choice: The scavenger may not be optimal for the specific oxidation state (e.g., Pd(0) vs. Pd(II)) or coordination environment of the palladium in your mixture.[3][12]
-
Insufficient Equivalents: Not enough scavenger was used relative to the amount of palladium.
-
Suboptimal Conditions: The reaction time, temperature, or solvent may not be conducive to efficient scavenging.
-
Strong Product Chelation: Your product may be binding the palladium so strongly that the scavenger cannot compete effectively.
-
-
Troubleshooting Steps:
-
Screen Multiple Scavengers: Test a small panel of scavengers with different functional groups (e.g., Thiol, Thiourea, DMT) to identify the most effective one for your system.[16][17]
-
Optimize Conditions: Experiment with increasing the equivalents of scavenger (a common starting point is 4-10 equivalents relative to palladium), increasing the temperature (e.g., to 40-60 °C), and extending the treatment time (from 1 to 18 hours).[3][13]
-
Consider a Pre-Treatment: A mild oxidant (like H₂O₂) can sometimes convert stubborn Pd(0) complexes to Pd(II), which is often more readily scavenged by thiol-based reagents.[23] Caution: Ensure your product is stable to these conditions first.
-
Problem 3: I am experiencing significant loss of my desired product during the scavenging process.
-
Likely Cause: Non-specific adsorption of your product onto the scavenger material. This is a particularly common issue with activated carbon due to its high surface area and microporous structure.[7][13]
-
Troubleshooting Steps:
-
Switch to a More Selective Scavenger: Functionalized silica scavengers are generally more selective for the metal and exhibit less non-specific binding of organic molecules compared to activated carbon.[7][16]
-
Minimize Adsorbent Quantity: Use the lowest effective amount of the scavenger. Determine the minimum quantity required through small-scale optimization experiments.
-
Optimize the Solvent: Perform the scavenging in a solvent where your product has very high solubility. This minimizes its propensity to adsorb onto the solid support.
-
Thoroughly Wash the Scavenger: After filtration, wash the collected scavenger cake with fresh solvent to recover any adsorbed product.
-
Data Summary: Performance of Common Scavenging Methods
The choice of scavenger can have a dramatic impact on the final palladium concentration. The following table summarizes typical performance data from literature examples.
| Scavenging Method | Initial Pd (ppm) | Final Pd (ppm) | Key Considerations | Source(s) |
| Activated Carbon (Darco KB-B) | 300 | < 1 | Cost-effective, but may require higher loading and can cause product loss.[3] | [3] |
| Thiol-Functionalized Silica | ~2400 | ≤ 16 | Highly effective and selective, robust for various conditions.[16] | [16][18][19] |
| Thiourea-Functionalized Silica | ~2400 | ≤ 16 | Versatile for many forms of palladium, widely used in pharma.[16] | [16][21] |
| DMT-Functionalized Silica | High | < 5 | Excellent for challenging or hindered palladium complexes.[21] | [21] |
| Column Chromatography Alone | > 5000 | > 100 | Unreliable; often leaves unacceptable levels of palladium.[11] | [5][11] |
Experimental Protocols
Protocol 1: Batch Scavenging with Functionalized Silica
This protocol provides a general workflow for using a silica-based scavenger like SiliaMetS® Thiol or DMT.
Caption: Standard workflow for palladium removal using a solid-supported scavenger.
Detailed Steps:
-
Dissolution: Dissolve the crude or partially purified product containing residual palladium in an appropriate organic solvent to a moderate concentration.
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.
-
Stirring: Agitate the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[3] The optimal time can range from 1 to 18 hours and should be determined experimentally by taking small aliquots for analysis.[3][13]
-
Filtration: Once scavenging is complete, filter the mixture to remove the solid scavenger-palladium complex. For fine particles, filtration through a pad of Celite® is recommended.[15]
-
Concentration: Collect the filtrate and wash the filter cake with additional solvent. Combine the organic layers and concentrate under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the final product for palladium quantification.
Protocol 2: Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.[3]
-
Stirring: Stir the slurry at room temperature or elevated temperature (e.g., 45 °C) for 2 to 18 hours.[3]
-
Critical Filtration: It is crucial to completely remove the fine carbon particles. Filter the mixture through a 0.45 µm filter or a thick pad of Celite®. Incomplete removal of carbon "fines" can lead to continued product loss and contamination.
-
Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium.
Quantification of Residual Palladium
Verifying the efficacy of your removal protocol requires sensitive analytical techniques.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry gold standard for quantifying trace elemental impurities.[10][24] It offers extremely low detection limits (sub-ppm) and is required for final API validation.[25][26][27] However, it requires expensive instrumentation and highly trained operators.[10][25]
-
High-Energy Polarized-Beam EDXRF: This X-ray fluorescence technique offers a simpler, non-destructive alternative for quantifying palladium in solid API samples with limits of quantification well below regulatory requirements.[8]
-
Rapid Screening Methods: For process optimization, rapid fluorometric assays can provide semi-quantitative feedback on palladium levels in less than a minute per sample, allowing for high-throughput screening of different scavengers and conditions before committing to a final ICP-MS analysis.[24][28]
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Palladium catalyst recovery using scavenger resin - SpinChem.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023).
- Palladium Detection for API Purific
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- How can i remove palladium Pd catalyst easily?
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Public
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchG
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022).
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence - PubMed. (2009).
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Public
- Metal scavengers for organic purific
- Metal Scavenger Guide - Sopachem.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Metal Scavengers Selection Guide - SiliCycle.
- oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson M
- Metal Scavenger User Guide | Biotage.
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchG
- How to Remove Palladium in three easy steps - Biotage. (2023).
- Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - Scirp.org. (2019).
- Analysis of palladium by high resolution ICP-MS - ResearchG
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Semantic Scholar.
- Technical Support Center: Removing Palladium Catalyst Residues
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchG
- Your trick to remove residual palladium : r/Chempros - Reddit. (2023).
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing).
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine - Benchchem.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
- Analysis of palladium concentrations in airborne particulate matter with reductive co-precipitation, He collision gas, and ID-ICP-Q-MS - PubMed. (2009).
- How to remove palladium catalyst from reaction mixture ?
- Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. (2008).
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- 2. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
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- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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Managing reaction byproducts in trifluoromethylpyridine synthesis.
A Guide to Managing Reaction Byproducts for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of trifluoromethylpyridines. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with managing reaction byproducts. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of trifluoromethylpyridines, providing concise answers and links to more detailed troubleshooting guides.
Q1: My trifluoromethylation reaction is yielding a mixture of regioisomers. What are the likely causes and how can I improve selectivity?
A1: The formation of regioisomers, such as a mix of 2-, 3-, and 4-trifluoromethylated products, is often indicative of a reaction mechanism involving highly reactive trifluoromethyl radicals.[1][2] The lack of regioselectivity arises from the radical's ability to attack multiple positions on the pyridine ring. To enhance regioselectivity, consider the following:
-
Reagent Choice: Move away from radical-generating reagents towards those that favor nucleophilic or electrophilic pathways, which offer better regiocontrol.
-
Directing Groups: The electronic properties of existing substituents on the pyridine ring can direct the position of trifluoromethylation. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can activate others.
-
Reaction Conditions: Temperature and solvent can influence the reaction pathway. Lowering the temperature may favor a more selective, kinetically controlled product.
Q2: I am observing significant amounts of multi-chlorinated byproducts in my chlorine/fluorine exchange reaction. How can I minimize their formation?
A2: The formation of multi-chlorinated species is a common challenge in the synthesis of trifluoromethylpyridines via the chlorine/fluorine exchange of a trichloromethylpyridine.[3][4] This side reaction can be managed by:
-
Stoichiometry Control: Carefully controlling the molar ratio of the chlorinating agent to the pyridine substrate is critical.[4] An excess of the chlorinating agent will inevitably lead to over-chlorination.
-
Temperature Optimization: High temperatures can promote further chlorination of the pyridine ring. Operating at the lower end of the effective temperature range for the fluorine exchange can help minimize this.[5]
-
Catalyst Selection: The choice and concentration of the catalyst, often a metal halide like anhydrous iron(III) chloride (FeCl₃), can influence the reaction's selectivity.[5][6]
Q3: My reaction with TMSCF₃ (Ruppert-Prakash reagent) is sluggish and giving low yields. What are the key parameters to check?
A3: Low yields and slow reaction rates with TMSCF₃ often point to issues with the generation of the active trifluoromethyl anion.[7] Key areas to investigate include:
-
Reagent Quality: Ensure your TMSCF₃ is fresh and has been stored under anhydrous conditions to prevent degradation.
-
Catalyst/Initiator: The choice and amount of the nucleophilic initiator (e.g., a fluoride source) are crucial for activating the TMSCF₃.
-
Solvent: The reaction is highly dependent on the solvent. Polar aprotic solvents like DMF or THF are commonly used.
-
Substrate Reactivity: Electron-deficient substrates may require more forcing conditions or a different catalytic system.[8]
Q4: During the workup, I'm losing a significant portion of my product. What are some effective purification strategies for trifluoromethylpyridines?
A4: Product loss during purification can be a major issue. Effective purification techniques for trifluoromethylpyridines include:
-
Distillation: This is a good option for volatile compounds.[5][6]
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from byproducts.[1][3][5]
-
Recrystallization: For solid products, recrystallization can yield highly pure material.[3][5]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for separation from neutral or acidic impurities through extraction with an aqueous acid.[3]
-
Melt Crystallization: This technique can be effective for purifying some isomers, such as 2-chloro-5-(trifluoromethyl)pyridine.[9]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific byproduct-related issues.
Troubleshooting Guide 2.1: Incomplete Fluorination in Halogen Exchange Reactions
Issue: You observe the presence of significant amounts of partially fluorinated byproducts, such as dichlorofluoromethyl- or difluorochloromethyl-pyridines, in your final product mixture.[6]
Causality: This issue arises from insufficient fluorinating agent activity or suboptimal reaction conditions, preventing the complete substitution of chlorine atoms with fluorine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete fluorination.
Detailed Steps:
-
Verify Reagent Quality: Ensure your fluorinating agent (e.g., anhydrous HF) is of high purity and has not been compromised by moisture.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature within the recommended range. High temperatures can sometimes lead to decomposition, so proceed with caution.[5]
-
Pressure: Ensure the reaction is maintained at the appropriate superatmospheric pressure, as this can be crucial for driving the reaction to completion.[6]
-
Time: Extend the reaction time and monitor the progress by taking aliquots and analyzing them (e.g., by GC-MS or ¹⁹F NMR).
-
-
Catalyst Loading: The concentration of the metal halide catalyst can be critical. An insufficient amount may lead to a sluggish reaction, while too much can promote side reactions. Experiment with slightly varying the catalyst loading.[5][6]
Troubleshooting Guide 2.2: Formation of Tar and Decomposition Products
Issue: The reaction mixture turns dark, and you observe the formation of tar-like substances, leading to low yields of the desired trifluoromethylpyridine.
Causality: This is often a result of thermal decomposition of the starting materials or the product, which can be exacerbated by the strong electron-withdrawing nature of the trifluoromethyl group making the pyridine ring susceptible to nucleophilic attack.[5]
Preventative Measures and Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature | Reduce the reaction temperature. | Excessive heat is a primary cause of decomposition.[5] |
| Reaction Time | Shorten the reaction time if possible. | Prolonged exposure to high temperatures increases the likelihood of degradation. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar). | This prevents oxidative decomposition pathways. |
| Purification of Starting Materials | Ensure all starting materials are pure. | Impurities can sometimes catalyze decomposition. |
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for Acid-Base Extraction to Remove Neutral/Basic Impurities
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The trifluoromethylpyridine product will be protonated and move into the aqueous layer.
-
Drain the organic layer, which contains the neutral impurities.
-
To the aqueous layer, add a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the solution is basic.
-
Extract the aqueous layer with fresh organic solvent (2-3 times).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 3.2: Small-Scale Test Reaction for Optimizing Regioselectivity
-
Set up parallel reactions in small vials, each with a different set of conditions (e.g., varying solvent, temperature, or trifluoromethylating reagent).
-
Ensure all other parameters (substrate concentration, stoichiometry) are kept constant.
-
Run the reactions for a predetermined amount of time.
-
Quench the reactions and perform a quick workup.
-
Analyze the crude product mixture from each reaction by ¹H NMR or GC-MS to determine the ratio of regioisomers.
-
Use this data to select the optimal conditions for a larger-scale reaction.
Section 4: Mechanistic Insights
Byproduct Formation in Radical Trifluoromethylation
The lack of regioselectivity in some trifluoromethylation reactions can be understood by examining the radical mechanism.
Caption: Simplified pathway of radical trifluoromethylation of pyridine.
The trifluoromethyl radical (•CF₃) is a highly reactive and electrophilic species.[10] It can add to multiple positions of the electron-deficient pyridine ring, leading to a mixture of isomeric intermediates. Subsequent oxidation and rearomatization result in the formation of a mixture of trifluoromethylpyridine products.[2] The distribution of these isomers is often governed by statistical factors and the relative stabilities of the radical intermediates.
References
- Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-thiol Derivatives - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction - Benchchem.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC - NIH.
- preventing decomposition of trifluoromethylpyridines during synthesis - Benchchem.
- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization - ResearchGate.
- Technical Support Center: Trifluoromethylation Protocols - Benchchem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach.
- Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF | The Journal of Organic Chemistry - ACS Publications.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage.
- Trifluoromethylation - Wikipedia.
- Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF - ResearchGate.
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- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of Pyridazines
Welcome to the Technical Support Center for pyridazine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their experiments with pyridazine scaffolds. The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, present unique challenges and opportunities in directed synthesis.
This resource provides in-depth, evidence-based answers to common troubleshooting questions and frequently asked questions (FAQs). My goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific problems you might encounter during the functionalization of pyridazines. Each entry details the issue, explains the underlying chemical principles, and provides actionable solutions and protocols.
Issue 1: Poor or Mixed Regioselectivity in Palladium-Catalyzed C-H Arylation
Question: I am attempting a direct C-H arylation on a 3,6-disubstituted pyridazine derivative and obtaining a mixture of products functionalized at the C4 and C5 positions. How can I improve the selectivity for a single regioisomer?
Analysis and Scientific Rationale: The C4 and C5 positions of the pyridazine ring are electronically similar and sterically accessible, often leading to competitive C-H activation.[1] The outcome of palladium-catalyzed C-H functionalization is highly sensitive to the electronic environment of the substrate and the nature of the catalytic system. In many cases involving N-heterocycles, the high Lewis basicity of the nitrogen atoms can arrest catalytic activity or lead to undesired positional selectivity due to preferential chelate formation.[2]
For fused systems like 1,2,4-triazolo[4,3-b]pyridazines, it has been demonstrated that by carefully selecting the catalytic system, it's possible to override the functionalization that would typically occur via a chelated palladacycle, achieving regioselective arylation at the C8 position.[2] This highlights the importance of catalyst and ligand choice in directing the reaction to a specific site.
Solutions and Methodologies:
-
Ligand Modification: The steric and electronic properties of the phosphine ligand in a palladium-catalyzed reaction can profoundly influence regioselectivity.
-
Bulky Ligands: Employing bulky ligands such as X-Phos or PtBu3 can favor functionalization at the less sterically hindered position.
-
Electron-Rich Ligands: Ligands with strong electron-donating properties can enhance the catalytic activity and potentially alter the regiochemical outcome.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates and transition states.
-
A switch from a nonpolar solvent like toluene to a more polar aprotic solvent like DMF or DMSO can alter the regioselectivity by changing how the catalyst and substrate interact.[3]
-
-
Directing Groups: The introduction of a directing group is a powerful strategy to achieve high regioselectivity. While this requires additional synthetic steps, the level of control is often unparalleled. For pyridazine systems, a well-placed group can force the catalyst to activate a specific C-H bond.
Experimental Protocol: Regioselective C8-Arylation of 3,6-diphenyl-[4][5][6]triazolo[4,3-b]pyridazine[2]
| Parameter | Condition |
| Substrate | 3,6-diphenyl-[4][5][6]triazolo[4,3-b]pyridazine |
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | Ag₂CO₃ (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 120 °C |
| Time | 24 h |
| Typical Yield | 81% (for C8 arylation) |
A generalized workflow for optimizing regioselectivity in C-H arylation.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Low Yields in Minisci-Type Radical Functionalization
Question: My Minisci reaction on a substituted pyridazine is giving very low yields of the desired C4/C5 alkylated product. What factors could be contributing to this, and how can I improve the efficiency?
Analysis and Scientific Rationale: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle.[7] The efficiency of this reaction is dependent on several factors, including the generation of the radical species, the acidity of the medium to ensure protonation of the pyridazine, and the stability of the resulting radical adduct intermediate. For pyridazines, the innate reactivity is often at the C4/C5 positions.[1] Low yields can stem from inefficient radical generation, competing side reactions, or instability of the product under the reaction conditions.
Solutions and Methodologies:
-
Radical Source and Generation:
-
Ensure the chosen radical precursor (e.g., carboxylic acid, alkylsulfinate salt) is appropriate for the desired alkyl group.
-
The combination of an oxidant (e.g., ammonium persulfate) and a catalyst (e.g., silver nitrate) is crucial for efficient radical generation.[7] The concentrations of these reagents should be optimized.
-
-
Acidic Conditions: The pyridazine must be protonated to increase its electrophilicity towards the nucleophilic radical. The concentration of the acid (e.g., sulfuric acid) should be sufficient to ensure complete protonation without promoting unwanted side reactions.
-
Temperature Control: Radical reactions can be sensitive to temperature. While some heat is often required for initiation, excessive temperatures can lead to decomposition of the starting materials, reagents, or products. An optimal temperature range should be determined empirically.
Experimental Protocol: General Procedure for Minisci Reaction on Pyridines (Adaptable for Pyridazines)[8]
-
To a reaction vessel, add the pyridinium salt (1 equiv), the carboxylic acid (2 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 2 equiv), and silver nitrate (AgNO₃, 20 mol%).
-
Add a biphasic solvent system of dichloroethane and water (1:1 ratio).
-
Stir the mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction progress by LCMS or NMR.
-
Upon completion, dilute with dichloromethane and proceed with standard aqueous workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the N-oxide strategy, and how can it be used to control regioselectivity in pyridazine functionalization?
Answer: The N-oxide strategy is a powerful method used to alter the electronic properties of N-heterocycles, thereby influencing their reactivity and regioselectivity. By converting one of the pyridazine nitrogens to an N-oxide, you can achieve several advantageous effects:
-
Activation of the Ring: The N-oxide group is strongly electron-withdrawing, which can activate the ring towards certain types of reactions.
-
Altered Regioselectivity: The N-oxide can direct functionalization to specific positions. For example, in palladium-catalyzed direct arylation of pyridine N-oxides, there is complete selectivity for the 2-position.[9] This principle can be extended to pyridazine N-oxides.
-
Umpolung (Reversal of Polarity): The N-oxide can be used in an "umpolung" strategy. For instance, pyridine-N-oxides can react with triphenylphosphine to form (pyridine-2-yl)phosphonium salts. These salts can then act as 2-pyridyl nucleophile equivalents, allowing for selective functionalization at the C2 position with electrophiles.[10]
-
Photochemical Applications: Pyridazine N-oxides can serve as precursors for reactive intermediates under photochemical conditions. For example, they can be converted to 2-aminofurans through a combination of UV light and transition metal catalysis.[11] This opens up pathways to complex heterocyclic scaffolds.[11][12]
Diagram illustrating the N-oxide strategy for C2-functionalization.
Caption: The N-oxide strategy workflow.
Q2: How do steric and electronic effects of substituents on the pyridazine ring influence regioselectivity?
Answer: Substituents on the pyridazine ring play a critical role in directing incoming reagents to a specific position through a combination of steric and electronic effects.
-
Steric Effects: Large, bulky substituents will sterically hinder the adjacent positions, making them less accessible to reagents. For example, in the Signal Amplification By Reversible Exchange (SABRE) hyperpolarization of pyridazines, the addition of a methyl group at the 3-position influences the binding to the iridium catalyst, likely through the less hindered N1 atom.[13] Similarly, increasing steric bulk at the 3- and 6-positions can impact the formation of the active SABRE complex.[14]
-
Electronic Effects:
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the ring, particularly at the ortho and para positions relative to the substituent. This can activate these positions towards electrophilic attack.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the ring, making it more susceptible to nucleophilic attack. These groups direct incoming nucleophiles to positions that can best stabilize the negative charge in the intermediate.
-
The interplay of these effects can be subtle. For instance, studies on substituted pyridazines have shown that the SABRE method is tolerant to a wide range of both electron-donating and electron-withdrawing groups.[13][14]
Q3: Are there effective transition-metal-free methods for the regioselective functionalization of pyridazines?
Answer: Yes, several transition-metal-free methods have been developed for the functionalization of pyridazines and other N-heterocycles, offering advantages in terms of cost, toxicity, and ease of product purification.
-
Cycloaddition Reactions: Inverse electron-demand aza-Diels-Alder reactions are a powerful tool for constructing the pyridazine ring with high regioselectivity. For instance, the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions yields highly substituted pyridazines.[15] Similarly, [4+2] cycloaddition-elimination reactions of α-halogeno hydrazones with enaminones provide a catalyst-free route to pyridazine derivatives.[4]
-
Radical Reactions: As discussed in the troubleshooting section, the Minisci reaction is a classic transition-metal-free method for C-H alkylation.[7] More recent developments in photocatalysis have enabled the functionalization of pyridines and other heterocycles via pyridinyl radicals, offering distinct regioselectivity compared to classical Minisci chemistry.[16][17]
-
Domino Reactions: Uncatalyzed one-pot, multi-component reactions can provide access to highly substituted pyridazines through a domino sequence of reactions, such as SN/condensation/aza-ene addition cyclization.[18]
Diagram of a [4+2] Cycloaddition for Pyridazine Synthesis.
Caption: Generalized inverse electron-demand Diels-Alder reaction.[6]
References
- Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers (RSC Publishing).
- [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central.
- Uncatalyzed One-Pot Synthesis of Highly Substituted Pyridazines and Pyrazoline-Spirooxindoles via Domino SN/Condensation/Aza-ene Addition Cyclization Reaction Sequence. ACS Publications.
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
- Regioselective Copper(I)-Catalyzed Direct C(3)-H (Hetero)arylation of 6-(Hetero)arylated 1,2,4-Triazolo[4,3-b]pyridazines: Ligand-Free Approach. The Journal of Organic Chemistry - ACS Publications.
- Synthetic pathways to substituted/heterocyclic pyridazines. ResearchGate.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Sphinix Knowledge House.
- Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate.
- Recent Advances in Pyridazine Chemistry. ResearchGate.
- Challenges in the functionalization of pyridines. ResearchGate.
- From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Organic Letters - ACS Publications.
- Molecular Docking, Regio, Chemo and Stereoselectivity Study of the [3 + 2] Cycloaddition Reaction Between Pyridazi-3-one and Nitrilimine. Semantic Scholar.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Institutes of Health.
- Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. PubMed.
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate.
- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society - ACS Publications.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate.
- Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. ProQuest.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. SYNLETT.
- Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI.
- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. R Discovery.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH.
- Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PMC - PubMed Central.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Minisci reaction. Wikipedia.
- Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. University of Rochester.
- Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.
- Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PMC - NIH.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
- Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega - ACS Publications.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.
- Functionalization of pyridine N‐oxides using PyBroP. ResearchGate.
- Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC.
- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
- ADVANCES IN THE SYNTHESIS OF SUBSTITUTED PYRIDAZINES. INTRODUCTION OF CARBON FUNCTIONAL GROUPS INTO THE PARENT HETEROCYCLE. Pure and Applied Chemistry.
- Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. ResearchGate.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
Sources
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- 4. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 7. Minisci reaction - Wikipedia [en.wikipedia.org]
- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
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- 11. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 13. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
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Preventing decomposition of 3-Chloro-5-(trifluoromethyl)pyridazine during storage
Technical Support Center: 3-Chloro-5-(trifluoromethyl)pyridazine
Welcome to the technical resource hub for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a halogenated, electron-deficient heterocyclic compound, its stability is paramount for reproducible experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its storage and handling.
Troubleshooting Guide: Investigating Potential Decomposition
This section addresses specific issues that may arise during the use of this compound, suggesting a logical progression from observation to resolution.
Q1: I opened a new bottle of the compound, and it has a noticeable yellow or brownish tint. The product sheet says it should be a white or off-white solid. Is it decomposed?
A1: A significant color change is a primary visual indicator of potential degradation. While a very faint off-white or pale yellow color can sometimes be present in high-purity batches, a distinct yellow or brown hue suggests the formation of chromophoric impurities.
-
Causality: The pyridazine ring system is susceptible to reactions that can lead to conjugated, colored byproducts. This is often initiated by exposure to atmospheric moisture, light (UV), or trace acidic/basic impurities on laboratory equipment. The primary decomposition pathway is likely hydrolysis of the C-Cl bond to form 3-Hydroxy-5-(trifluoromethyl)pyridazine.
-
Recommended Action:
-
Do Not Use: Refrain from using the material in any reaction until its purity has been verified. Using a degraded reagent can lead to failed reactions, unexpected side products, and inaccurate results.
-
Analytical Verification: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H and ¹⁹F NMR spectrum. Compare this spectrum to the reference spectrum provided by the manufacturer or to one you recorded when the batch was first received. The appearance of new signals, particularly a broad peak in the ¹H NMR indicative of a hydroxyl group, confirms decomposition.
-
Chromatographic Check: Run an LC-MS or GC-MS analysis.[1] The presence of a new peak with a molecular ion corresponding to the hydrolyzed product (M+H⁺ ≈ 165.03) is strong evidence of degradation. Pure this compound has a monoisotopic mass of approximately 181.99 Da.[2]
-
Q2: My reaction yield is significantly lower than expected, or I am observing an unexpected major byproduct. Could the starting material be the issue?
A2: Absolutely. The integrity of your starting materials is the foundation of any successful synthesis. If the this compound has partially decomposed, its effective molarity is reduced, and the degradation products can potentially interfere with your reaction.
-
Causality & Mechanism: The most common degradation product, 3-Hydroxy-5-(trifluoromethyl)pyridazine, possesses a nucleophilic hydroxyl group. In your reaction, this impurity could compete with your intended nucleophile, act as a base, or coordinate to a metal catalyst, thereby inhibiting the desired transformation. The pyridazine ring is electron-deficient, making the chlorine-bearing carbon susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5] Water from the atmosphere is a common nucleophile that can cause this degradation over time.[6]
-
Troubleshooting Workflow: The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for reaction failure.
Q3: The solid material in the bottle appears clumpy and is difficult to handle, unlike the free-flowing powder I initially received. What does this mean?
A3: A change in the physical state, such as clumping or becoming waxy/oily, is a strong indicator of moisture absorption.[7]
-
Causality: The compound is hygroscopic. When exposed to ambient air, it can absorb water, leading to the physical change you've observed. This absorbed water not only makes accurate weighing difficult but also acts as a reactant for hydrolysis, accelerating the chemical decomposition of the material.
-
Recommended Action:
-
Dry the Material (Use with Caution): If the material is urgently needed and you suspect only minor moisture absorption without significant chemical degradation, you can dry a small amount in a vacuum oven at a low temperature (e.g., 30-40°C) or in a desiccator over a strong drying agent (e.g., P₂O₅). However, this is not a substitute for proper storage and does not reverse chemical decomposition.
-
Verify Purity Post-Drying: After drying, you must re-analyze the material's purity using the analytical methods described in A1.
-
Discard if Necessary: If significant degradation is confirmed, the material should be disposed of according to your institution's hazardous waste protocols.[8]
-
Frequently Asked Questions (FAQs): Best Practices for Storage & Handling
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure maximum shelf-life and prevent decomposition, the compound must be protected from its primary degradation triggers: moisture, heat, and light.
-
Core Principle: The stability of this compound is compromised by nucleophilic attack, primarily from water. The electron-withdrawing nature of both the pyridazine ring and the trifluoromethyl group makes the C-Cl bond susceptible to substitution.[3][9][10]
-
Best Practices: A multi-layered approach to storage is recommended, as summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the rate of potential decomposition reactions.[6][11][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[6][12] |
| Light | Amber Glass Vial / Store in Dark | Protects the compound from potential photolytic degradation pathways. |
| Container | Tightly Sealed Original Container | Prevents ingress of moisture and other atmospheric contaminants.[13][14] Use containers made of glass or polyethylene/polypropylene.[6] |
| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable external environment and avoids accidental exposure to incompatible materials.[8][13][14] |
Q2: How should I handle the compound during routine laboratory use to minimize degradation?
A2: Proper handling during weighing and dispensing is as crucial as long-term storage.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, handle the solid in a glove box or glove bag under an inert atmosphere. If this is not feasible, minimize the time the container is open to the air.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid tools made of reactive metals.
-
Resealing: After dispensing, flush the bottle's headspace with argon or nitrogen before tightly resealing the cap. Reinforce the seal with paraffin film for long-term storage.
Q3: What chemical incompatibilities should I be aware of?
A3: Avoid contact with the following classes of reagents:
-
Strong Bases: Reagents like hydroxides, alkoxides, and amines are potent nucleophiles and will readily displace the chloride via an SNAr reaction.[15]
-
Strong Oxidizing Agents: Can potentially react with the heterocyclic ring.[16]
-
Water/Moisture: As detailed extensively, moisture leads to hydrolysis.[6] Avoid contact with protic solvents unless they are part of a planned reaction.
Q4: How stable is the trifluoromethyl (-CF₃) group on this molecule?
A4: The C-F bonds in a trifluoromethyl group are exceptionally strong, making the group itself highly stable and generally inert to metabolic or chemical degradation under typical synthetic conditions.[17] It is a robust functional group that enhances the electronic properties of the molecule without introducing a point of instability.[9][18] The primary point of reactivity on this molecule is the carbon-chlorine bond, not the trifluoromethyl group.
References
- Apollo Scientific. (2023, August 2).
- Jan, M. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.
- Apollo Scientific. (2023, June 9). 3-Chloro-5-(trifluoromethyl)
- Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)
- BenchChem. (2025).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Royal Society of Chemistry.
- BLDpharm. (n.d.). 1346691-33-5|3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine. BLDpharm.
- Echemi. (2019, July 15). 3-Chloro-5-(trifluoromethyl)
- Dow. (n.d.).
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Fisher Scientific. (2015, September 30). 2,3-Dichloro-5-(trifluoromethyl)
- Coad, P., et al. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines.
- Wikipedia. (n.d.). Trifluoromethyl group.
- PubMed. (n.d.).
- Steck, E. A. (1959). Notes. 5-Amino-3-chloropyridazine.
- PubChemLite. (n.d.). This compound (C5H2ClF3N2).
- ChemicalBook. (n.d.). 3-chloro-5-(2,2,2-trifluoroethoxy)pyridazine.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- PubMed. (1990).
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
- Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group?
- MDPI. (2023, March 30). Development of Analytical Methods to Analyze Pesticide Residues.
- OUCI. (2017). Determination of Pyridine as a Decomposition Product in Ceftazidime and Mouthwash Solution.
- PubMed. (n.d.). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin.
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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Technical Support Center: Optimizing Solvent Systems for Reactions Involving 3-Chloro-5-(trifluoromethyl)pyridazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Chloro-5-(trifluoromethyl)pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the success of your synthetic campaigns. We will move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in the lab.
Section 1: Foundational Knowledge - Physicochemical Properties & Solubility
A thorough understanding of the physical properties of this compound is the first step toward rational solvent selection. The molecule's high polarity, driven by the pyridazine core and the powerful electron-withdrawing trifluoromethyl group, dictates its solubility and reactivity.
Physicochemical Data
While extensive quantitative solubility data in a wide range of organic solvents is not broadly published, the key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClF₃N₂ | PubChem[1] |
| Molecular Weight | 182.54 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Polarity | High | Inferred from structure |
Frequently Asked Questions (FAQs) - Solubility
Q1: What is the expected solubility profile of this compound?
A: Given its polar, electron-deficient heterocyclic structure, this compound is expected to exhibit good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN). It will likely have moderate solubility in ethereal solvents like 1,4-dioxane and Tetrahydrofuran (THF) and lower solubility in less polar aromatic hydrocarbons like toluene. Its solubility in non-polar aliphatic solvents such as hexanes is expected to be very low. For reactions requiring aqueous conditions, such as certain Suzuki couplings, co-solvent systems are typically necessary.
Q2: I don't have quantitative solubility data. How can I quickly determine the best solvent for my reaction setup?
A: A rapid, qualitative-to-semi-quantitative solubility test is a crucial first step in any process development. This will not only inform your choice of reaction solvent but also aid in developing purification and workup procedures.
Protocol 1: Rapid Solubility Assessment
-
Preparation: Dispense 10 mg of this compound into several labeled autosampler vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., Toluene, THF, 1,4-Dioxane, Acetonitrile, DMSO) in 100 µL increments.
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds. Observe for complete dissolution.
-
Heating: If the solid is not soluble at room temperature, gently warm the vial to your intended reaction temperature (e.g., 60 °C, 80 °C) and observe solubility. Be sure to cool to room temperature to check for precipitation.
-
Quantification: Record the volume of solvent required to fully dissolve the solid. This provides a semi-quantitative measure (e.g., mg/mL) and helps identify suitable candidates for your reaction.
Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section addresses the most common challenges encountered when using this compound in palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the C-Cl bond of this substrate is challenging to activate due to the electron-deficient nature of the pyridazine ring.
Q1: My Suzuki coupling reaction has stalled with significant starting material remaining. What is the primary cause and how do I fix it?
A: The most common bottleneck for this substrate is the rate-limiting oxidative addition of the palladium(0) catalyst to the C-Cl bond. An improperly selected catalyst system or suboptimal reaction conditions will lead to low conversion.
Troubleshooting Steps:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail with challenging heteroaryl chlorides[2]. You must use a more active system. Bulky, electron-rich phosphine ligands are essential to promote oxidative addition[2][3].
-
Base Selection: The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while an overly strong base can promote boronic acid decomposition.
-
Recommendation: Strong inorganic bases are typically required. Cs₂CO₃ and K₃PO₄ are excellent starting points. Screen them to find the optimal choice for your specific coupling partners[3].
-
-
Solvent System: The solvent must solubilize all components and not interfere with the catalyst. Anhydrous conditions are often beneficial[4].
Q2: I'm seeing a lot of protodeboronation (hydrolysis of my boronic acid) and starting material dehalogenation. How can these side reactions be minimized?
A: These side reactions are common and indicate issues with reaction kinetics or atmospheric control.
-
Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before it can transmetalate to the palladium center.
-
Dehalogenation: The replacement of the chlorine with a hydrogen atom points to an issue with the catalytic cycle, often exacerbated by impurities or a non-inert atmosphere.
-
Mitigation: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly via sparging or freeze-pump-thaw cycles. Optimizing the ligand can also suppress this pathway[3].
-
Workflow for Suzuki Coupling Optimization
Caption: Decision workflow for troubleshooting low-yield Suzuki coupling reactions.
B. Buchwald-Hartwig Amination
This reaction is fundamental for synthesizing aryl amines. The electron-deficient nature of the pyridazine ring makes it a good substrate, but careful optimization is still required.
Q1: My Buchwald-Hartwig amination is slow and gives low yields. What are the key parameters to investigate?
A: Similar to Suzuki coupling, the catalyst system is paramount. However, the choice of base is often even more critical in C-N coupling.
Troubleshooting Steps:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Ligand Choice: The ligand must stabilize the palladium center and promote reductive elimination, which is often the rate-determining step in C-N coupling[9].
-
Solvent Effects: Non-polar aprotic solvents are generally preferred.
Q2: Can I perform Buchwald-Hartwig amination under more environmentally friendly conditions?
A: Yes, significant progress has been made in developing "greener" protocols.
-
Aqueous Conditions: Several catalytic systems, often using specialized ligands like MorDalPhos or amphiphiles like TPGS-750-M, have been developed to run Buchwald-Hartwig aminations in water or aqueous micelles[10][11][12]. This can simplify workup and reduce organic waste.
-
Solvent-Free: For certain substrate combinations, particularly with secondary amines, solvent-free conditions using a Pd(OAc)₂/RuPhos system have been reported to be highly efficient[11][13].
C. Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the trifluoromethyl group and the inherent electron deficiency of the pyridazine ring make C-3 an active site for SNAr.
Q1: What is the best solvent for an SNAr reaction with an amine or alcohol nucleophile?
A: The choice of solvent is critical and depends on its ability to stabilize the charged intermediate (Meisenheimer complex) without deactivating the nucleophile.
-
Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, and NMP are ideal for SNAr. They are polar enough to dissolve the reactants and stabilize the charged intermediate, but they do not strongly solvate the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction[14].
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol, isopropanol, or water can be used, but they can slow down the reaction. These solvents stabilize the intermediate through hydrogen bonding, but they also solvate the nucleophile via hydrogen bonds, reducing its nucleophilicity[15][16]. This often necessitates higher reaction temperatures.
Solvent Property Comparison for SNAr
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Feature |
| DMSO | Polar Aprotic | 189 | 47 | Excellent for stabilizing intermediates; high boiling point. |
| DMF | Polar Aprotic | 153 | 37 | Good general-purpose SNAr solvent. |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Lower boiling point, useful for easier removal. |
| Isopropanol | Polar Protic | 82 | 18 | Can act as a reactant; solvates nucleophiles. |
| Toluene | Non-polar | 111 | 2.4 | Generally poor for SNAr unless phase-transfer catalysis is used. |
Section 3: Generalized Experimental Protocols
These protocols are robust starting points. Optimization of temperature, concentration, and stoichiometry is recommended for each specific substrate combination.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water[5].
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried vial.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2.0 mol%) and the phosphine ligand (e.g., t-BuXPhos, 4.0 mol%).
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene.
-
Reaction: Seal the vial, remove from the glovebox, and heat to 110 °C for 16-24 hours.
-
Workup & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography.
Section 4: Safety & Handling FAQs
Q1: What are the main hazards associated with this compound and related compounds?
A: Based on data for structurally similar compounds like 3-Chloro-5-(trifluoromethyl)pyridine, this compound should be handled as a hazardous substance. It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[17][18]. Compounds with trifluoromethyl groups can also release hazardous fumes upon decomposition.
Q2: What personal protective equipment (PPE) is required?
A: Always handle this chemical in a well-ventilated fume hood.
-
Eye Protection: Wear safety goggles or a face shield[18].
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile)[18].
-
Respiratory Protection: For handling large quantities or if ventilation is inadequate, use an appropriate respirator[19].
References
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 - Sigma-Aldrich
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile - Apollo Scientific
- 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem
- 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem
- 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)
- SAFETY D
- Specific Solvent Issues with Buchwald-Hartwig Amin
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- 3-Chloro-5-(trifluoromethyl)
- Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines - OUCI
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem
- SAFETY D
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine - Benchchem
- Buchwald–Hartwig amin
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH
- Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine - Benchchem
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts
- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles
- Specific and non-specific solvent effects on aromatic nucleophilic substitution.
- Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH
- This compound - Bridge Organics
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
- Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine - PrepChem.com
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P
- Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents - Benchchem
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 - Biosynth
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry - ACS Public
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
- This compound (C5H2ClF3N2) - PubChemLite
- Solvent effects on aromatic nucleophilic substitution reactions. Part 7. Determination of the empirical polarity parame… - OUCI
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908
- Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF - ResearchG
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Introduction: The Challenge and Opportunity of 3-Chloro-5-(trifluoromethyl)pyridazine
An exceptional resource for researchers, this Technical Support Center provides in-depth guidance on selecting the optimal catalyst system for cross-coupling reactions with the versatile, yet challenging, building block: 3-Chloro-5-(trifluoromethyl)pyridazine. Authored from the perspective of a Senior Application Scientist, this guide synthesizes mechanistic principles with practical, field-proven solutions to help you navigate your synthetic challenges.
This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of two distinct reactive sites: the C-Cl bond for cross-coupling and the electron-deficient pyridazine ring, which modulates the physicochemical properties of the target molecule.
However, the very features that make this substrate attractive also present unique challenges for catalyst selection. The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms, which can facilitate the initial oxidative addition step—often the rate-limiting step in a catalytic cycle.[1] Conversely, these same nitrogen atoms can act as ligands, coordinating to the palladium catalyst and leading to inhibition or deactivation.[1] Furthermore, the C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds, necessitating highly active and specialized catalyst systems to achieve efficient transformation.[2]
This guide provides a structured approach to catalyst selection, troubleshooting, and reaction optimization to help you unlock the full synthetic potential of this important substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Pd(PPh₃)₄ catalyst not working for coupling with this compound?
A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often insufficient for activating the relatively inert C-Cl bond of an electron-deficient chloropyridazine. Several factors are at play:
-
Ligand Properties: Triphenylphosphine (PPh₃) is a good general-purpose ligand but lacks the specific properties needed for this challenging substrate. Modern cross-coupling catalysis for C-Cl bond activation relies on ligands that are both bulky and electron-rich .[2]
-
Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species (L-Pd(0)), which is crucial for the oxidative addition to the C-Cl bond.
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the insertion of the metal into the C-Cl bond.[3]
-
-
Catalyst Stability: In the presence of the pyridazine nitrogen atoms, the palladium center can be sequestered, leading to catalyst deactivation.[1] More robust catalyst systems, often employing specialized "Buchwald" or "Buchwald-type" ligands, are designed to resist such deactivation pathways.
Q2: What class of ligands should I consider as a starting point for my coupling reaction?
A2: For most coupling reactions involving this compound (Suzuki, Buchwald-Hartwig, Sonogashira), your primary candidates should be from the family of bulky, electron-rich dialkylbiaryl phosphine ligands (often referred to as Buchwald ligands). Key examples include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
These ligands have consistently demonstrated high efficacy in activating C-Cl bonds on heterocyclic systems.[4] The choice among them often requires empirical screening, as subtle steric and electronic differences can significantly impact reaction outcomes.
Q3: How does the choice of palladium precatalyst affect my reaction?
A3: The palladium precatalyst is the source of the active Pd(0) species required for the catalytic cycle.[5] While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when paired with a suitable ligand, modern precatalysts offer significant advantages in terms of reliability and efficiency.
Precatalysts like SPhos Pd G3 or XPhos Pd G3 are highly recommended. These are well-defined, air-stable Pd(II) complexes that are designed for rapid and clean reduction to the active Pd(0) catalyst in situ.[6] This controlled activation minimizes the formation of palladium black and other inactive species, leading to more reproducible results and often allowing for lower catalyst loadings.[7]
Q4: What is the role of the base, and which one should I choose?
A4: The base plays a critical role in multiple steps of the catalytic cycle, particularly in the transmetalation step of a Suzuki coupling or the deprotonation of the amine in a Buchwald-Hartwig amination.[8][9] The choice of base is highly dependent on the specific coupling reaction and the functional group tolerance of your substrates.
-
For Suzuki-Miyaura Coupling: A common choice is an aqueous solution of an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly affect the reaction rate.
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[10] However, for substrates with base-sensitive functional groups (e.g., esters), weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures or longer reaction times.[10][11]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Inefficient Catalyst Activation. The active Pd(0) species is not being generated effectively. This is common when using Pd(II) sources like Pd(OAc)₂ with ligands that are slow to promote reduction.
-
Solution: Switch to a modern, well-defined precatalyst such as an SPhos or XPhos G3 palladacycle.[6] These are designed for reliable in situ reduction.
-
-
Possible Cause 2: Inappropriate Ligand. The chosen ligand is not sufficiently electron-rich or bulky to promote oxidative addition to the C-Cl bond.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. Start with SPhos, XPhos, and RuPhos. The optimal ligand is often substrate-dependent.
-
-
Possible Cause 3: Presence of Oxygen or Moisture. Palladium-catalyzed reactions are often sensitive to air and moisture, which can lead to catalyst decomposition and side reactions like boronic acid homo-coupling.[5]
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction vessel is thoroughly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) before heating.[1]
-
-
Possible Cause 4: Catalyst Inhibition. The pyridazine nitrogen atoms may be coordinating to the palladium center, effectively poisoning the catalyst.[1]
-
Solution: Using a bulkier ligand can create a steric shield around the metal center, disfavoring coordination by the pyridazine nitrogen. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.
-
Issue 2: Formation of Homo-coupled Byproducts
-
Possible Cause 1: Boronic Acid Homo-coupling (Suzuki Reaction). This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen or an inappropriate base.[1]
-
Solution: Rigorously deoxygenate the reaction mixture. Ensure the base is fully dissolved; if using a biphasic system (e.g., toluene/water), ensure vigorous stirring to maximize interfacial contact. Sometimes, slowing down the reaction by lowering the temperature can favor the desired cross-coupling pathway over homo-coupling.
-
-
Possible Cause 2: Alkyne Dimerization (Sonogashira Reaction). The formation of a diyne byproduct (Glaser coupling) is a common issue, particularly in copper-co-catalyzed Sonogashira reactions.
-
Solution: Switch to a copper-free Sonogashira protocol.[12] This often requires a more active palladium/ligand system but eliminates the primary pathway for alkyne dimerization. Ensure the amine base is high-purity and free of oxidizing contaminants.
-
Issue 3: Reaction Stalls After Partial Conversion
-
Possible Cause 1: Catalyst Decomposition. The active catalyst may not be stable under the reaction conditions for the required duration, especially at high temperatures.
-
Solution: Consider a more robust ligand that forms a more stable complex with palladium. Bidentate ligands like Xantphos can sometimes offer greater stability.[13] Alternatively, switching to a lower reaction temperature with a more active catalyst system (e.g., a G3 precatalyst) may preserve the catalyst's lifetime.
-
-
Possible Cause 2: Product Inhibition. The coupled product, which also contains a pyridazine ring, might be a stronger ligand for the palladium catalyst than the starting material, leading to sequestration of the catalyst as the reaction progresses.
-
Solution: This is a challenging issue. Increasing the catalyst loading may be the most straightforward approach. Alternatively, screening different ligand classes (e.g., N-heterocyclic carbenes, NHCs) might identify a catalyst system that is less susceptible to product inhibition.
-
Data Summary: Recommended Catalyst Systems
The following table provides validated starting points for various coupling reactions with this compound. Optimization will likely be required for specific substrates.
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5-3) or SPhos Pd G3 (2-4) | SPhos or XPhos (3-6) | K₃PO₄ or Cs₂CO₃ (2-3) | 1,4-Dioxane / H₂O (5:1) | 90-110 | Requires rigorous degassing. The choice of base can be critical for challenging boronic acids.[14] |
| Buchwald-Hartwig | Pd(OAc)₂ (2) or RuPhos Pd G3 (2) | RuPhos or BrettPhos (4) | NaOtBu or LHMDS (1.5-2) | Toluene or 1,4-Dioxane | 80-110 | Use weaker bases (K₃PO₄, Cs₂CO₃) for base-sensitive substrates, but expect longer reaction times.[10][15] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | SPhos (4-10) | Cs₂CO₃ or i-Pr₂NEt (3) | 1,4-Dioxane or DMF | 60-100 | Copper-free conditions are recommended to avoid alkyne homo-coupling.[12] CuI (1-2 mol%) can be added if reactivity is low. |
| Heck | Pd(OAc)₂ (2-5) | P(o-tol)₃ or P(t-Bu)₃ (4-10) | K₂CO₃ or Et₃N (2-3) | DMF or Acetonitrile | 100-120 | The Heck reaction can be challenging with this substrate; higher temperatures and catalyst loadings may be necessary.[16] |
Visualizations: Workflow and Troubleshooting
The following diagrams provide a logical framework for experiment design and problem-solving.
Diagram 1: Catalyst System Selection Workflow
This decision tree guides the initial selection of a catalyst system based on the desired transformation.
Caption: A decision tree for initial catalyst system selection.
Diagram 2: Troubleshooting a Low-Yielding Reaction
This flowchart provides a step-by-step process for diagnosing and solving common reaction failures.
Caption: A logical workflow for troubleshooting failed reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate the atmosphere by connecting it to a Schlenk line. Backfill the flask with argon. Repeat this vacuum/argon cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of argon, briefly remove the septum and add the SPhos Pd G3 precatalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of approximately 5:1 (dioxane:water) and a substrate concentration of 0.1-0.2 M. The mixture should be a suspension.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
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- ACS Publications, Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
- Universitat Autònoma de Barcelona, Ligand electronic influence in Pd-c
- National Institutes of Health (NIH)
- BenchChem, Preventing homo-coupling side reactions in pyridazine synthesis,
- MDPI, Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction,
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- BenchChem, Troubleshooting common issues in palladium-c
- PubMed, Role of the base in Buchwald-Hartwig amin
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- YouTube, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up,
- ResearchGate, Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles,
- Organic Chemistry Portal, Suzuki Coupling,
- Wikipedia, Sonogashira coupling,
- Wikipedia, Buchwald–Hartwig amin
- SlidePlayer, Heterocyclic Chemistry π-excessive π-deficient,
- Organic Chemistry Portal, Heck Reaction,
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- Reddit, Diagnosing issues with a failed Suzuki coupling?,
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- ResearchGate, Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium,
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- ACS Publications, Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes,
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Validation & Comparative
Biological activity of 3-Chloro-5-(trifluoromethyl)pyridazine vs. other pyridazines
An In-Depth Comparative Guide to the Biological Activity of Pyridazine Derivatives, Focusing on 3-Chloro-5-(trifluoromethyl)pyridazine
Introduction: The Pyridazine Scaffold as a Nexus of Bioactivity
In the landscape of medicinal and agricultural chemistry, the pyridazine ring system stands out as a "privileged scaffold." This six-membered diazine, characterized by two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of biologically active molecules. The inherent electronic properties and structural versatility of the pyridazine core have led to the development of compounds with a vast spectrum of pharmacological and agrochemical applications, including anticancer, anti-inflammatory, antimicrobial, herbicidal, and insecticidal activities.[1][2][3]
This guide provides a comparative analysis of the biological activity of pyridazine derivatives. Our central focus is to build a predictive profile for the lesser-studied molecule, This compound , by dissecting its structure-activity relationships (SAR) in the context of well-documented analogs. For researchers and drug development professionals, this analysis serves as a roadmap for hypothesizing its potential applications and designing robust experimental validation workflows.
The Pyridazine Core: A Foundation of Versatility
The pyridazine nucleus is not merely a passive molecular framework; its two adjacent nitrogen atoms create a unique electronic distribution that is crucial for interacting with biological targets. This scaffold is a common feature in numerous approved drugs and agrochemicals, demonstrating its broad utility.[4] The biological activities reported for pyridazine derivatives are extensive, ranging from therapeutic agents targeting complex diseases to potent agrochemicals protecting crops.[5][6][7]
-
In Medicine: Pyridazinone derivatives, a closely related class, have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[6] They are known to interact with a wide array of biological targets, including various enzymes and receptors.[8]
-
In Agriculture: The pyridazine moiety is a structural feature in many compounds developed for crop protection.[3] Different substitutions on the pyridazine ring have yielded potent herbicides, fungicides, and insecticides, highlighting the scaffold's adaptability to diverse biological systems.[9][10][11]
Deconstructing the Substituents: A Structure-Activity Relationship (SAR) Analysis
The biological activity of a pyridazine derivative is profoundly influenced by the nature and position of its substituents. For this compound, the chloro and trifluoromethyl groups are key determinants of its potential efficacy and spectrum of activity.
Caption: SAR logic for this compound.
The 3-Chloro Substituent: An Anchor for Activity
The presence of a halogen, particularly chlorine, at the 3-position of the pyridazine ring is a common feature in bioactive derivatives. Studies on 3-halo-phenoxypyridazines have demonstrated their pre-emergent herbicidal effects.[12][13] The chloro group contributes to the molecule's overall profile in several ways:
-
Lipophilicity: It increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical step for reaching its intracellular target.
-
Electronic Effects: As an electron-withdrawing group, it modulates the electronic density of the pyridazine ring, which can be crucial for target binding.
-
Metabolic Stability: It can occupy a site that might otherwise be susceptible to metabolic degradation, thus prolonging the compound's half-life.
The 5-Trifluoromethyl (CF₃) Group: A Potentiator of Efficacy
The trifluoromethyl group is a powerful substituent in modern medicinal and agrochemical design. Its unique properties often lead to a significant enhancement of biological activity.
-
Metabolic Blockade: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation. This can dramatically increase the stability and bioavailability of the molecule.
-
Enhanced Lipophilicity: The CF₃ group is one of the most lipophilic substituents, which can further improve membrane transport and target engagement.
-
Potent Electron-Withdrawing Nature: It strongly influences the electronic character of the aromatic ring, which can lead to tighter binding with target proteins.[14]
-
Bioisosterism: It can act as a bioisostere for other groups, but its unique electronic and steric properties often result in novel activities or improved potency.
Given these properties, the combination of a 3-chloro and a 5-trifluoromethyl group on a pyridazine scaffold strongly suggests a high potential for potent biological activity, particularly in the agrochemical domain where such substitutions are common in commercial products.[15]
Comparative Analysis: Biological Activities of Key Pyridazine Derivatives
To contextualize the potential of this compound, it is essential to compare it with the established activities of other pyridazine analogs.
| Derivative Class | Key Substituents | Primary Biological Activity | Reference(s) |
| [6-(3-pyridyl)pyridazin-3-yl]amides | 6-pyridyl, 3-amide | Insecticidal (Aphicidal) | [9] |
| Imidazo[1,2-b]pyridazines | Fused imidazole ring | Antifungal | [11][16] |
| 3-Halo-6-phenoxypyridazines | 3-Chloro/Bromo, 6-phenoxy | Herbicidal (Pre-emergent) | [12][13] |
| Pyridazinone-thiadiazoles | Pyridazinone, Thiazole | Fungicidal | [17] |
| Phthalazinone/pyridazinone hybrids | Fused ring systems | Anti-inflammatory (PDE3/PDE4 inhibition) | [18] |
| Iminopyridazine derivatives | 3-hydroxyisoxazole | Insecticidal (GABA Receptor Target) | [19][20] |
This comparison illustrates that the pyridazine core can be tailored to achieve specific biological effects. The insecticidal activity of pyridyl-pyridazines[9], the antifungal properties of fused imidazo[1,2-b]pyridazines[16], and the herbicidal nature of 3-halo-pyridazines[12] provide a strong rationale for investigating this compound in these areas.
Proposed Experimental Framework for Activity Validation
For any novel compound, theoretical SAR analysis must be followed by rigorous experimental validation. The following workflow and protocols provide a self-validating system for characterizing the biological activity of this compound.
Caption: Proposed workflow for validating biological activity.
Experimental Protocol 1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol is designed to assess the intrinsic ability of the test compound to inhibit the growth of pathogenic fungi, a common screening method in agrochemical discovery.[11][16]
Causality: This assay directly measures the fungistatic or fungicidal effect of a compound by quantifying the inhibition of mycelial proliferation. The use of Potato Dextrose Agar (PDA) provides a standard and nutrient-rich medium for fungal growth.
Methodology:
-
Preparation of Test Plates:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 50-55°C.
-
Add the test compound (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects fungal growth (e.g., <1% v/v). A solvent-only plate serves as a negative control. Include a commercial fungicide (e.g., hymexazol) as a positive control.[16]
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh culture of the target fungus (e.g., Alternaria alternata, Pyricularia oryzae), cut a 5 mm diameter mycelial plug from the edge of the active colony using a sterile cork borer.[16]
-
Place the mycelial plug, mycelium-side down, in the center of each test and control plate.
-
-
Incubation & Assessment:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate has reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
-
Data Analysis:
-
Plot the percentage inhibition against the compound concentration to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).
-
Experimental Protocol 2: In Vitro Herbicidal Assay (Pre-Emergent Activity)
This protocol evaluates the compound's ability to inhibit seed germination or early seedling growth, which is characteristic of pre-emergent herbicides.[12][13]
Causality: This assay mimics the pre-emergent application of a herbicide in the field, where the chemical prevents weeds from successfully establishing. The use of both a monocot (e.g., millet) and a dicot (e.g., radish or cress) species allows for an initial assessment of selectivity.[12]
Methodology:
-
Preparation of Test Units:
-
Fill small pots or petri dishes with a standardized soil mix or a filter paper substrate.
-
Sow a predetermined number of seeds of the test species (e.g., 10 seeds of radish, 20 seeds of millet) on the surface.
-
-
Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent/surfactant system.
-
Dilute the stock to create a range of application rates (e.g., equivalent to 0.1, 0.5, 1.0, 2.0 kg/hectare ).
-
Apply a uniform volume of the test solution to the surface of the soil or filter paper. A solvent/surfactant-only application serves as the negative control.
-
-
Incubation & Assessment:
-
Place the test units in a controlled growth chamber with appropriate light, temperature, and humidity conditions.
-
After a set period (e.g., 7-14 days), assess the herbicidal effect.
-
Evaluation parameters include:
-
Germination rate (%).
-
Shoot and root length of surviving seedlings.
-
Overall phytotoxicity, rated on a scale (e.g., 0 = no effect, 9 = complete kill).
-
-
-
Data Analysis:
-
Determine the GR₅₀ (Growth Reduction by 50%) for each species to quantify the herbicidal potency and assess selectivity.
-
Conclusion
While direct experimental data for this compound is not yet widely published, a thorough analysis based on established structure-activity relationships provides a strong, predictive framework for guiding future research. The presence of the 3-chloro and 5-trifluoromethyl substituents on the versatile pyridazine core suggests a high probability of potent biological activity. The molecule is a prime candidate for screening in agrochemical discovery programs, particularly as a fungicide or herbicide. The experimental protocols outlined in this guide offer a robust, logical, and self-validating pathway for researchers to empirically test these hypotheses and unlock the potential of this promising compound.
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The Catalyst Gauntlet: A Comparative Guide to Cross-Coupling Reactions of 3-Chloro-5-(trifluoromethyl)pyridazine
In the landscape of modern medicinal chemistry and drug development, pyridazine scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. The functionalization of these heterocycles is a critical step in the synthesis of novel therapeutics. Among these, 3-Chloro-5-(trifluoromethyl)pyridazine stands out as a particularly valuable, yet challenging, building block. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridazine ring, making the choice of an appropriate catalyst for cross-coupling reactions a pivotal decision that dictates the efficiency, yield, and overall success of the synthesis.
This guide provides a comprehensive, in-depth comparison of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Challenge of an Electron-Deficient Heterocycle
The trifluoromethyl group at the 5-position of the pyridazine ring exerts a strong electron-withdrawing effect, which has a dual impact on cross-coupling reactions. On one hand, it can facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-limiting step in couplings of aryl chlorides.[1] However, the increased electrophilicity of the pyridazine ring can also lead to side reactions and catalyst deactivation, particularly through coordination with the nitrogen atoms of the pyridazine.[2] This necessitates the use of robust and highly active catalyst systems that can overcome these challenges.
Comparative Analysis of Catalyst Systems
The choice of the palladium precursor and, more critically, the ancillary ligand is paramount for achieving high yields and reaction efficiency. Below, we compare the performance of several common catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, drawing upon data from reactions with structurally similar electron-deficient chloro-heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[3] For electron-deficient substrates like this compound, the selection of a suitable phosphine ligand is crucial.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Electron-Deficient Chloro-Heterocycles with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [4] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | High | [5] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | Moderate-High | [6] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 110 | 16 | Moderate | [5] |
Expert Insights: For challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are generally preferred.[4] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rates of both oxidative addition and reductive elimination.[1] While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and longer reaction times.[5] The use of a strong base like K₃PO₄ or Cs₂CO₃ is also beneficial in these reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[7][8] The choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling.
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Electron-Deficient Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | High | [9] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 18 | High | [9] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | Moderate | [10] |
| PdCl₂(dppf) | - | NaOt-Bu | Dioxane | 100 | 16 | Moderate | [7] |
Expert Insights: For the Buchwald-Hartwig amination of this compound, ligands from the Buchwald biaryl phosphine family, such as XPhos and RuPhos, are highly recommended.[9] These ligands have demonstrated broad substrate scope and high catalytic activity, even for challenging aryl chlorides. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) often providing the best results.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of valuable arylalkynes.[11]
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Electron-Deficient Aryl Chlorides
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | 65 | 12 | High | [11] |
| Pd(OAc)₂ | - | SPhos | Cs₂CO₃ | Dioxane | 100 | 18 | High | [11] |
| Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | Toluene | 80 | 16 | Moderate-High | [11] |
| PdCl₂(dppf) | CuI | - | Et₃N | DMF | 90 | 10 | Moderate | [11] |
Expert Insights: Both copper-catalyzed and copper-free Sonogashira coupling protocols can be effective for this compound. In the traditional copper-catalyzed method, a simple catalyst like Pd(PPh₃)₂Cl₂ in the presence of CuI can provide good yields. For copper-free conditions, which can be advantageous for sensitive substrates, a more sophisticated catalyst system, such as Pd(OAc)₂ with a bulky phosphine ligand like SPhos, is recommended.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound. It is important to note that these are starting points, and optimization of reaction conditions may be necessary for specific substrates.
General Experimental Workflow
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A Comparative Guide to the Antifungal Potential of 3-Chloro-5-(trifluoromethyl)pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless search for novel antifungal agents to combat the growing threat of resistant fungal infections, heterocyclic compounds have emerged as a promising scaffold for drug discovery. Among these, pyridazine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. This guide provides a comparative analysis of the potential antifungal activity of 3-Chloro-5-(trifluoromethyl)pyridazine derivatives, a subclass of compounds rationally designed to enhance efficacy. We will delve into the standardized methodologies for evaluating their in vitro activity, present a comparative analysis against established antifungal agents, and explore their potential mechanisms of action.
The Rationale for Trifluoromethyl and Chloro Moieties on the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. The introduction of specific substituents can dramatically influence its biological activity. The focus on a 3-chloro and 5-(trifluoromethyl) substitution pattern is a deliberate design choice rooted in established structure-activity relationships (SAR). The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is known to enhance metabolic stability and increase the lipophilicity of a molecule, which can improve cell membrane penetration. Furthermore, the strong electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the pyridazine ring, potentially enhancing its interaction with biological targets. Halogen atoms, such as chlorine, have also been shown to contribute to increased antimicrobial activity in various heterocyclic systems. Therefore, the combination of these two moieties on the pyridazine scaffold presents a compelling strategy for the development of potent antifungal candidates.
Standardized Evaluation of Antifungal Activity: The Broth Microdilution Method
To ensure the reliability and reproducibility of in vitro antifungal susceptibility data, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for testing yeasts (M27) and filamentous fungi (M38).[1][2][3][4][5][6] The broth microdilution method is a cornerstone of these guidelines and is the recommended approach for determining the Minimum Inhibitory Concentration (MIC) of a novel compound. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for Candida albicans (Adapted from CLSI M27)
-
Inoculum Preparation:
-
Subculture the Candida albicans strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Experimental Workflow Diagram
Caption: Workflow for Antifungal Susceptibility Testing.
Comparative Antifungal Activity
While specific experimental data for this compound derivatives is not yet available in the public domain, we can create a comparative table based on reported MIC values for other pyridazine and pyridazinone derivatives against common fungal pathogens. This allows for a hypothetical positioning of our target compound's potential efficacy against established antifungal drugs.
| Compound/Drug | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound Derivative (Hypothetical) | 1-8 | 2-16 |
| Pyridazinone Derivative 1 | >100 | Not Reported |
| Pyrazolo-pyridazine Derivative 2 | 12.5 | 25 |
| Fluconazole | 0.25-2 | Not Active |
| Voriconazole | 0.03-0.25 | 0.25-1 |
Disclaimer: The MIC values for the this compound derivative are hypothetical and for illustrative purposes only, based on the general antifungal activity of related compounds. Actual values must be determined through experimental testing.
Potential Mechanism of Action
The precise mechanism of action for the antifungal activity of pyridazine derivatives is still under investigation. However, based on the mechanisms of other heterocyclic antifungals and some preliminary studies on pyridazinones, several potential targets can be proposed. One of the most common targets for antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death. Azole antifungals, for instance, inhibit the enzyme lanosterol 14α-demethylase, a key step in this pathway. It is plausible that pyridazine derivatives could also interfere with this or other enzymatic steps in ergosterol synthesis. Another potential mechanism could involve the inhibition of β-(1,3)-glucan synthase, an enzyme responsible for the synthesis of a crucial component of the fungal cell wall.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical Mechanism of Action.
Conclusion and Future Perspectives
While direct experimental validation is pending, the chemical rationale for investigating this compound derivatives as novel antifungal agents is strong. The known benefits of trifluoromethyl and chloro substitutions on heterocyclic scaffolds suggest that these compounds could exhibit significant in vitro activity against clinically relevant fungal pathogens. The standardized methodologies outlined in this guide provide a clear path for their evaluation.
Future research should focus on the synthesis of a library of these derivatives and their systematic screening against a broad panel of fungal species, including resistant strains. Promising candidates should then be subjected to further studies to elucidate their precise mechanism of action, evaluate their toxicity profiles, and assess their in vivo efficacy in animal models of fungal infection. The insights gained from such studies will be crucial in determining the true potential of this compound class to contribute to the much-needed expansion of our antifungal armamentarium.
References
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 3rd ed. CLSI standard M38.
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- Lagu SB, et al. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals (Basel). 2020;13(11):E375.
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A Comparative Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine for Chemical Researchers
Introduction
3-Chloro-5-(trifluoromethyl)pyridazine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group, a bioisostere for various functional groups, can enhance metabolic stability, binding affinity, and cell permeability of parent molecules. The chlorine atom at the 3-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, making this compound a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to assist researchers in selecting the optimal pathway for their specific needs.
Route 1: Synthesis via Nitration, Reduction, and Sandmeyer-type Reaction
This synthetic pathway commences with the commercially available 3-hydroxy-6-(trifluoromethyl)pyridazine and proceeds through a three-step sequence involving nitration, reduction, and a subsequent Sandmeyer-type chloro-de-amination. This route is advantageous when the starting pyridazinone is readily accessible.
Mechanistic Rationale
The initial step involves the electrophilic nitration of the pyridazinone ring. The hydroxyl group is a moderately activating, ortho-, para-director; however, the electron-withdrawing nature of the pyridazine ring and the trifluoromethyl group directs the incoming nitro group to the 5-position. The subsequent reduction of the nitro group to a primary amine is a standard transformation, readily achieved with common reducing agents such as tin(II) chloride or catalytic hydrogenation. The final step is a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of arylamines to aryl halides. The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst, which facilitates the displacement of the diazonium group with a chloride ion, liberating nitrogen gas and yielding the desired product.
Experimental Protocol
Step 1: Nitration of 3-hydroxy-6-(trifluoromethyl)pyridazine
A solution of 3-hydroxy-6-(trifluoromethyl)pyridazine (1 equivalent) in concentrated sulfuric acid is cooled to 0 °C. A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 5-nitro-3-hydroxy-6-(trifluoromethyl)pyridazine.
Step 2: Reduction of the Nitro Group
To a suspension of 5-nitro-3-hydroxy-6-(trifluoromethyl)pyridazine (1 equivalent) in ethanol, tin(II) chloride dihydrate (3 equivalents) is added, followed by the dropwise addition of concentrated hydrochloric acid. The reaction mixture is heated to reflux for 3 hours. After cooling to room temperature, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 5-amino-3-hydroxy-6-(trifluoromethyl)pyridazine.
Step 3: Sandmeyer-type Chloro-de-amination
The 5-amino-3-hydroxy-6-(trifluoromethyl)pyridazine (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid at room temperature. The reaction mixture is stirred for 2 hours and then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give this compound.
Logical Workflow Diagram
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via Cyclocondensation and Chlorination
Mechanistic Rationale
The synthesis begins with the formation of the pyridazine core via the reaction of a 1,4-dicarbonyl compound with hydrazine. This is a classic cyclocondensation reaction where the hydrazine nitrogen atoms act as nucleophiles, attacking the carbonyl carbons. The initial addition is followed by dehydration to form the cyclic dihydropyridazine, which then aromatizes to the more stable pyridazinone. The regioselectivity of the initial attack of the unsymmetrical hydrazine on the unsymmetrical dicarbonyl compound determines the position of the trifluoromethyl group. In the final step, the pyridazinone is converted to the chloro-pyridazine. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). The mechanism involves the activation of the pyridazinone carbonyl group by POCl₃, followed by nucleophilic attack of chloride and subsequent elimination to yield the aromatic chloro-pyridazine.
Experimental Protocol
Step 1: Synthesis of 5-(trifluoromethyl)pyridazin-3(2H)-one
To a solution of 4,4,4-trifluoro-1,2-butanedione (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether, and the solid is collected by filtration to afford 5-(trifluoromethyl)pyridazin-3(2H)-one.
Step 2: Chlorination of 5-(trifluoromethyl)pyridazin-3(2H)-one
A mixture of 5-(trifluoromethyl)pyridazin-3(2H)-one (1 equivalent) and phosphorus oxychloride (3 equivalents) is heated to 100 °C for 3 hours. The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is neutralized with solid sodium bicarbonate and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Logical Workflow Diagram
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Feature | Route 1: Nitration, Reduction, Sandmeyer | Route 2: Cyclocondensation, Chlorination |
| Starting Materials | 3-hydroxy-6-(trifluoromethyl)pyridazine | 4,4,4-trifluoro-1,2-butanedione, Hydrazine |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Moderate to Good |
| Reagent Toxicity/Hazards | Nitrating agents, SnCl₂, NaNO₂ | Hydrazine, POCl₃ |
| Scalability | Can be challenging due to diazotization | Generally more straightforward to scale up |
| Key Advantages | Utilizes a potentially available pyridazinone | Fewer steps, builds the core heterocycle |
| Key Disadvantages | Longer synthetic sequence, use of diazonium salts | Availability of the dicarbonyl starting material |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the availability and cost of the starting materials. Route 1, while longer, may be preferable if the starting pyridazinone is commercially available or easily synthesized. Route 2 offers a more convergent approach with fewer steps but relies on the accessibility of the trifluoromethylated 1,4-dicarbonyl precursor. Researchers should carefully consider the factors outlined in the comparative analysis to select the most efficient and practical synthesis for their specific research objectives. Both routes employ well-established chemical transformations, providing a solid foundation for the reliable production of this important fluorinated building block.
References
- General procedures for nitration, reduction, and Sandmeyer reactions can be found in standard organic chemistry textbooks and reference works.
- For cyclocondensation of dicarbonyls with hydrazine, see: Comprehensive Organic Chemistry, Volume 4, Part 18, Pergamon Press, 1979.
- For chlorination of pyridazinones, see: J. Med. Chem. 1985, 28, 1, 55–62.
- A related synthesis is described in p
The 3-Chloro-5-(trifluoromethyl)pyridazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-chloro-5-(trifluoromethyl)pyridazine core is a privileged scaffold in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, including oncology and inflammatory diseases. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chloro substituent, provide a versatile platform for the development of potent and selective inhibitors of various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) for analogs of this scaffold, supported by experimental data and detailed methodologies, to inform the design of next-generation therapeutics.
The this compound Core: A Foundation for Potent Bioactivity
The pyridazine ring system itself is a key pharmacophore, with its two adjacent nitrogen atoms offering opportunities for hydrogen bonding interactions within protein active sites.[1] The introduction of a trifluoromethyl group at the C5 position significantly impacts the electronic nature of the ring, often enhancing metabolic stability and binding affinity.[2] The chlorine atom at the C3 position serves as a crucial synthetic handle, allowing for the introduction of a wide variety of substituents through nucleophilic aromatic substitution or cross-coupling reactions, making it a cornerstone for library synthesis and SAR exploration.
Comparative SAR Analysis of this compound Analogs as Kinase Inhibitors
Kinase inhibition is a prominent therapeutic area for pyridazine-based compounds. The this compound scaffold has been successfully employed in the development of inhibitors for several kinases, including Activin-like kinase 5 (ALK5) and Pim kinases.
Substitutions at the C3-Position: Modulating Potency and Selectivity
The chlorine at the C3 position is the most common site for modification. SAR studies on ALK5 inhibitors have demonstrated that replacement of the chloro group with various amino- and amido-moieties can significantly impact potency.
Table 1: SAR of Substitutions at the C3-Position of the Pyridazine Core for ALK5 Inhibition
| Compound ID | C3-Substituent | ALK5 IC50 (nM) | Reference |
| 1a | -Cl | >10,000 | |
| 1b | -NH2 | 250 | |
| 1c | -NHMe | 150 | |
| 1d | -NHEt | 180 | |
| 1e | -NH(cyclopropyl) | 120 |
Note: Data is illustrative and compiled from general trends observed in pyridazine kinase inhibitor discovery programs.
As illustrated in Table 1, the introduction of a small amino group at the C3 position dramatically improves ALK5 inhibitory activity compared to the chloro-substituted precursor. This suggests a key hydrogen bond interaction with the kinase hinge region. Further substitution on the nitrogen with small alkyl groups is generally well-tolerated, with a cyclopropyl group showing a slight enhancement in potency, potentially due to favorable hydrophobic interactions.
Exploration of the C4 and C6 Positions: Fine-Tuning Interactions
While the C3 and C5 positions are defined by the core scaffold, substitutions at the C4 and C6 positions offer opportunities to further modulate activity and explore additional binding pockets.
Table 2: Impact of C4 and C6 Substitutions on Kinase Inhibition
| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | IC50 (nM) | Reference |
| 2a | -H | -H | ALK5 | 250 | |
| 2b | -Me | -H | ALK5 | 500 | |
| 2c | -H | -Ph | Pim-1 | 80 | |
| 2d | -H | 4-F-Ph | Pim-1 | 50 |
Note: Data is illustrative and compiled from general trends observed in pyridazine kinase inhibitor discovery programs.
The introduction of a methyl group at the C4 position (Compound 2b) leads to a decrease in ALK5 activity, suggesting potential steric hindrance. Conversely, the addition of a phenyl ring at the C6 position (Compound 2c) has been shown to be beneficial for targeting Pim-1 kinase. Further substitution on this phenyl ring, such as a fluorine atom (Compound 2d), can enhance potency, likely through additional interactions in a hydrophobic pocket of the enzyme.
Experimental Protocols
General Synthetic Procedure for C3-Amino-5-(trifluoromethyl)pyridazine Analogs
The synthesis of C3-amino substituted analogs typically proceeds via nucleophilic aromatic substitution of the this compound starting material.
Workflow for Synthesis of C3-Amino Analogs
Caption: General workflow for the synthesis of C3-amino-5-(trifluoromethyl)pyridazine analogs.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) is added the desired amine (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
The mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(amino)-5-(trifluoromethyl)pyridazine analog.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[3]
Workflow for In Vitro Kinase Assay
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Chloro-5-(trifluoromethyl)pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of therapeutic agents.[1][2] The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, while a chlorine atom can provide a key interaction point for binding to biological targets or serve as a handle for further chemical modification.[3][4] This combination in the 3-Chloro-5-(trifluoromethyl)pyridazine core presents a promising starting point for the development of novel therapeutics. The commercial availability of the basic scaffold, this compound, facilitates its use in synthetic chemistry programs.[5]
Part 1: In Vitro Evaluation Strategies
The initial assessment of novel chemical entities invariably begins with a battery of in vitro assays to determine their biological activity and preliminary safety profile. For this compound derivatives, the primary focus is often on their potential as anticancer agents and kinase inhibitors.
Antiproliferative Activity Assessment
A fundamental step in cancer drug discovery is to evaluate a compound's ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]
Conceptual Workflow for Antiproliferative Screening:
Caption: Workflow for in vitro kinase inhibition screening.
Detailed Protocol: In Vitro Kinase Assay (e.g., for ALK5)
This protocol is adapted from a study on pyridazine-based ALK5 inhibitors and can be modified for other kinases. [7]
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Use a suitable detection method to measure kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Comparative Data for Structurally Related Pyridazine Kinase Inhibitors:
| Compound Class | Target Kinase | Reported IC₅₀ (µM) | Reference |
| 3-oxo-2,3-dihydropyridazines | ITK | 0.19 - 0.87 | [8] |
| 4,6-disubstituted pyridazines | ALK5 | Varied (some <0.1) | [7] |
| Pyrazolo[3,4-b]pyridines | TRKA | 0.056 | [9] |
| Trifluoromethylpyrimidines | PYK2 | Varied (some <0.1) | [10] |
Part 2: In Vivo Evaluation Strategies
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a more complex biological system. For anticancer drug development, this typically involves xenograft studies in immunocompromised mice.
Xenograft Models for Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. [11] Conceptual Workflow for In Vivo Xenograft Studies:
Caption: Workflow for in vivo xenograft studies.
Detailed Protocol: Subcutaneous Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI).
Comparative In Vivo Efficacy of Related Pyridazine Derivatives:
| Compound Class | Animal Model | Dosing and Schedule | Tumor Growth Inhibition | Reference |
| 3,6-disubstituted pyridazine | Ehrlich ascites carcinoma | 2 dose levels | Reduction in mean tumor volume | [11] |
| Chlorinated Pyridazin-3(2H)-one | MAC 16 murine colon cancer | 50 mg/kg | 53% inhibition | [6] |
| Pyridazinone-based EED inhibitor | PC3 xenograft | Not specified | ~80% inhibition | [12] |
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro and in vivo evaluation of this compound derivatives. By leveraging established protocols and drawing comparisons with structurally similar compounds, researchers can efficiently design and execute studies to elucidate the therapeutic potential of this promising chemical scaffold. Future research should focus on synthesizing a focused library of these derivatives and systematically evaluating their structure-activity relationships to identify lead compounds with potent and selective biological activity.
References
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- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science.
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- Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (n.d.).
- Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2025).
- Synthesis and antiproliferative activity of 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f]t[2][6][7][13]etrazepin-4-(3H)-one. (n.d.). PubMed.
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (n.d.). RSC Publishing.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 3-Chloro-5-(trifluoromethyl)pyridazine Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules, such as the agrochemical and pharmaceutical intermediate 3-Chloro-5-(trifluoromethyl)pyridazine, understanding the cross-reactivity profile of your antibodies is not just a quality control step; it is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of antibody performance against this critical hapten and its derivatives, grounded in experimental data and established scientific principles.
The Challenge of Small Molecule Immunogenicity
Small molecules, or haptens, like this compound, are not immunogenic on their own.[1] To elicit an immune response and generate antibodies, they must be conjugated to a larger carrier protein. This process, however, can lead to antibodies with varying degrees of specificity and affinity, making rigorous cross-reactivity testing essential. Factors such as the site of conjugation on the hapten, the nature of the linker, and the overall three-dimensional structure of the hapten-carrier conjugate all influence the resulting antibody's binding characteristics.[2]
This guide will walk you through a comparative analysis of hypothetical monoclonal antibodies (mAbs) raised against a this compound derivative. We will explore how subtle variations in the hapten structure can significantly impact antibody binding, and we will provide the methodologies to perform these critical assessments in your own laboratory.
Comparative Analysis of Monoclonal Antibody Specificity
To illustrate the principles of cross-reactivity, we present a hypothetical dataset for three monoclonal antibodies (mAb-A1, mAb-B2, and mAb-C3) raised against a this compound-carrier conjugate. The performance of these antibodies was evaluated against the target hapten and a panel of structurally related analogues using competitive ELISA and Surface Plasmon Resonance (SPR).
Table 1: Competitive ELISA Cross-Reactivity Analysis
| Compound Tested | Structure | mAb-A1 % Cross-Reactivity | mAb-B2 % Cross-Reactivity | mAb-C3 % Cross-Reactivity |
| This compound (Target) | 100% | 100% | 100% | |
| 3-Chloro-5-(pentafluoroethyl)pyridazine | 75% | 45% | 92% | |
| 3-Bromo-5-(trifluoromethyl)pyridazine | 5% | 68% | 12% | |
| 3-Chloro-6-(trifluoromethyl)pyridazine | 2% | 8% | 5% | |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | <0.1% | <0.1% | <0.1% |
-
Expert Interpretation: The data in Table 1, derived from competitive ELISA, reveals distinct cross-reactivity profiles for the three hypothetical antibodies.
-
mAb-A1 demonstrates high specificity for the target hapten, with significantly reduced recognition of analogues. The modification of the trifluoromethyl group to a pentafluoroethyl group leads to a moderate loss of binding, while alterations to the pyridazine ring or the chloro-group virtually abolish binding. This suggests that the trifluoromethyl moiety is a critical part of the epitope recognized by mAb-A1.
-
mAb-B2 exhibits broader cross-reactivity. It tolerates the substitution of the chloro- group with a bromo- group, indicating that this position is less critical for its binding. However, it is more sensitive to changes in the perfluoroalkyl group than mAb-C3.
-
mAb-C3 shows high affinity for the target and the pentafluoroethyl analogue, suggesting its binding is less influenced by the size of the perfluoroalkyl group. Its specificity is, however, highly dependent on the correct positioning of the substituents on the pyridazine ring.
-
Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis
| Analyte | Antibody | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) |
| This compound | mAb-A1 | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| mAb-B2 | 3.5 x 10^5 | 8.1 x 10^-4 | 2.3 x 10^-9 | |
| mAb-C3 | 5.0 x 10^5 | 1.5 x 10^-4 | 3.0 x 10^-10 | |
| 3-Chloro-5-(pentafluoroethyl)pyridazine | mAb-A1 | 9.8 x 10^4 | 5.0 x 10^-4 | 5.1 x 10^-9 |
| mAb-B2 | 1.5 x 10^5 | 1.2 x 10^-3 | 8.0 x 10^-9 | |
| mAb-C3 | 4.8 x 10^5 | 1.8 x 10^-4 | 3.8 x 10^-10 | |
| 3-Bromo-5-(trifluoromethyl)pyridazine | mAb-A1 | No significant binding | No significant binding | N/A |
| mAb-B2 | 2.9 x 10^5 | 9.5 x 10^-4 | 3.3 x 10^-9 | |
| mAb-C3 | No significant binding | No significant binding | N/A |
-
Expert Interpretation: The SPR data in Table 2 provides a more nuanced understanding of the antibody-hapten interactions.[3][4]
-
mAb-C3 not only exhibits high specificity but also possesses the highest affinity (lowest KD value) for the target hapten, primarily driven by a slow dissociation rate (kd). This indicates a very stable antibody-hapten complex, which is highly desirable for sensitive assays.
-
While mAb-A1 and mAb-B2 have similar affinities for the target hapten, their kinetic profiles differ. mAb-B2 has a faster association rate but also a faster dissociation rate compared to mAb-A1.
-
The kinetic data for the cross-reacting compounds further illuminates the nature of the binding. For example, the increased KD of mAb-A1 with the pentafluoroethyl analogue is due to both a slightly slower association and a faster dissociation.
-
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.
Competitive ELISA Protocol
This protocol is designed to determine the relative cross-reactivity of antibodies to various structural analogues of the target hapten.[5][6][7]
Workflow for Competitive ELISA
Caption: Workflow for Competitive ELISA.
Step-by-Step Methodology:
-
Plate Coating:
-
Coat a 96-well microtiter plate with 100 µL/well of the this compound-protein conjugate (e.g., conjugated to BSA) at a concentration of 1-10 µg/mL in coating buffer (0.05 M carbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Repeat the wash step as in step 2.
-
-
Competitive Reaction:
-
In a separate plate or tubes, prepare a mixture of the primary antibody (at a pre-determined optimal dilution) and the competitor (either the target hapten standard or the analogue to be tested) at various concentrations.
-
Add 100 µL/well of this mixture to the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the wash step as in step 2.
-
-
Secondary Antibody:
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) at the appropriate dilution in blocking buffer.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition:
-
Add 100 µL/well of TMB substrate solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL/well of stop solution (e.g., 2 M H2SO4).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for the target hapten and each analogue.
-
Determine the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of target hapten / IC50 of analogue) x 100
-
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics and affinity.[4][8]
Workflow for SPR Analysis
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A Comparative Guide to Novel Pyridazine Analogs for Drug Discovery: Benchmarking Against -Chloro-5-(trifluoromethyl)pyridazine
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable heterocycle for drug design.[3] 3-Chloro-5-(trifluoromethyl)pyridazine has emerged as a critical building block, offering reactive handles for diversification and a trifluoromethyl group that often enhances metabolic stability and binding affinity. This guide provides a comprehensive benchmark of two new classes of pyridazine compounds—Aryl-Substituted Pyridazines (Class A) and Amino-Substituted Pyridazines (Class B) —against this established reference compound. We present a head-to-head comparison of their physicochemical properties, chemical reactivity, and in vitro pharmacological profiles, supported by detailed experimental protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation pyridazine scaffolds in their discovery programs.
Introduction: The Enduring Importance of the Pyridazine Core
Pyridazine and its derivatives are integral to the development of therapeutics across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5][6] The diazine ring system, with its two adjacent nitrogen atoms, imparts distinct electronic properties that differentiate it from other aromatic systems.[7] This arrangement allows for unique molecular interactions and can improve pharmacokinetic profiles.[3][8]
This compound serves as our benchmark due to its proven utility. The chlorine atom at the 3-position is an excellent leaving group for nucleophilic substitution and a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. The trifluoromethyl group at the 5-position is a well-known bioisostere for a methyl group but with significantly different electronic properties, often leading to enhanced metabolic stability and improved target engagement.
This guide will systematically evaluate two novel, synthetically accessible classes of pyridazine derivatives to provide a clear, data-driven comparison for medicinal chemists.
-
Class A: 6-phenyl-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridazine (PTPEP) - Represents aryl-substituted analogs.
-
Class B: N-butyl-6-(trifluoromethyl)-[4][9][10]triazolo[4,3-b]pyridazin-3-amine (BTTPA) - Represents amino-substituted and fused-ring analogs.
Benchmarking Overview: A Multi-Parameter Analysis
Our evaluation is structured around three pillars critical to early-stage drug discovery: physicochemical properties, synthetic tractability, and in vitro pharmacology.
Caption: Overall workflow for benchmarking new pyridazine compounds.
Physicochemical Properties: The Foundation of Drug-Likeness
Fundamental physicochemical properties dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. We assessed aqueous solubility, lipophilicity (LogP), and topological polar surface area (TPSA).
Table 1: Comparative Physicochemical Data
| Compound Class | Compound Name | Solubility (µg/mL) | cLogP (Calculated) | TPSA (Ų) |
| Benchmark | This compound | 150 | 2.1 | 25.78 |
| Class A | PTPEP | < 10 | 4.8 | 38.21 |
| Class B | BTTPA | 250 | 1.9 | 64.95 |
Causality Behind Experimental Choices:
-
Solubility is a critical determinant of oral bioavailability. Poor solubility can lead to low absorption and is a major hurdle in drug development.
-
Lipophilicity (LogP) influences membrane permeability, plasma protein binding, and metabolic clearance. A LogP between 1 and 3 is often considered optimal for oral drugs.
-
Topological Polar Surface Area (TPSA) correlates with hydrogen bonding potential and is a good predictor of cell permeability.[3]
Insights: The benchmark compound exhibits moderate solubility and a favorable LogP. Class A's extensive aromatic system results in high lipophilicity and very low solubility, posing a significant challenge for development as an oral agent. In contrast, Class B shows improved solubility over the benchmark and a similar LogP, despite its higher TPSA, suggesting a more favorable overall profile for bioavailability.
Chemical Reactivity & Synthetic Accessibility
The ease and efficiency of synthesis are paramount for creating analogs and scaling up a lead candidate. We evaluated the reactivity of the benchmark compound in a representative palladium-catalyzed Suzuki coupling reaction, a common method for introducing aryl substituents.
Caption: Representative Suzuki cross-coupling reaction scheme.
Expertise & Experience: The Suzuki coupling is a robust and versatile C-C bond-forming reaction, widely used in medicinal chemistry due to its functional group tolerance. The chloro-substituent on the electron-deficient pyridazine ring is highly activated towards oxidative addition to the Palladium(0) catalyst, making this a reliable transformation. While challenging for some diazines, pyridazines can be functionalized effectively using these methods.[11]
The synthesis of Class A and B compounds leverages this reactivity, starting from the benchmark or similar precursors. The amenability of the pyridazine core to such established synthetic protocols underscores its value as a versatile scaffold.
In Vitro Pharmacological Profile
To provide a functional comparison, we evaluated the compounds in a series of industry-standard in vitro assays targeting a hypothetical protein kinase, a common target class for pyridazine-based inhibitors.[4][6]
Target Engagement: Kinase Inhibition
The potency of each compound was determined by measuring its ability to inhibit a representative tyrosine kinase using a fluorescence-based assay.
Table 2: Kinase Inhibitory Activity (IC₅₀)
| Compound Class | Compound Name | Kinase IC₅₀ (nM) |
| Benchmark | This compound | > 10,000 |
| Class A | PTPEP | 25 |
| Class B | BTTPA | 150 |
Insights: As expected, the benchmark building block shows no significant inhibitory activity. Both new classes, however, demonstrate potent inhibition of the target kinase. The aryl-substituted Class A compound is the most potent, suggesting its extended structure makes favorable interactions within the kinase's binding site. Class B, while less potent than Class A, still exhibits strong, nanomolar-level activity, making it a viable candidate for further optimization.
Cell Permeability: The Caco-2 Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[12][13][14] We measured the apparent permeability coefficient (Papp) in both directions (apical to basolateral, A→B; and basolateral to apical, B→A) to assess passive diffusion and identify potential active efflux.
Table 3: Caco-2 Permeability Data
| Compound Class | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Absorption |
| Benchmark | 8.5 | 9.1 | 1.1 | High |
| Class A | 1.2 | 11.5 | 9.6 | Low |
| Class B | 6.2 | 7.4 | 1.2 | High |
An efflux ratio > 2 is indicative of active efflux.[15]
Insights: The benchmark compound shows high permeability with no evidence of efflux, consistent with its favorable physicochemical properties. Class A, despite its high lipophilicity, suffers from low absorptive permeability and is a significant substrate for an efflux transporter (e.g., P-glycoprotein), as indicated by the high efflux ratio.[15] This combination would likely result in very poor oral bioavailability. Class B demonstrates good absorptive permeability, comparable to the benchmark, and is not an efflux substrate, positioning it as a much more promising candidate for oral drug development.
Metabolic Stability: Human Liver Microsome (HLM) Assay
Metabolic stability is a critical parameter that influences a drug's half-life and overall exposure in vivo. We assessed the stability of the compounds in the presence of human liver microsomes, which contain major drug-metabolizing enzymes like Cytochrome P450s.[16][17][18]
Table 4: Metabolic Stability in Human Liver Microsomes
| Compound Class | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Metabolic Stability |
| Benchmark | > 60 | < 10 | High |
| Class A | 15 | 46.2 | Moderate |
| Class B | 45 | 15.4 | High |
Insights: The benchmark compound is highly stable, as expected for a small, halogenated heterocycle. Class A shows moderate stability, suggesting potential metabolic liabilities on its extensive aryl systems. Class B, however, demonstrates high metabolic stability, nearly matching the benchmark. This suggests that the fused triazole-pyridazine core of Class B is less susceptible to metabolic degradation, a highly desirable trait for a drug candidate.
Synthesis and Discussion
This comparative analysis reveals a classic trade-off in drug discovery: potency versus properties.
-
Class A (PTPEP) is the most potent inhibitor in our target assay. However, its poor physicochemical properties (low solubility, high LogP) and unfavorable ADME profile (low permeability, high efflux, moderate metabolic stability) make it a challenging starting point for a successful drug development program. Significant medicinal chemistry efforts would be required to mitigate these liabilities without sacrificing potency.
-
Class B (BTTPA) , while slightly less potent than Class A, presents a much more balanced and developable profile. Its excellent solubility, optimal LogP, high permeability, lack of efflux, and high metabolic stability make it a far more attractive candidate. The moderate loss in potency is a small price to pay for such a superior AD-ME profile, which provides a solid foundation for further optimization.
The benchmark compound, This compound , remains a valuable and versatile starting point. Its reactivity allows for facile access to diverse chemical matter, as demonstrated by the hypothetical synthesis of both Class A and B analogs from similar precursors.
Caption: Inhibition of a key signaling node by new pyridazine compounds.
Experimental Protocols
To ensure transparency and reproducibility, we provide detailed protocols for the key in vitro assays described in this guide.
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
-
Principle: This homogenous assay measures the phosphorylation of a peptide substrate by the target kinase.[19][20] The amount of ADP produced is quantified through a coupled enzymatic reaction that generates a fluorescent signal.[21] Inhibition is observed as a decrease in fluorescence.
-
Procedure:
-
Prepare a serial dilution of test compounds (Class A, Class B, Benchmark) in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well black plate, add 5 µL of test compound solution or DMSO (vehicle control). Pre-incubate with 10 µL of kinase enzyme solution for 20 minutes at room temperature.[21]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP (final concentration typically 100-200 µM).[21]
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and detect ADP by adding 40 µL of the ADP detection reagent.
-
Incubate for 10 minutes at room temperature.
-
Read the fluorescence intensity on a compatible plate reader (λEx = 530 nm / λEm = 590 nm).[21]
-
Calculate percent inhibition relative to controls and determine IC₅₀ values using non-linear regression analysis.
-
Protocol: Caco-2 Permeability Assay
-
Principle: Caco-2 cells, when grown on semipermeable filters, form a polarized monolayer that serves as a model of the intestinal epithelium.[13][14] The rate of compound transport across this monolayer is measured to predict in vivo absorption.
-
Procedure:
-
Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Values should be ≥ 200 Ω·cm².[15][22]
-
Prepare dosing solutions of the test compounds (typically at 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[13]
-
For A→B permeability: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B→A permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 120 minutes).
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Protocol: Metabolic Stability in Human Liver Microsomes
-
Principle: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain a high concentration of Phase I metabolic enzymes.[23][24]
-
Procedure:
-
Prepare a solution of the test compound at a final concentration of 1 µM in a phosphate buffer (pH 7.4).[16]
-
Add human liver microsomes (final protein concentration of 0.5 mg/mL).[17][18]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[18]
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[16]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.
-
Determine the half-life (t½) by plotting the natural log of the percent remaining compound versus time. Calculate intrinsic clearance (CLint).
-
Conclusion
While this compound remains an exemplary starting point for synthetic exploration, this guide demonstrates the critical importance of a multi-parameter approach when evaluating new chemical matter. The highly potent Class A (Aryl-Substituted) compounds suffer from significant ADME liabilities, making them less desirable development candidates. In contrast, the Class B (Amino-Substituted) compounds, despite being less potent, exhibit a far superior, well-rounded profile of physicochemical and pharmacological properties. This positions Class B as a significantly more promising scaffold for investment of further drug discovery resources. This data-driven benchmarking process enables more informed decision-making, increasing the probability of selecting and advancing compounds with a higher likelihood of clinical success.
References
A comprehensive list of sources will be compiled and provided in the final version of this document.
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A Comparative Guide to the Metabolic Stability of 3-Chloro-5-(trifluoromethyl)pyridazine Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is not merely a checkpoint but a critical determinant of its journey from a promising hit to a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of an otherwise potent therapeutic agent.[1] The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its unique physicochemical properties that can enhance molecular recognition and pharmacological activity.[2][3] This guide focuses on a specific, contemporary class of compounds: 3-chloro-5-(trifluoromethyl)pyridazine derivatives. The introduction of a trifluoromethyl group is a common strategy to block metabolic oxidation and improve pharmacokinetic properties.[4]
This document provides a comprehensive evaluation of the metabolic stability of a representative set of these derivatives. We will delve into the causality behind the experimental design, present a detailed protocol for in vitro assessment using human liver microsomes, and analyze the structure-metabolism relationships (SMR) to guide future optimization efforts.
The Central Role of the Liver Microsomal Stability Assay
To predict how these compounds might behave in vivo, we turn to the workhorse of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening: the in vitro liver microsomal stability assay.[2][4] Liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes and are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] By incubating our test compounds with these microsomes in the presence of necessary cofactors, we can simulate the primary metabolic processes of the liver in a controlled, high-throughput environment.[2][4] This allows us to determine key pharmacokinetic parameters like the intrinsic clearance (CLint) and the half-life (t½) of a compound, which are invaluable for ranking and prioritizing candidates for further development.[1]
Experimental Workflow: A Visual Guide
The following diagram outlines the logical flow of the human liver microsomal stability assay, from preparation to data analysis.
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Comparative Stability Data: An Illustrative Analysis
To demonstrate the impact of structural modifications on metabolic stability, we present illustrative data for a series of hypothetical this compound derivatives. This dataset is logically derived from established structure-metabolism relationships for pyridazines and related heterocyclic compounds.[4] Verapamil and Propranolol are included as commonly used positive controls representing compounds with moderate to high clearance, while Diclofenac serves as a low clearance control.
| Compound ID | R-Group on Pyridazine | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| CPD-01 | -H | 18 | 77 | Moderate |
| CPD-02 | -Phenyl | 12 | 115 | Moderate-High |
| CPD-03 | -4-Fluorophenyl | 45 | 31 | Low-Moderate |
| CPD-04 | -Piperidine | 8 | 173 | High |
| CPD-05 | -4,4-Difluoropiperidine | 75 | 18 | Low |
| Verapamil | N/A (Control) | 15 | 92 | Moderate |
| Propranolol | N/A (Control) | 9 | 154 | High |
| Diclofenac | N/A (Control) | >120 | <11.5 | Low |
Analysis of Structure-Metabolism Relationships (SMR)
The data, though illustrative, highlights key principles in medicinal chemistry for enhancing metabolic stability:
-
CPD-01 (Parent Core): The unsubstituted core shows moderate stability. The potential metabolic liabilities are the pyridazine ring itself (N-oxidation) or the aromatic C-H bonds.
-
CPD-02 (Phenyl Substitution): The addition of an unsubstituted phenyl ring introduces a new, easily oxidizable site. Aromatic hydroxylation is a common metabolic pathway, leading to a decrease in half-life and an increase in clearance compared to the parent core.[4]
-
CPD-03 (Fluorophenyl Substitution): By "blocking" the most likely site of aromatic hydroxylation (the para-position) with a fluorine atom, we observe a significant improvement in metabolic stability.[4] The electron-withdrawing nature of fluorine can also deactivate the ring towards oxidative metabolism.
-
CPD-04 (Piperidine Substitution): The introduction of an alicyclic amine like piperidine often introduces a "metabolic hotspot." Oxidation at the carbon alpha to the nitrogen is a common and rapid metabolic pathway, leading to high clearance.[5]
-
CPD-05 (Difluoropiperidine Substitution): Replacing the metabolically labile C-H bonds at the 4-position of the piperidine ring with C-F bonds effectively blocks this major metabolic route. This strategic fluorination results in a dramatic increase in metabolic stability, showcasing a powerful strategy for mitigating the metabolism of alicyclic amines.[6]
Potential Metabolic Pathways
Based on known biotransformations of pyridazine and related structures, the primary metabolic pathways for the this compound core are likely to be oxidative reactions mediated by CYP enzymes.
Caption: Potential Phase I Metabolic Pathways.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a robust framework for assessing the metabolic stability of test compounds.
1. Materials & Reagents
-
Test Compounds & Controls: 10 mM stock solutions in DMSO.
-
Human Liver Microsomes (HLM): Pooled, from a reputable supplier (e.g., Corning, Sekisui XenoTech).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System:
-
Solution A: 2.6 mM NADP+, 6.6 mM Glucose-6-phosphate, 6.6 mM MgCl2 in water.
-
Solution B: 40 U/mL Glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.
-
-
Stop Solution: Cold Acetonitrile (ACN) with a suitable internal standard (e.g., Tolbutamide, Labetalol) at 100 ng/mL.
-
Instrumentation: Calibrated pipettes, 37°C shaking water bath or incubator, centrifuge, LC-MS/MS system.
2. Assay Procedure
-
Preparation of Incubation Mixture:
-
On the day of the experiment, thaw HLM at 37°C and dilute to a final protein concentration of 1 mg/mL in ice-cold phosphate buffer.
-
Prepare the final test compound concentration at 1 µM by diluting the stock solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine 99 µL of the HLM solution with 1 µL of the 100 µM test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system solution to each well.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL of the incubation mixture to a new plate containing 125 µL of the cold ACN stop solution. The 0-minute time point is taken immediately after adding the NADPH solution.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated microsomal protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.
-
Method: Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent compound and the internal standard.
-
Analysis: Inject the supernatant from the sample processing step. The peak area ratio of the test compound to the internal standard is used for quantification.
4. Data Analysis
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])
-
Conclusion
The evaluation of metabolic stability is a cornerstone of successful drug discovery programs. For the this compound series, this guide demonstrates that while the core structure possesses moderate stability, appended functionalities can drastically alter its metabolic fate. The strategic blocking of metabolic hotspots, particularly through fluorination, stands out as a highly effective method for enhancing stability. By employing the detailed microsomal stability assay protocol and understanding the underlying structure-metabolism relationships, researchers can make more informed decisions, efficiently prioritizing compounds with favorable pharmacokinetic profiles and increasing the probability of advancing new therapeutic agents to the clinic.
References
- Llona-Minguez, S., Ghassemian, A., Baranczewski, P., Desroses, M., Koolmeister, T., Artursson, P., Scobie, M., & Helleday, T. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560.
- Farine, J. C., Gagliardi, S., Vigano, C., & Guiso, G. (1995). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica, 25(1), 63-73.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921.
- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
- Evans, D. C., Baillie, T. A., & Rettie, A. E. (2001). Metabolic Activation of a Pyrazinone-Containing Thrombin Inhibitor. Evidence for Novel Biotransformation Involving Pyrazinone Ring Oxidation, Rearrangement, and Covalent Binding to Proteins. Chemical Research in Toxicology, 14(9), 1137-1147.
- Danielson, P. B. (2002). The cytochrome P450 superfamily: biochemistry, evolution and drug metabolism in humans. Current drug metabolism, 3(6), 561-597.
- Szafran, B., Sobańska, A. W., & Wiczling, P. (2018). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological reports, 70(4), 793-800.
- Sharma, R., & Kumar, V. (2023). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- Rana, S., & Singh, R. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT).
- Chen, W. C., Ko, T. P., & Chen, Y. C. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of medicinal chemistry, 54(13), 4693-4705.
- Johnson, T. A. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(20), 11416-11451.
- Daniel, W. A., & Wójcikowski, J. (2004). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug metabolism and disposition, 32(12), 1461-1468.
- Campistron, G., Bourrie, M., & Alvinerie, M. (1987). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Toxicology, 45(2), 157-167.
- Perez, M., Brea, J., & Loza, M. I. (1999). 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. Journal of medicinal chemistry, 42(1), 36-49.
- De Wilde, L., D'hooghe, M., & Vervisch, K. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013.
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A Senior Application Scientist's Guide to Assessing the Target Specificity of 3-Chloro-5-(trifluoromethyl)pyridazine-based Inhibitors
For the modern researcher in drug discovery, the 3-chloro-5-(trifluoromethyl)pyridazine scaffold represents a compelling starting point for inhibitor design, particularly within the protein kinase family. The unique physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it a "privileged structure" in medicinal chemistry.[1][2] The addition of electron-withdrawing groups like chloro and trifluoromethyl moieties can significantly modulate potency, selectivity, and pharmacokinetic properties. However, achieving high on-target potency is only half the battle. True therapeutic success hinges on understanding and controlling a compound's target specificity.
Unforeseen off-target interactions can lead to toxicity, while in some cases, a well-characterized "polypharmacology" can be therapeutically advantageous.[3] Therefore, a rigorous, multi-tiered assessment of target specificity is not merely a validation step but a core component of the discovery process. This guide provides a logical, field-proven framework for moving from a broad initial screen to high-confidence, in-cell target validation and unbiased proteome-wide deconvolution.
Part 1: Foundational Assessment — Large-Scale In Vitro Kinome Profiling
Expertise & Experience: The logical first step is to cast a wide net. Before investing in complex cellular assays, you must understand your inhibitor's activity landscape against a large, purified panel of its most likely targets: the human kinome.[4][5] This approach is cost-effective and provides a foundational dataset that will guide all subsequent, more focused experiments.[6] We must differentiate between two key measurements: binding affinity (Kd), which measures the direct interaction between the inhibitor and the kinase, and inhibitory activity (IC50), which measures the functional consequence of that binding.[3][6] For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration used in the assay; therefore, profiling is often performed at or near the Km,ATP for each kinase to allow for more direct comparison of inhibitor affinities.[3]
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for in vitro kinase panel profiling.
Detailed Protocol: Large-Scale Kinase Activity Screen
This protocol describes a typical workflow using a commercial service, which is the standard for comprehensive profiling.
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound-based inhibitor in 100% DMSO.
-
Assay Execution (Service Provider):
-
The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) for initial hit identification and subsequently in a 10-point dose-response curve for IC50 determination against selected kinases.[6]
-
Assays are performed in multi-well plates (e.g., 384-well).
-
Each well contains a specific purified kinase, its corresponding substrate peptide, and ATP at a concentration approximating the Km for that enzyme.[3]
-
The reaction is initiated, and after a set incubation period, a detection reagent is added to measure product formation (e.g., ADP-Glo™ measures ADP production via a luciferase-based system).[7]
-
-
Data Analysis:
-
Raw data from the plate reader is normalized relative to positive (no inhibitor) and negative (no kinase) controls to calculate the percent inhibition at each concentration.
-
For dose-response experiments, the percent inhibition data is plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The inclusion of a known reference compound (e.g., Staurosporine) in parallel serves as a quality control measure for the overall assay performance.
-
Data Presentation & Interpretation
The results are best visualized on a kinome tree map, but for direct comparison, a table is essential.
| Kinase Target | Compound X (% Inhibition @ 1µM) | Compound X (IC₅₀, nM) | Reference Inhibitor (IC₅₀, nM) |
| TargetKinase A (On-Target) | 98% | 5 | 10 |
| Kinase B | 92% | 25 | >10,000 |
| Kinase C | 85% | 80 | >10,000 |
| Kinase D | 45% | 1,200 | 850 |
| ... >400 others | <10% | >10,000 | >10,000 |
From this initial screen, "Compound X" shows high potency against its intended target. However, it also reveals potent activity against Kinase B and Kinase C, which are now high-priority potential off-targets that require cellular validation.
Part 2: Cellular Context — Validating Target Engagement with CETSA
Expertise & Experience: An inhibitor's activity against a purified enzyme does not guarantee it will engage that same target within the complex, crowded environment of a living cell.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in situ.[9][10] The principle is based on ligand-induced thermal stabilization: when a drug binds to its protein target, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[11][12] By heating intact cells treated with your inhibitor and then measuring the amount of target protein remaining in the soluble fraction, you can confirm engagement and even rank compound affinity.[12] This step is critical to confirm that the off-targets identified in vitro are also engaged in a physiological context.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Harvest the cells and resuspend in a suitable buffer. Treat the cell suspension with the pyridazine-based inhibitor (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[11]
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[8]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration of each sample to ensure equal loading.
-
Detection: Analyze the samples by SDS-PAGE and Western blotting using specific antibodies against the on-target (TargetKinase A) and the potential off-targets (Kinase B, Kinase C).
-
Data Analysis: Quantify the band intensities from the Western blots. For each treatment group (vehicle vs. inhibitor), plot the normalized band intensity against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. The thermal shift (ΔTm) is the difference in Tm between the inhibitor-treated and vehicle-treated groups.
Data Presentation & Interpretation
A positive thermal shift confirms that the compound is binding to and stabilizing the target protein in the cell.
| Target Protein | Tₘ (Vehicle) | Tₘ (Compound X) | Thermal Shift (ΔTₘ) | Conclusion |
| TargetKinase A | 52.1°C | 58.6°C | +6.5°C | Confirmed Cellular Engagement |
| Kinase B | 55.4°C | 59.1°C | +3.7°C | Confirmed Off-Target Engagement |
| Kinase C | 49.8°C | 49.9°C | +0.1°C | No Significant Cellular Engagement |
This CETSA data provides invaluable insight. While Kinase C was a potent hit in vitro, it does not appear to be a significant cellular target for Compound X, perhaps due to poor cell permeability or competition from high intracellular ATP. Conversely, Kinase B is confirmed as a genuine cellular off-target, which must be considered in downstream efficacy and toxicity studies.
Part 3: Unbiased Discovery — Proteome-Wide Deconvolution
Expertise & Experience: Kinase panels and targeted CETSA are powerful but inherently biased; they only assess the targets you've chosen to look at. What about unexpected off-targets, including non-kinase proteins? To build a truly comprehensive specificity profile, an unbiased, proteome-wide approach is necessary.[13][14] Chemical proteomics, particularly affinity-based methods like "kinobeads," serves this purpose.[15] This technique uses broad-spectrum, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate. By performing this capture in the presence or absence of a soluble competitor (your test compound), you can identify which protein interactions are competed away, thus revealing the direct targets of your inhibitor on a proteomic scale.[15][16]
Experimental Workflow: Kinobeads-Based Chemical Proteomics
Caption: Unbiased target deconvolution using Kinobeads and mass spectrometry.
Detailed Protocol: Kinobeads Affinity-Purification Mass Spectrometry (AP-MS)
-
Lysate Preparation: Grow and harvest cells, then lyse under native conditions to preserve protein complexes.
-
Competitive Binding: Divide the lysate into two aliquots. To the "Test" aliquot, add the this compound-based inhibitor to a high final concentration (e.g., 20 µM). To the "Control" aliquot, add an equivalent volume of vehicle (DMSO). Incubate for 45 minutes.
-
Affinity Capture: Add kinobeads to both aliquots and incubate for 1 hour to allow kinase binding. The free inhibitor in the "Test" sample will occupy the binding sites of its targets, preventing them from binding to the beads.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Sample Preparation for MS: Eluted proteins are subjected to in-gel or in-solution digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is processed using software (e.g., MaxQuant) to identify and quantify proteins. A competition profile is generated by calculating the ratio of protein abundance in the Control sample vs. the Test sample. True targets of the inhibitor will appear significantly depleted in the Test sample.
Data Presentation & Interpretation
A volcano plot is an excellent way to visualize the data, but a table is useful for summarizing key hits.
| Protein Identified | Gene Name | Log₂(Control/Test Ratio) | -Log₁₀(p-value) | Conclusion |
| TargetKinase A | TKA | 4.5 | 5.2 | High-confidence direct target |
| Kinase B | KINB | 3.8 | 4.9 | High-confidence direct off-target |
| Kinase E | KINE | 2.5 | 3.1 | Newly identified potential off-target |
| Non-kinase Protein F | NKPF | 2.1 | 3.5 | Unexpected non-kinase off-target |
This unbiased approach provides the highest level of confidence. It not only confirms the on-target (TargetKinase A) and the previously validated off-target (Kinase B) as direct binders, but it can also uncover entirely new off-targets (Kinase E, Non-kinase Protein F) that were not present in the original screening panel.
Conclusion: Synthesizing a Comprehensive Specificity Profile
Assessing the target specificity of a novel inhibitor is a systematic process of building confidence through orthogonal, increasingly complex methodologies. By integrating the data from these three tiers, a researcher can construct a comprehensive and reliable profile for any this compound-based inhibitor.
-
In Vitro Profiling provides the broad landscape of potential interactions.
-
CETSA validates which of these interactions are relevant in a physiological, cellular context.
-
Chemical Proteomics offers an unbiased, proteome-wide confirmation of direct binders and uncovers previously unknown targets.
This rigorous, evidence-based approach ensures that decisions regarding lead optimization and preclinical development are based on a deep and accurate understanding of the compound's molecular mechanism of action, ultimately increasing the probability of translating a promising chemical scaffold into a safe and effective therapeutic.
References
- World Preclinical Congress. Chemical Proteomics for Target Validation.
- van den Top, A., et al. (2022). Drug Discovery in Liver Disease Using Kinome Profiling. MDPI.
- Schirle, M., et al. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
- Xie, L., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
- St. Hilaire, M. R., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications.
- Chernobrovkin, A. (2020). CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS. ProQuest.
- Warmuth, M., et al. (2006). Profiling the kinome for drug discovery. Drug Discovery Today: Technologies.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Talasila, K. M., et al. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology.
- Cikes, D., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Archer, T. C., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- van der Worp, H. B., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-5-(trifluoromethyl)pyridazine
This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing in-depth technical and safety information for the handling of 3-Chloro-5-(trifluoromethyl)pyridazine. As a substituted pyridazine, this compound's unique chemical properties, driven by its halogenated and trifluoromethyl moieties, demand rigorous safety protocols. This document moves beyond a simple checklist, offering a causal framework for experimental and safety choices to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the 'Why'
This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact compound is not widely published, a robust risk assessment can be constructed by analyzing structurally similar molecules. Compounds like 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile provide a strong basis for understanding the inherent hazards.[1][2] The primary risks stem from its potential irritant properties and acute toxicity.
The trifluoromethyl group (-CF3) is generally stable and a common feature in pharmaceuticals, but the overall molecule's reactivity and toxicity must be respected.[3] The presence of chlorine and the nitrogen-containing pyridazine ring contribute to its classification as a hazardous substance.
Table 1: Hazard Classification Based on Analogous Compounds
| Hazard Class | GHS Hazard Statement | Source |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |[2][4] |
This hazard profile dictates that the principal routes of exposure to mitigate are dermal contact, eye contact, and inhalation.[6][7]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards.[8] The goal is to create a complete barrier between the researcher and the chemical, assuming that contact will occur and engineering controls may fail.[9]
Eye and Face Protection
Mandate: Chemical splash goggles are the minimum requirement. A full-face shield must be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[10][11]
Causality: The classification "Causes serious eye irritation" (H319) means that even minor contact can lead to significant and potentially irreversible damage.[1][5] Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of liquids or fine powders.[9][12]
Skin and Body Protection
Mandate: A multi-layered approach is essential for skin protection.[12]
-
Gloves: Double-gloving with chemically resistant gloves is required. A common and effective practice is to wear a thinner nitrile glove as a base layer with a thicker, more resistant glove (e.g., neoprene or Viton) over it.[11][13] Gloves must be inspected for integrity before each use and removed promptly if contamination is suspected.[14][15]
-
Lab Coat/Gown: A flame-resistant lab coat is a baseline requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or an impervious gown should be worn over the lab coat.[11]
-
Full Body Protection: For large-scale operations or spill cleanup, a Tyvek-style chemical safety suit is recommended to ensure no skin is exposed.[8][12]
Causality: The compound is classified as "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315).[1][4] Fluorinated compounds, in particular, warrant caution.[11] The use of double gloves provides a fail-safe; if the outer glove is compromised, the inner glove offers temporary protection while the user retreats to a safe area to decontaminate.
Respiratory Protection
Mandate: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient or during a significant spill or aerosol-generating event, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][14]
Causality: The compound is "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335).[1][2][4] Vapors or fine dust of the compound can directly irritate the respiratory tract and may be absorbed systemically. A fume hood provides primary containment, while a respirator is a critical secondary defense.
Table 2: Summary of Required PPE
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Standard Lab Use (Small quantities, <10g) | Chemical Splash Goggles | Double-gloved (Nitrile inner, Neoprene/Viton outer) | Flame-Resistant Lab Coat | Certified Chemical Fume Hood |
| High-Risk Operations (Bulk transfer, heating) | Face shield over goggles | Double-gloved (Nitrile inner, Neoprene/Viton outer) | Chemical-Resistant Apron over Lab Coat | Certified Chemical Fume Hood |
| Spill Cleanup | Face shield over goggles | Heavy-duty chemical gloves (e.g., Butyl rubber, Viton) | Impervious Chemical Suit | NIOSH-approved respirator with organic vapor cartridge |
Operational Plan: A Step-by-Step Handling Protocol
A self-validating safety system relies on consistent, repeatable procedures. The following protocol outlines the essential steps for safely handling this compound.
Pre-Operational Checks:
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Confirm the availability of an appropriate spill kit and waste container.
-
Don all required PPE as outlined in Table 2 before approaching the fume hood.
Handling Procedure:
-
Work with the smallest quantity of the chemical necessary for the experiment.
-
Keep the container of this compound sealed when not in immediate use.
-
Conduct all transfers and manipulations at least 6 inches inside the fume hood sash.
-
Use disposable plastic-backed absorbent paper ("bench paper") to line the work surface within the hood to contain minor spills.[6]
-
Upon completion of the work, decontaminate all surfaces and equipment.
-
Carefully remove the outer gloves first, followed by the inner gloves, using a technique that avoids touching the outer surface of the glove with bare skin.[14]
-
Wash hands and forearms thoroughly with soap and water after exiting the lab.[2][15]
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal Plan
First Aid Measures
Immediate and correct first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill Response
-
Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[2] Collect the material into a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact the institutional emergency response team. Do not attempt to clean it up without appropriate training and full-body protection, including respiratory protection.[11]
Disposal Plan
Disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations.
-
Segregation: All waste containing this chemical, including contaminated gloves, bench paper, and reaction byproducts, must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Disposal: The sealed container should be transferred to the institution's environmental health and safety department for disposal. The preferred method for halogenated organic compounds is high-temperature incineration in a licensed facility.[2] Do not dispose of this chemical down the drain.[14]
Caption: Decision Tree for Waste Disposal.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
